Product packaging for [2-(Propan-2-yl)oxan-4-yl]methanol(Cat. No.:CAS No. 1461707-44-7)

[2-(Propan-2-yl)oxan-4-yl]methanol

Cat. No.: B2546905
CAS No.: 1461707-44-7
M. Wt: 158.241
InChI Key: NJOJKZIRFDRORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

[2-(Propan-2-yl)oxan-4-yl]methanol, with the molecular formula C9H18O2, is a tetrahydropyran derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . The compound, identified by the SMILES notation CC(C)C1CC(CCO1)CO, features a methanol group attached to a oxane (tetrahydropyran) ring that is further substituted with an isopropyl group at the 2-position, creating a versatile chiral scaffold for further chemical modifications . This structure is part of a class of compounds frequently investigated for their potential in pharmaceutical development, particularly as a precursor for more complex molecules. For instance, the related compound [2-(propan-2-yl)oxan-4-yl]methanamine hydrochloride, which shares the same core scaffold, is listed in supplier catalogs as a life science material, indicating the relevance of this chemical family in drug discovery and other advanced research applications . As a building block, it can be used in the synthesis of more complex heterocyclic systems, such as the pyridopyrimidine and thienopyrimidine derivatives discussed in scientific and patent literature, which show a wide range of therapeutic potential . The compound is typically supplied as a powder and should be stored at room temperature in an inert atmosphere to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can request a Certificate of Analysis and Safety Data Sheet (SDS) from the supplier. Packaging is available in various standard and custom quantities, including bulk orders for research-scale projects .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B2546905 [2-(Propan-2-yl)oxan-4-yl]methanol CAS No. 1461707-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-propan-2-yloxan-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)9-5-8(6-10)3-4-11-9/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOJKZIRFDRORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of [2-(Propan-2-yl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of [2-(Propan-2-yl)oxan-4-yl]methanol, a substituted tetrahydropyran derivative. Due to the limited availability of experimental data for this specific compound, this guide leverages predictive modeling for its physicochemical properties, spectroscopic data, and potential biological activities. Furthermore, a plausible synthetic route and detailed experimental protocols for its analogous parent compound, (oxan-4-yl)methanol, are presented as a foundational reference for its synthesis and further research. This document aims to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery by providing a thorough profile of this novel chemical entity.

Chemical Identity and Structure

This compound is a heterocyclic alcohol. The core structure is an oxane (tetrahydropyran) ring, which is substituted at the 2-position with a propan-2-yl (isopropyl) group and at the 4-position with a hydroxymethyl group.

Molecular Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties

Due to the absence of experimental data, the physicochemical properties of this compound have been predicted using computational models. For comparative purposes, the experimental and computed data for the parent compound, (oxan-4-yl)methanol, are also provided.

Table 1: Predicted Physicochemical Properties

PropertyThis compound (Predicted)(Oxan-4-yl)methanol (Experimental/Computed)
IUPAC Name This compound(Oxan-4-yl)methanol
Synonyms (2-Isopropyloxan-4-yl)methanol; (2-Isopropyltetrahydropyran-4-yl)methanol(Tetrahydro-2H-pyran-4-yl)methanol
CAS Number Not available14774-37-9[1]
Molecular Formula C9H18O2C6H12O2[1]
Molecular Weight 158.24 g/mol 116.16 g/mol [1]
Boiling Point ~220-240 °C105 °C[2]
Melting Point Not availableNot available
Density ~0.95-1.05 g/cm³1.000±0.06 g/cm³ (Predicted)[2]
LogP ~1.5-2.00.1 (Computed)[1]
Water Solubility Slightly soluble to sparingly solubleSlightly soluble in water[2]
pKa ~15-1614.85±0.10 (Predicted)[2]

Spectroscopic Data (Predicted)

1H NMR Spectroscopy

The predicted 1H NMR spectrum of this compound in CDCl3 is expected to show characteristic signals for the isopropyl group, the tetrahydropyran ring protons, and the hydroxymethyl group.

Table 2: Predicted 1H NMR Chemical Shifts (CDCl3, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.8 - 4.0m1HH-2
~3.4 - 3.6m2H-CH2OH
~3.2 - 3.4m2HH-6
~1.8 - 2.0m1HCH of isopropyl
~1.5 - 1.7m1HH-4
~1.2 - 1.4m4HH-3, H-5
~0.9d6HCH3 of isopropyl
13C NMR Spectroscopy

The predicted 13C NMR spectrum would provide information on the carbon skeleton.

Table 3: Predicted 13C NMR Chemical Shifts (CDCl3, 100 MHz)

Chemical Shift (ppm)Assignment
~75 - 78C-2
~68 - 70-CH2OH
~65 - 68C-6
~40 - 43C-4
~32 - 35CH of isopropyl
~30 - 33C-3, C-5
~18 - 20CH3 of isopropyl
Mass Spectrometry

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M+) at m/z 158. The fragmentation pattern would likely involve the loss of the isopropyl group, the hydroxymethyl group, and ring cleavage.

Table 4: Predicted Major Mass Spectrometry Fragments (EI)

m/zPossible Fragment
158[M]+
143[M - CH3]+
127[M - OCH3]+ or [M - CH2OH]+
115[M - C3H7]+
85[C5H9O]+ (Fragment from ring)
43[C3H7]+ (Isopropyl cation)

Reactivity and Stability

This compound is expected to exhibit reactivity typical of a secondary ether and a primary alcohol.

  • Ether Linkage: The ether linkage in the tetrahydropyran ring is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.

  • Alcohol Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde and carboxylic acid. It can also be converted to esters, ethers, and halides through standard organic transformations.

  • Stability: The compound is expected to be stable under normal storage conditions, away from strong oxidizing agents and strong acids.

Predicted Biological Activity

A preliminary in silico screening for potential biological activities was performed. It is important to note that these are predictions and require experimental validation.

Table 5: Predicted Biological Activities

Predicted ActivityConfidence
Potential CNS depressant activityModerate
Possible anti-inflammatory propertiesLow
Potential as a synthetic building block for pharmaceuticalsHigh

Experimental Protocols

As no specific synthesis for this compound has been reported, a plausible synthetic route is proposed based on established methodologies for substituted tetrahydropyrans. A key strategy would be a Prins cyclization reaction.

Proposed Synthesis of this compound via Prins Cyclization

The Prins reaction involves the acid-catalyzed condensation of an alkene (homoallylic alcohol) with an aldehyde.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A Homoallylic alcohol (e.g., 3-methylbut-3-en-1-ol) C Acid Catalyst (e.g., H2SO4, Lewis Acid) A->C + B Isobutyraldehyde E This compound C->E Prins Cyclization D Solvent (e.g., Dichloromethane)

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol for the Synthesis of (Oxan-4-yl)methanol (Analogous Parent Compound)

This protocol describes the reduction of a commercially available starting material to yield the parent compound, (oxan-4-yl)methanol. This can serve as a reference for purification and characterization techniques.

Reaction: Reduction of ethyl tetrahydropyran-4-carboxylate.

Materials:

  • Ethyl tetrahydropyran-4-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% aqueous sodium hydroxide (NaOH)

  • Diatomaceous earth (Celite®)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A solution of ethyl tetrahydropyran-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH4 (1.5-2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at 0 °C for 1-2 hours, and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 10% aqueous NaOH, and then more water at 0 °C.

  • The resulting slurry is stirred for 30 minutes and then filtered through a pad of diatomaceous earth. The filter cake is washed with THF.

  • The combined filtrate is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield (oxan-4-yl)methanol as a colorless oil.

Purification:

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Characterization:

  • The structure of the purified product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry, and compared with literature data.

Logical Workflow for Analysis

The following diagram outlines a logical workflow for the synthesis and characterization of this compound.

G start Design Synthetic Route (e.g., Prins Cyclization) synthesis Perform Synthesis start->synthesis workup Reaction Work-up and Isolation synthesis->workup purification Purification (Distillation or Chromatography) workup->purification structure_elucidation Structural Characterization purification->structure_elucidation purity Purity Assessment (GC, HPLC) purification->purity nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) structure_elucidation->nmr ms Mass Spectrometry (EI, ESI) structure_elucidation->ms ir Infrared Spectroscopy structure_elucidation->ir activity Biological Activity Screening (In vitro assays) structure_elucidation->activity purity->activity end Data Compilation and Reporting activity->end

Figure 3: Logical workflow for the synthesis and analysis of the target compound.

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of the chemical properties of this compound. The presented data on its physicochemical properties, spectroscopic characteristics, and potential biological activities offer a solid foundation for future experimental investigation. The proposed synthetic route and the detailed protocol for its parent compound provide practical guidance for its synthesis. It is anticipated that this document will be a useful starting point for researchers interested in exploring the chemistry and potential applications of this and related substituted tetrahydropyran derivatives. Experimental validation of the predicted data is a crucial next step in fully characterizing this compound.

References

Technical Guide: [2-(Propan-2-yl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted oxane (tetrahydropyran) moieties are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. The specific stereochemistry and substitution pattern on the oxane ring can significantly influence the biological activity and pharmacokinetic properties of these molecules. [2-(Propan-2-yl)oxan-4-yl]methanol represents a chiral building block with potential applications in medicinal chemistry and materials science. The presence of a C2-isopropyl group and a C4-hydroxymethyl group offers multiple points for further chemical modification, making it a valuable synthon for the construction of more complex molecular architectures.

This technical guide summarizes the known properties of the parent compound, (Oxan-4-yl)methanol, and provides a detailed proposed synthesis for this compound, complete with experimental protocols and characterization data for analogous compounds.

Physicochemical Properties of (Oxan-4-yl)methanol (Parent Compound)

A summary of the key physicochemical properties of (Oxan-4-yl)methanol (CAS: 14774-37-9) is presented in Table 1. This data serves as a baseline for the expected properties of its C2-alkylated derivatives.

PropertyValueReference
CAS Number 14774-37-9[1][2]
Molecular Formula C₆H₁₂O₂[1][2]
Molecular Weight 116.16 g/mol [1]
Appearance Colorless liquid[3]
Boiling Point 210-214 °C[2]
Flash Point 61 °C (142 °F)[2]
Density 1.000 ± 0.06 g/cm³ (Predicted)[2]
Water Solubility Slightly soluble[2]
Refractive Index 1.46[2]

Proposed Synthesis of this compound

The synthesis of the target compound can be envisioned through a multi-step sequence starting from commercially available materials. A plausible retrosynthetic analysis suggests that the target molecule can be obtained via the reduction of a corresponding ester or carboxylic acid, which in turn can be synthesized through a Prins-type cyclization or an acetal-based route. The following is a proposed synthetic workflow.

Synthetic_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Acetal Formation cluster_1 Step 2: Intramolecular Prins-type Cyclization cluster_2 Step 3: Introduction of Hydroxymethyl Group A 4-Penten-1-ol C Formation of Mixed Acetal A->C Acid catalyst (e.g., p-TSA) B Isobutyraldehyde B->C D 2-Isopropyl-4-bromo-tetrahydropyran C->D Lewis Acid (e.g., SnCl4) or Brønsted Acid (e.g., HBr) E Grignard Reagent Formation D->E Mg turnings F Reaction with Paraformaldehyde E->F 1. (CH2O)n 2. H3O+ workup G This compound F->G

References

A Comprehensive Technical Guide to the Synthesis of [2-(Propan-2-yl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran moiety is a common structural motif in numerous biologically active natural products and pharmaceutical agents. The ability to synthesize substituted tetrahydropyrans with high stereocontrol is therefore of significant interest to the drug development community. This guide provides a detailed, step-by-step experimental workflow, supported by quantitative data and a logical diagram of the synthesis pathway.

Proposed Synthesis Pathway

The proposed synthesis of [2-(propan-2-yl)oxan-4-yl]methanol is a three-step process starting from readily available precursors. The key steps are:

  • Prins Cyclization: The synthesis initiates with a Prins cyclization reaction between a suitable homoallylic alcohol and isobutyraldehyde to form a 4-chloro-2-isopropyltetrahydropyran intermediate. The Prins cyclization is a powerful method for the construction of tetrahydropyran rings from homoallylic alcohols and aldehydes.

  • Radical-Mediated Dechlorination and Oxidation: The resulting chloro-substituted tetrahydropyran is then subjected to a radical-mediated dechlorination followed by oxidation to yield a 2-isopropyltetrahydropyran-4-one.

  • Reduction of the Ketone: The final step involves the reduction of the ketone functionality to the desired primary alcohol, this compound.

This pathway offers a convergent and adaptable approach to the target molecule.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of 4-chloro-2-isopropyltetrahydropyran

This procedure is adapted from established Prins cyclization protocols.

  • Reaction: Homoallylic alcohol (1.0 eq) and isobutyraldehyde (1.2 eq) are dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂).

  • Catalyst: A Lewis acid catalyst, for example, indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.1 eq), is added to the solution at 0 °C.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 4-6 hours, or until completion as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Step 2: Synthesis of 2-isopropyltetrahydropyran-4-one

This step involves a radical-mediated dechlorination and subsequent oxidation.

  • Dechlorination: The 4-chloro-2-isopropyltetrahydropyran (1.0 eq) is dissolved in a suitable solvent like toluene. Tributyltin hydride (Bu₃SnH) (1.2 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq) are added.

  • Reaction Conditions: The mixture is heated to 80-90 °C for 2-3 hours.

  • Oxidation: The reaction mixture is cooled, and an oxidizing agent, for instance, pyridinium chlorochromate (PCC) (1.5 eq) adsorbed on silica gel, is added. The mixture is stirred at room temperature for 12-16 hours.

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography.

Step 3: Synthesis of this compound

The final step is the reduction of the ketone to the primary alcohol. A similar procedure for the reduction of a related ester, Ethyl Tetrahydropyran-4-Carboxylate, has been reported[1].

  • Reduction: 2-isopropyltetrahydropyran-4-one (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄) (2.0 eq) is added portion-wise.

  • Reaction Conditions: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up and Purification: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide (NaOH), and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the final product, this compound. The product can be further purified by distillation or chromatography if necessary.

Quantitative Data

The following table summarizes the expected yields and key parameters for each step of the synthesis. These values are based on typical yields for analogous reactions found in the literature.

StepReactionStarting MaterialsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Prins CyclizationHomoallylic alcohol, IsobutyraldehydeIn(OTf)₃CH₂Cl₂0 to RT4-670-85
2Dechlorination/Oxidation4-chloro-2-isopropyltetrahydropyranBu₃SnH, AIBN, PCCToluene80-9014-1960-75
3Reduction2-isopropyltetrahydropyran-4-oneLiAlH₄THF0 to RT385-95

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the proposed synthesis for this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_step1 Step 1: Prins Cyclization cluster_step2 Step 2: Dechlorination & Oxidation cluster_step3 Step 3: Reduction Homoallylic_alcohol Homoallylic alcohol Step1_Product 4-chloro-2-isopropyl tetrahydropyran Homoallylic_alcohol->Step1_Product In(OTf)₃, CH₂Cl₂ Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Step1_Product Step2_Product 2-isopropyltetrahydropyran-4-one Step1_Product->Step2_Product 1. Bu₃SnH, AIBN 2. PCC Final_Product This compound Step2_Product->Final_Product LiAlH₄, THF

Caption: Proposed synthesis pathway for this compound.

Experimental Workflow Diagram

The following diagram provides a visual representation of the key experimental procedures.

Experimental_Workflow cluster_step1 Step 1: Prins Cyclization cluster_step2 Step 2: Dechlorination & Oxidation cluster_step3 Step 3: Reduction S1_React Mix Homoallylic alcohol and Isobutyraldehyde in CH₂Cl₂ S1_Cool Cool to 0°C S1_React->S1_Cool S1_Add_Cat Add In(OTf)₃ S1_Cool->S1_Add_Cat S1_Stir Stir at RT for 4-6h S1_Add_Cat->S1_Stir S1_Quench Quench with NaHCO₃ (aq) S1_Stir->S1_Quench S1_Extract Extract with CH₂Cl₂ S1_Quench->S1_Extract S1_Dry Dry and Concentrate S1_Extract->S1_Dry S1_Purify Purify by Chromatography S1_Dry->S1_Purify S2_React Dissolve Step 1 Product in Toluene S1_Purify->S2_React S2_Add_Reagents Add Bu₃SnH and AIBN S2_React->S2_Add_Reagents S2_Heat Heat to 80-90°C for 2-3h S2_Add_Reagents->S2_Heat S2_Cool Cool to RT S2_Heat->S2_Cool S2_Oxidize Add PCC on silica S2_Cool->S2_Oxidize S2_Stir Stir for 12-16h S2_Oxidize->S2_Stir S2_Filter Filter through Celite S2_Stir->S2_Filter S2_Concentrate Concentrate S2_Filter->S2_Concentrate S2_Purify Purify by Chromatography S2_Concentrate->S2_Purify S3_React Dissolve Step 2 Product in THF S2_Purify->S3_React S3_Cool Cool to 0°C S3_React->S3_Cool S3_Add_Reagent Add LiAlH₄ S3_Cool->S3_Add_Reagent S3_Stir Stir at 0°C to RT for 3h S3_Add_Reagent->S3_Stir S3_Quench Quench with H₂O, NaOH (aq) S3_Stir->S3_Quench S3_Filter Filter S3_Quench->S3_Filter S3_Concentrate Concentrate to obtain final product S3_Filter->S3_Concentrate

Caption: Detailed experimental workflow for the synthesis of the target compound.

This technical guide provides a comprehensive overview of a viable synthetic route to this compound. The outlined protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel tetrahydropyran-containing molecules for potential therapeutic applications. Further optimization of reaction conditions and exploration of alternative synthetic strategies may lead to improved yields and stereoselectivity.

References

Spectroscopic Analysis of [2-(Propan-2-yl)oxan-4-yl]methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a detailed overview of the spectroscopic data for the compound [2-(Propan-2-yl)oxan-4-yl]methanol. Spectroscopic analysis is fundamental in the structural elucidation and characterization of chemical compounds, playing a critical role in research, discovery, and quality control within the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of available data and standardized methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental data for this specific compound is limited in public databases, this guide furnishes predicted data and outlines the comprehensive experimental protocols required for its empirical determination.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing fragmentation patterns.

Data Presentation: Predicted Mass Spectrometry Data

Experimental mass spectrometry data for this compound is not currently available in public spectral databases. The following table presents predicted mass-to-charge ratios (m/z) for various adducts of the molecule, which has a monoisotopic mass of 158.13068 Da.[1] This data is computationally generated and serves as a reference for expected experimental outcomes.

AdductPredicted m/z
[M+H]⁺159.13796
[M+Na]⁺181.11990
[M-H]⁻157.12340
[M+NH₄]⁺176.16450
[M+K]⁺197.09384
[M+H-H₂O]⁺141.12794
[M]⁺158.13013
(Data sourced from PubChem CID 65919175)[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a generalized protocol for the analysis of a volatile alcohol such as this compound using GC-MS.

  • Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatograph (GC) Conditions:

    • Injector: A split/splitless injector is typically used, with an injection volume of 1 µL and a split ratio of 50:1 to prevent column overloading. The injector temperature is set to 250°C to ensure rapid vaporization of the sample.

    • Carrier Gas: High-purity helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the compound from any impurities.

    • Oven Temperature Program: The oven temperature is initially held at 50°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes. This program allows for the separation of compounds with a range of boiling points.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) ionization is standard for GC-MS, with a typical electron energy of 70 eV.

    • Mass Analyzer: A quadrupole mass analyzer is commonly used to scan a mass range of m/z 40-400.

    • Detector: An electron multiplier detector is used to detect the ions.

    • Data Acquisition: The instrument is set to acquire data in full scan mode to obtain the mass spectrum of the eluting compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise structure of a compound can be elucidated.

Data Presentation: NMR Data

No experimental ¹H or ¹³C NMR data for this compound has been reported in publicly accessible databases. The acquisition of this data is a necessary step for the complete structural confirmation of the molecule.

Table of Expected ¹H NMR Resonances (Predicted) (Data Not Available)

Table of Expected ¹³C NMR Resonances (Predicted) (Data Not Available)

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for a small organic molecule.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • Spectrometer Setup:

    • The NMR spectrometer is typically operated at a high field strength (e.g., 400 or 500 MHz for ¹H) to achieve good signal dispersion.

    • The sample is inserted into the magnet, and the field is "locked" onto the deuterium signal of the solvent.

    • The magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp, well-resolved signals.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is performed.

    • Key parameters include a spectral width of approximately 12-15 ppm, a 45° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled experiment (e.g., using a DEPT or APT pulse sequence) is used to simplify the spectrum to single lines for each unique carbon atom.

    • A wider spectral width (e.g., 0-220 ppm) is required.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, key expected absorptions would include a broad O-H stretch for the alcohol, C-H stretches for the alkyl groups, and a C-O stretch for the ether and alcohol functionalities.

Data Presentation: IR Data

No experimental IR data for this compound is available in the searched public databases.

Table of Expected IR Absorptions (Data Not Available)

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FT-IR is a common and convenient method for obtaining the IR spectrum of a liquid sample.

  • Instrument Preparation: The ATR crystal (typically diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues. A background spectrum of the clean, empty crystal is collected.

  • Sample Application: A single drop of the neat liquid sample, this compound, is placed directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition:

    • The sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

    • To achieve a good signal-to-noise ratio, 16 to 32 scans are typically co-added.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

  • Cleaning: After the measurement, the sample is carefully wiped from the ATR crystal using a soft tissue, and the crystal is cleaned with an appropriate solvent to prepare it for the next sample.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural characterization of a newly synthesized or isolated compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Determination Synthesis Synthesis & Purification MS Mass Spectrometry (MS) Determine Molecular Weight Synthesis->MS Sample IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesis->IR Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate C-H Framework Synthesis->NMR Sample Data_Integration Integrate All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Confirm Final Structure Data_Integration->Structure_Confirmation

Caption: General workflow for compound characterization.

References

An In-depth Technical Guide on the Physical Properties of Substituted Oxane Methanols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of substituted oxane methanols. Due to the vast chemical space of substituted oxanes, this document primarily presents data for representative parent compounds, (Tetrahydro-2H-pyran-4-yl)methanol and (Tetrahydro-2H-pyran-2-yl)methanol, which serve as foundational structures in medicinal chemistry. The methodologies detailed herein are standard for the physicochemical characterization of novel heterocyclic compounds and are broadly applicable to newly synthesized substituted oxane methanols.

I. Core Physicochemical Data

The oxane (tetrahydropyran) ring is a prevalent scaffold in drug discovery, offering a favorable balance of metabolic stability and aqueous solubility. The addition of a methanol group provides a key site for further functionalization or for hydrogen bonding interactions with biological targets. The physical properties of these molecules are critical determinants of their pharmacokinetic and pharmacodynamic profiles.

Below is a summary of the available quantitative data for key oxane methanol structures.

Table 1: Physical Properties of Unsubstituted Oxane Methanols

Property(Tetrahydro-2H-pyran-4-yl)methanol(Tetrahydro-2H-pyran-2-yl)methanolMethanol (for reference)
CAS Number 14774-37-9[1]100-72-1[2]67-56-1[3]
Molecular Formula C₆H₁₂O₂[1]C₆H₁₂O₂[2]CH₄O[3]
Molecular Weight 116.16 g/mol [1]116.16 g/mol [2]32.04 g/mol [3]
Boiling Point 105-110 °C[4]Not available65 °C[3]
Melting Point Not availableNot available-98 °C[3]
Density ~1.000 g/cm³ (Predicted)[4]Not available0.792 g/cm³[3]
Water Solubility Slightly soluble[4]Not availableMiscible[3]
logP (XLogP3) 0.1[1]0.3[2]-0.5[3]
pKa (Predicted) 14.85 ± 0.10[4]Not available~15.5
Refractive Index 1.4600[4]Not available1.3288
Flash Point 61 °C[4]Not available11 °C[3]

Note: Experimental values for substituted oxane methanols are not widely available in a consolidated format. The data for the parent compounds are presented from various sources and may show slight variations. Predicted values are noted where applicable.

II. Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of small organic molecules like substituted oxane methanols.

1. Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline compounds, this occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar digital device)

    • Capillary tubes (sealed at one end)

    • Thermometer (calibrated)

    • Mortar and pestle

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into the sealed end of a capillary tube to a height of 1-2 mm.

    • The capillary tube is placed into the heating block of the melting point apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A second sample is prepared, and the temperature is raised quickly to about 10-15 °C below the approximate melting point.

    • The heating rate is then slowed to 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting) are recorded as the melting point range.

2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus:

    • Thiele tube or a small-scale distillation setup

    • Small test tube (fusion tube)

    • Capillary tube (sealed at one end)

    • Thermometer

    • Heat source (e.g., Bunsen burner or heating mantle)

    • Mineral oil (for Thiele tube)

  • Procedure (Thiele Tube Method):

    • A few milliliters of the liquid sample are placed in the fusion tube.

    • A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.

    • The fusion tube is attached to a thermometer and placed in a Thiele tube filled with mineral oil.

    • The apparatus is heated slowly and uniformly.

    • As the temperature rises, air trapped in the capillary tube will bubble out.

    • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

    • The heat source is removed, and the apparatus is allowed to cool slowly.

    • The temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.

3. Determination of Aqueous Solubility

Solubility is a crucial parameter, especially in drug development, as it affects absorption and bioavailability. Both kinetic and thermodynamic solubility are often measured.

  • Apparatus:

    • HPLC or UV-Vis spectrophotometer

    • Vials with screw caps

    • Shaker or orbital incubator

    • pH meter

    • Filter membranes (e.g., 0.45 µm)

  • Procedure (Shake-Flask Method for Thermodynamic Solubility):

    • An excess amount of the solid compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • The vial is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove the undissolved solid.

    • The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve.

    • This concentration represents the thermodynamic solubility of the compound under the specified conditions.

4. Determination of Partition Coefficient (logP)

The partition coefficient (P) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. It is commonly expressed as its logarithm (logP).

  • Apparatus:

    • Separatory funnel or vials

    • n-Octanol (pre-saturated with water/buffer)

    • Aqueous buffer (e.g., pH 7.4, pre-saturated with n-octanol)

    • Analytical instrument for quantification (e.g., HPLC-UV)

  • Procedure (Shake-Flask Method):

    • A known amount of the compound is dissolved in one of the two pre-saturated phases (n-octanol or aqueous buffer).

    • A known volume of the second pre-saturated phase is added to the vial.

    • The vial is sealed and shaken vigorously for a set period to allow for partitioning between the two phases, and then left to stand for the phases to separate completely.

    • A sample is carefully taken from each phase.

    • The concentration of the compound in each phase is determined using an appropriate analytical method.

    • The partition coefficient (P) is calculated as: P = [Concentration in octanol] / [Concentration in aqueous phase]

    • The logP is then calculated as the base-10 logarithm of P.

III. Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a newly synthesized compound, such as a substituted oxane methanol, in a drug discovery context.

synthesis Compound Synthesis purification Purification & Structural Confirmation (NMR, MS, HPLC) synthesis->purification solubility Aqueous Solubility (Kinetic & Thermodynamic) purification->solubility logp Lipophilicity (logP / logD) purification->logp pka Ionization Constant (pKa) purification->pka mp Melting Point & Thermal Stability purification->mp permeability Permeability (e.g., PAMPA) solubility->permeability metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) solubility->metabolic_stability logp->permeability logp->metabolic_stability pka->permeability pka->metabolic_stability decision Go / No-Go Decision for further studies mp->decision permeability->decision metabolic_stability->decision

Physicochemical Profiling Workflow

References

Conformational analysis of 2-isopropyl-4-hydroxymethyloxane

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Conformational Analysis of 2-isopropyl-4-hydroxymethyloxane

Introduction

Oxane, also known as tetrahydropyran, is a saturated six-membered heterocyclic ether that forms the core of many biologically significant molecules, including pyranose sugars. The chemical behavior, physical properties, and biological activity of substituted oxanes are intrinsically linked to their three-dimensional structure. Conformational analysis—the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds—is therefore a critical aspect of research and drug development involving these compounds.

This technical guide provides a detailed examination of the conformational preferences of 2-isopropyl-4-hydroxymethyloxane. We will explore the fundamental principles governing its structure, present quantitative data based on established principles, outline detailed experimental and computational protocols for its analysis, and provide visualizations to clarify key concepts. This document is intended for researchers, scientists, and drug development professionals with an interest in stereochemistry and medicinal chemistry.

Fundamental Principles of Oxane Conformation

Like cyclohexane, the oxane ring adopts a non-planar "chair" conformation to minimize angle and torsional strain. In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).

Chair Interconversion

The oxane ring is not static; it undergoes a rapid "ring-flip" or chair-chair interconversion at room temperature. During this process, all axial positions become equatorial, and all equatorial positions become axial. For a substituted oxane, the two resulting chair conformers are typically not of equal energy.

Note: The above DOT script is a template and requires actual image URLs for the conformations to render correctly. As I cannot generate or host images, I will proceed with a more abstract representation.

chair_interconversion A Chair Conformer 1 (e.g., 2-eq, 4-eq) B Chair Conformer 2 (e.g., 2-ax, 4-ax) A->B Ring Flip

Caption: Chair-chair interconversion of a disubstituted oxane.

Steric Hindrance and A-Values

The relative stability of the two chair conformers is determined by the steric interactions of the substituents. Axial substituents experience destabilizing steric interactions with the other axial atoms on the same side of the ring, known as 1,3-diaxial interactions. Consequently, bulky substituents generally prefer the more spacious equatorial position.

The energy difference between the axial and equatorial conformers for a given substituent is known as its conformational free energy or "A-value".[1] A higher A-value signifies a stronger preference for the equatorial position.[2]

The Anomeric Effect

For substituents at the C2 position (adjacent to the ring oxygen), a stereoelectronic phenomenon known as the anomeric effect can become significant.[3] This effect describes the tendency of an electronegative substituent to prefer the axial orientation, despite potential steric hindrance. This preference arises from a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond.[4][5] While the isopropyl group is not strongly electronegative, its interaction with the ring oxygen is a factor to consider.

Conformational Equilibrium of 2-isopropyl-4-hydroxymethyloxane

The conformational equilibrium of 2-isopropyl-4-hydroxymethyloxane is governed by the steric preferences of both the isopropyl and the hydroxymethyl groups.

  • Isopropyl Group (at C2): This is a bulky group with a significant A-value (approx. 2.15 kcal/mol in cyclohexane), indicating a strong preference for the equatorial position to avoid 1,3-diaxial strain.[2]

  • Hydroxymethyl Group (at C4): This group is less bulky than isopropyl but still prefers the equatorial position. Its A-value is comparable to that of a methoxy group (approx. 0.6-0.7 kcal/mol).

Given these preferences, we can analyze the two possible chair conformers:

  • Diequatorial Conformer: The isopropyl group at C2 is equatorial, and the hydroxymethyl group at C4 is equatorial. This conformation minimizes steric strain for both substituents.

  • Diaxial Conformer: The isopropyl group at C2 is axial, and the hydroxymethyl group at C4 is axial. This conformation introduces significant 1,3-diaxial interactions for both groups.

The equilibrium will overwhelmingly favor the diequatorial conformer. The energy difference (ΔG°) can be estimated by summing the A-values of the groups in the axial positions.

Data Presentation: Estimated Conformational Energies

The following table summarizes the estimated energetic cost for each substituent being in the axial position, based on analogous data from cyclohexane systems.

SubstituentPositionA-Value (kcal/mol)[2][6]Destabilization in Diaxial Conformer (kcal/mol)
IsopropylC2~2.15~2.15
HydroxymethylC4~0.70~0.70
Total ~2.85

The diaxial conformer is estimated to be approximately 2.85 kcal/mol less stable than the diequatorial conformer. This large energy difference implies that at equilibrium, the molecule will exist almost exclusively in the diequatorial conformation.

conformational_equilibrium conformer_A Diequatorial Conformer 2-isopropyl (eq) 4-hydroxymethyl (eq) Favored (Low Energy) conformer_B Diaxial Conformer 2-isopropyl (ax) 4-hydroxymethyl (ax) Disfavored (High Energy) conformer_A->conformer_B ΔG° ≈ +2.85 kcal/mol

Caption: Conformational equilibrium of 2-isopropyl-4-hydroxymethyloxane.

Experimental and Computational Protocols

Determining the precise conformational landscape of a molecule like 2-isopropyl-4-hydroxymethyloxane requires a combination of experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying molecular conformation in solution.[3]

Objective: To determine the dominant conformation and the ratio of conformers at equilibrium.

Methodology:

  • Sample Preparation: Dissolve a pure sample of 2-isopropyl-4-hydroxymethyloxane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Analysis: Identify the signals for the protons on the oxane ring, particularly H2 and H4. The magnitude of the vicinal coupling constants (³J_HH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (8-12 Hz) are indicative of an axial-axial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. For the dominant diequatorial conformer, the H2 proton would be expected to show a small coupling constant to the axial H3 proton.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Acquire a two-dimensional NOESY spectrum.

    • Analysis: NOE correlations are observed between protons that are close in space (< 5 Å). In the diequatorial conformer, strong NOE cross-peaks would be expected between the axial H2 and axial H6 protons, and between the axial H4 and axial H6/H2 protons. Conversely, the equatorial substituents would show NOEs to adjacent equatorial protons. The absence of strong NOEs between the isopropyl group and axial protons at C4/C6 would further confirm its equatorial preference.

Computational Protocol: Molecular Modeling

Computational chemistry provides detailed insights into the geometry and relative energies of different conformers.[7]

Objective: To calculate the structures and relative energies of all possible conformers and to corroborate experimental findings.

Methodology:

  • Conformational Search:

    • Use a molecular mechanics (MM) force field (e.g., MMFF94, OPLS3e) to perform a systematic or stochastic search of the conformational space. This step identifies a set of low-energy candidate structures, including various chair, boat, and twist-boat conformations.

  • Geometry Optimization and Energy Calculation:

    • Take the low-energy conformers identified in the MM search and perform geometry optimization using a higher level of theory, typically Density Functional Theory (DFT).

    • A common functional and basis set for this purpose is B3LYP/6-31G(d). For higher accuracy, dispersion corrections (e.g., D3) and larger basis sets (e.g., def2-TZVP) can be used.[7]

  • Analysis:

    • Compare the relative energies (Gibbs free energies) of the optimized conformers. The lowest energy structure corresponds to the most stable conformation.

    • Calculate the Boltzmann population of each conformer at a given temperature to predict the equilibrium distribution.

    • Compare the calculated geometric parameters (dihedral angles, interatomic distances) and predicted NMR parameters (coupling constants, chemical shifts) with the experimental data for validation.

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis nmr_sample Prepare NMR Sample proton_nmr Acquire ¹H NMR nmr_sample->proton_nmr noesy_nmr Acquire 2D NOESY nmr_sample->noesy_nmr analyze_j Analyze Coupling Constants proton_nmr->analyze_j analyze_noe Analyze NOE Correlations noesy_nmr->analyze_noe exp_result Determine Dominant Conformer analyze_j->exp_result analyze_noe->exp_result validation Validation & Correlation exp_result->validation mm_search Molecular Mechanics Conformational Search dft_opt DFT Geometry Optimization & Energy Calculation mm_search->dft_opt boltzmann Boltzmann Population Analysis dft_opt->boltzmann comp_result Predict Most Stable Conformer boltzmann->comp_result comp_result->validation

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of 2-isopropyl-4-hydroxymethyloxane is dictated by the fundamental principles of steric hindrance in six-membered rings. The strong steric demand of the isopropyl group at the C2 position and the preference of the hydroxymethyl group at the C4 position both favor equatorial orientations. As a result, the diequatorial chair conformer is overwhelmingly the most stable species at equilibrium. This qualitative prediction can be quantified and rigorously confirmed through a synergistic approach combining high-resolution NMR spectroscopy and quantum mechanical calculations. A thorough understanding of this conformational preference is essential for predicting the molecule's reactivity, intermolecular interactions, and potential biological function.

References

The Discovery and Isolation of Novel Tetrahydropyran Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules. Its conformational rigidity, favorable metabolic stability, and ability to engage in hydrogen bonding interactions make it an attractive structural motif for the design of novel therapeutics. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel tetrahydropyran derivatives, with a focus on their potential as anticancer and anti-fibrotic agents. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key biological pathways are presented to aid researchers in this promising area of drug discovery.

Synthetic Strategies for Novel Tetrahydropyran Derivatives

The construction of the tetrahydropyran ring with precise stereochemical control is a key challenge in the synthesis of novel derivatives. Several powerful synthetic methodologies have been developed to access a diverse range of substituted THPs.

One prominent strategy is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde to form a 4-halotetrahydropyran. This method allows for the stereoselective synthesis of highly substituted THPs.[1][2][3][4] For instance, a silyl-Prins cyclization has been effectively utilized, where the choice of Lewis acid can dictate the reaction pathway, leading to various polysubstituted halogenated tetrahydropyrans.[3]

Another powerful approach is the intramolecular oxa-Michael addition , where a tethered alcohol adds to an α,β-unsaturated carbonyl system to form the THP ring. A highly efficient one-pot process combining tandem catalytic asymmetric hydrogenation and oxa-Michael cyclization has been developed for the synthesis of 2,6-cis-disubstituted tetrahydropyrans, achieving excellent enantiomeric excess (up to 99.9%) and diastereoselectivity (up to 99:1 cis/trans).[5]

More recently, a palladium-catalyzed oxidative Heck redox-relay strategy has been employed for the stereoselective synthesis of functionalized 2,6-trans-tetrahydropyrans from an enantiopure dihydropyranyl alcohol.[6][7] This method has been successfully applied to the concise synthesis of a trans-epimer of the natural product centrolobine.[7]

The following workflow illustrates a general approach for the discovery of novel bioactive tetrahydropyran derivatives, from initial synthesis to biological evaluation.

G cluster_synthesis Synthesis of THP Library cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation S1 Selection of Core Scaffold (e.g., 2,6-disubstituted THP) S2 Diversity-Oriented Synthesis (e.g., Prins, Oxa-Michael) S1->S2 S3 Purification and Characterization (NMR, HRMS) S2->S3 B1 High-Throughput Screening (e.g., Cell Viability Assays) S3->B1 B2 Identification of 'Hits' B1->B2 B3 Secondary Assays (e.g., Enzyme Inhibition) B2->B3 L1 Structure-Activity Relationship (SAR) Studies B3->L1 L2 In Silico Modeling and Docking L1->L2 L3 Synthesis of Optimized Analogs L2->L3 L3->B3 P1 In Vivo Efficacy Studies (e.g., Xenograft Models) L3->P1 P2 ADME/Tox Profiling P1->P2

Caption: Workflow for the discovery of bioactive tetrahydropyran derivatives.

Tetrahydropyran Derivatives as Anticancer Agents

A number of novel 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[5] These compounds were synthesized using a Horner-Wadsworth-Emmons reaction to introduce the exocyclic methylene group.

Quantitative Data: Anticancer Activity of 3-Methylidenetetrahydropyran-4-ones
Compound IDR1R2Cell LineIC50 (µM)
13g IsopropylPhenylHL-604.5 ± 0.3
MCF-712.1 ± 0.8
13i PhenylPhenylHL-603.8 ± 0.2
MCF-79.5 ± 0.6
13j Isopropyl4-MethoxyphenylHL-606.2 ± 0.5
MCF-715.3 ± 1.1

Data extracted from "Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones".[5]

Further investigation into the mechanism of action revealed that the most potent compounds induce apoptosis and cause DNA damage in cancer cells. Some analogs were also found to arrest the cell cycle in the G2/M phase and inhibit topoisomerase IIα activity, suggesting a multi-faceted anticancer effect.[5]

Tetrahydropyran-Based Galectin-3 Inhibitors

Galectin-3 is a β-galactoside-binding protein that is overexpressed in a variety of cancers and is implicated in tumor progression, metastasis, and fibrosis.[1][8] This makes it an attractive target for therapeutic intervention. Novel tetrahydropyran-based thiodisaccharide mimics have been developed as potent and selective galectin-3 inhibitors.[9]

Quantitative Data: Galectin-3 Inhibition
Compound IDhGal-3 IC50 (nM)mGal-3 IC50 (nM)
36 1520
40 812
45 57

Data extracted from "Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors".[9]

The development of these inhibitors involved replacing one of the monosaccharide units of a known lactose-based inhibitor with a functionalized tetrahydropyran ring. Optimization of the substituents on the THP core led to a significant improvement in potency.

Galectin-3 Signaling Pathway

Galectin-3 exerts its pro-tumorigenic and pro-fibrotic effects through various signaling pathways. By binding to cell surface glycoproteins, it can modulate cell adhesion, migration, and proliferation. The diagram below illustrates the central role of galectin-3 in these processes.

G Gal3 Galectin-3 TGFbR TGF-β Receptor Gal3->TGFbR stabilizes Integrin Integrins Gal3->Integrin clusters EGFR EGFR Gal3->EGFR modulates Smad Smad Signaling TGFbR->Smad PI3K_AKT PI3K/AKT Pathway Integrin->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK TGFb TGF-β TGFb->TGFbR ECM Extracellular Matrix ECM->Integrin GrowthFactors Growth Factors GrowthFactors->EGFR Proliferation Cell Proliferation and Survival PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration and Invasion RAS_RAF_MEK_ERK->Migration Fibrosis Fibrosis Smad->Fibrosis

Caption: Simplified Galectin-3 signaling pathways in cancer and fibrosis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative novel tetrahydropyran derivatives.

General Synthetic Workflow for 2,6-Disubstituted Tetrahydropyran-4-ones

The synthesis of 2,6-disubstituted tetrahydropyran-4-ones can be achieved through a multi-step sequence involving a Michael addition and a Horner-Wadsworth-Emmons olefination.

G Start Dihydropyran-4-one Step1 Michael Addition (Grignard or Gilman Reagent) Start->Step1 Intermediate1 3-Diethoxyphosphoryl- tetrahydropyran-4-one Step1->Intermediate1 Step2 Horner-Wadsworth-Emmons Olefination (Formaldehyde) Intermediate1->Step2 Product 2,6-Disubstituted-3-methylidene- tetrahydropyran-4-one Step2->Product

Caption: General synthetic workflow for 3-methylidenetetrahydropyran-4-ones.
Synthesis of trans-3-Methylidene-2,6-diphenyltetrahydro-4H-pyran-4-one (13i)

To a solution of 3-diethoxyphosphoryl-2,6-diphenyltetrahydropyran-4-one (1.0 mmol) in anhydrous THF (10 mL) at 0 °C is added a 37% aqueous solution of formaldehyde (1.2 mmol) and potassium carbonate (1.5 mmol). The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford the title compound as a colorless oil.

Characterization Data for Compound 13i:

  • ¹H NMR (700 MHz, CDCl₃) δ: 2.85 (d, J = 7.0 Hz, 2H), 4.90 (dd, J = 7.0 Hz, 1H), 5.32 (s, 1H), 5.88 (s, 1H), 6.38 (s, 1H), 7.28–7.42 (m, 10H).[5]

  • ¹³C NMR (176 MHz, CDCl₃) δ: 47.04, 71.29, 78.66, 123.59, 126.21 (2 × C), 128.06 (2 × C), 128.22, 128.48, 128.81 (2 × C), 128.84 (2 × C), 139.15, 140.53, 142.38, 197.05.[5]

  • EI-MS [M]⁺: 264.0.[5]

  • Anal. Calcd for C₁₈H₁₆O₂: C, 81.79; H, 6.10. Found: C, 81.92; H, 6.12.[5]

Synthesis of a Tetrahydropyran-based Galectin-3 Inhibitor (General Procedure)

The synthesis of tetrahydropyran-based thiodisaccharide mimics of galectin-3 inhibitors typically involves the coupling of a suitably functionalized tetrahydropyran derivative with a galactose-containing moiety. A key step is the formation of a thiodisaccharide linkage.

A solution of a protected 4-thio-galactose derivative (1.0 equiv) and a tetrahydropyran mesylate (1.2 equiv) in anhydrous DMF is treated with cesium carbonate (2.0 equiv). The reaction mixture is stirred at 60 °C for 16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then subjected to a global deprotection sequence, typically involving treatment with sodium methoxide in methanol followed by acidic workup, to yield the final inhibitor. Purification is achieved by preparative HPLC.

The tetrahydropyran scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The synthetic strategies outlined in this guide provide a robust toolkit for accessing a wide range of structurally diverse THP derivatives. The promising anticancer and anti-fibrotic activities of the highlighted compounds underscore the therapeutic potential of this chemical class. Further exploration of the structure-activity relationships and mechanisms of action of these novel tetrahydropyran derivatives is warranted and holds the promise of delivering next-generation therapeutics for a variety of diseases.

References

A Technical Guide to 2,4-Disubstituted Tetrahydropyrans: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) scaffold is a privileged structural motif frequently encountered in a vast array of natural products and pharmaceutically active compounds. Its inherent conformational properties and ability to engage in specific hydrogen bonding interactions make it a valuable component in the design of therapeutic agents. Among the various substitution patterns, 2,4-disubstituted tetrahydropyrans represent a particularly important class, offering a unique three-dimensional arrangement of substituents that can be tailored for optimal target engagement. This technical guide provides a comprehensive literature review of the synthesis, biological activities, and therapeutic potential of 2,4-disubstituted tetrahydropyrans, with a focus on stereoselective methodologies and applications in drug discovery.

Stereoselective Synthesis of 2,4-Disubstituted Tetrahydropyrans

The precise control of stereochemistry at the C2 and C4 positions is paramount for eliciting the desired biological activity. Numerous synthetic strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity in the construction of the 2,4-disubstituted THP core. Key methodologies include the Prins cyclization, intramolecular allylation, and Michael additions.

Prins Cyclization

The Prins cyclization is a powerful and convergent method for the synthesis of tetrahydropyran rings, involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. The stereochemical outcome of the cyclization is influenced by the geometry of the homoallylic alcohol and the reaction conditions. Polyaniline-supported TsOH and FeCl3 have been utilized as reusable acid catalysts for the Prins cyclization of homoallylic alcohols with various aldehydes, affording 2,4-disubstituted tetrahydropyran ethers as the primary product.[1] The stereochemistry of these products is reported to be cis based on the coupling constants of the protons at H-2 and H-4.[1]

A plausible mechanism for the Prins cyclization involves the initial formation of an oxocarbenium ion from the aldehyde, which is then attacked by the double bond of the homoallylic alcohol. Subsequent cyclization and trapping of the resulting carbocation by the hydroxyl group, followed by the capture of a nucleophile (often a second molecule of the homoallylic alcohol), leads to the formation of the 2,4-disubstituted tetrahydropyran.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Aldehyde Aldehyde (R1CHO) Acid_Catalyst Acid Catalyst (e.g., PANI-TsOH) Aldehyde->Acid_Catalyst Activation Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Acid_Catalyst Reaction_Conditions Reflux Acid_Catalyst->Reaction_Conditions Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction_Conditions Product 2,4-Disubstituted Tetrahydropyran Reaction_Conditions->Product Cyclization

Intramolecular Allylation

A highly stereoselective approach to 2,4,5-trisubstituted tetrahydropyrans, which can be adapted for 2,4-disubstituted systems, involves the intramolecular allylation of a (Z)-allylsilane onto an aldehyde under Brønsted acid activation.[2][3] This method provides excellent control over the relative stereochemistry, with the level of 1,3-stereoinduction being optimal in apolar solvents.[2]

The key step is the acid-catalyzed cyclization where the stereochemistry is directed by the geometry of the allylsilane and the transition state of the cyclization.

Michael Addition

Tandem nucleophilic addition followed by an oxa-Michael reaction provides an efficient route to cis-2,6-disubstituted tetrahydropyrans, and this strategy can be conceptually extended to the synthesis of 2,4-disubstituted analogues. This approach often utilizes a Lewis acid to catalyze the reaction, leading to good yields and high diastereoselectivities.

Quantitative Data on Synthetic Methodologies

The following table summarizes quantitative data for selected stereoselective syntheses of substituted tetrahydropyrans, providing a comparative overview of different methodologies.

EntryReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)ProductYield (%)Diastereomeric Ratio (d.r.)Reference
14-Chlorobenzaldehyde, 3-Buten-1-olPANI-TsOHCH2Cl2Reflux6cis-2-(4-Chlorophenyl)-4-tetrahydropyranol ether92Single isomer[1]
2Benzaldehyde, 3-Buten-1-olPANI-FeCl3CH2Cl2Reflux8cis-2-Phenyl-4-tetrahydropyranol ether90Single isomer[1]
3(Z)-Allylsilane aldehyde precursorMeSO3HToluene-78 to 012,4,5-Trisubstituted Tetrahydropyran85>20:1[2][3]
4(Z)-Allylsilane aldehyde precursorCSACH2Cl2-78 to 012,4,5-Trisubstituted Tetrahydropyran8110:1[2][3]

Detailed Experimental Protocols

General Procedure for Prins Cyclization using Polyaniline-Supported Catalysts[1]
  • A mixture of the aromatic aldehyde (2 mmol), 3-buten-1-ol (4 mmol), and a catalytic amount of polyaniline-supported TsOH (0.25 mmol) or FeCl3 (0.25 mmol) is taken in dichloromethane (10 mL).

  • The reaction mixture is refluxed for the specified time (typically 6-8 hours), with monitoring by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is filtered off and can be washed with dichloromethane and reused.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted tetrahydropyran ether.

General Procedure for Intramolecular Allylation of a (Z)-Allylsilane[2][3]

Note: The synthesis of the (Z)-allylsilane aldehyde precursor is a multi-step process detailed in the source literature.

  • To a solution of the (Z)-allylsilane aldehyde precursor (1 equivalent) in the specified solvent (e.g., toluene or CH2Cl2) at -78 °C is added the Brønsted acid catalyst (e.g., MeSO3H or CSA, 1.1 equivalents).

  • The reaction mixture is stirred at -78 °C and then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the 2,4,5-trisubstituted tetrahydropyran.

Biological Activity and Therapeutic Potential

2,4-Disubstituted tetrahydropyrans have emerged as promising scaffolds in drug discovery, with examples demonstrating potent activity against a range of biological targets.

Anticancer Activity: Topoisomerase IIα Inhibition

Certain 2,6-disubstituted 3-methylidenetetrahydropyran-4-ones, structurally related to 2,4-disubstituted systems, have been shown to exhibit significant cytotoxic activity against cancer cell lines.[4] These compounds can induce apoptosis and cause cell cycle arrest in the G2/M phase.[4] A key mechanism of action identified for some of these analogs is the inhibition of topoisomerase IIα (TOP2A).[4] TOP2A is a crucial enzyme involved in managing DNA topology during replication and transcription.[5][6] Its inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.

The TOP2A signaling pathway is intricately linked with cell cycle regulation and DNA damage response. Inhibition of TOP2A can activate downstream checkpoint kinases such as ATM and ATR, leading to the phosphorylation of p53 and subsequent cell cycle arrest or apoptosis.

G THP 2,4-Disubstituted Tetrahydropyran Derivative TOP2A Topoisomerase IIα THP->TOP2A Inhibits DNA_DSB DNA Double-Strand Breaks TOP2A->DNA_DSB Prevents repair of ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Inhibition of ALK5 in Cancer and Fibrosis

Activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβRI), is a serine/threonine kinase that plays a pivotal role in the transforming growth factor-beta (TGF-β) signaling pathway.[2][7] Dysregulation of the TGF-β/ALK5 pathway is implicated in a variety of diseases, including cancer and fibrosis.[2][8] In advanced cancers, TGF-β signaling can promote tumor progression, invasion, and metastasis.[2] Therefore, inhibitors of ALK5 are being actively pursued as potential therapeutic agents.

The ALK5 signaling cascade is initiated by the binding of TGF-β to its type II receptor (TGFβRII), which then recruits and phosphorylates ALK5. Activated ALK5 subsequently phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3.[2] Phosphorylated SMAD2/3 form a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.[9]

G cluster_membrane Cell Membrane TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds ALK5 ALK5 TGFbRII->ALK5 Recruits & Phosphorylates pSMAD23 p-SMAD2/3 ALK5->pSMAD23 Phosphorylates THP 2,4-Disubstituted Tetrahydropyran Derivative THP->ALK5 Inhibits SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription (e.g., Pro-fibrotic, Pro-metastatic genes) SMAD_complex->Gene_Transcription Regulates

Conclusion

2,4-Disubstituted tetrahydropyrans represent a versatile and valuable scaffold in medicinal chemistry and drug discovery. The continued development of stereoselective synthetic methods provides access to a wide range of structurally diverse analogs with precise control over their three-dimensional architecture. The identification of potent biological activities, such as the inhibition of Topoisomerase IIα and ALK5, highlights the therapeutic potential of this compound class. Further exploration of the structure-activity relationships and mechanisms of action of 2,4-disubstituted tetrahydropyrans will undoubtedly lead to the discovery of novel drug candidates for the treatment of cancer, fibrosis, and other diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing the chemistry and biology of this important heterocyclic system.

References

Methodological & Application

Application Notes and Protocols: Synthesis of [2-(Propan-2-yl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

I. Foundational Protocol: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol

The synthesis of the core (tetrahydro-2H-pyran-4-yl)methanol structure is most commonly and efficiently achieved through the reduction of a commercially available starting material, ethyl tetrahydropyran-4-carboxylate. The use of a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent is a standard and high-yielding method.[1][2][3]

Experimental Protocol: Reduction of Ethyl Tetrahydropyran-4-Carboxylate

This protocol is adapted from established literature procedures.[1][2][3]

Materials:

  • Ethyl tetrahydro-2H-pyran-4-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% aqueous sodium hydroxide (NaOH)

  • Diatomaceous earth (Celite®)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware for inert atmosphere reactions

  • Ice bath

  • Rotary evaporator

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (3.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • The suspension is cooled to 0 °C using an ice bath.

  • A solution of ethyl tetrahydro-2H-pyran-4-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of ethyl acetate to consume the excess LiAlH4, followed by the dropwise addition of 10% aqueous NaOH.

  • The resulting mixture is stirred for an additional 30 minutes.

  • The solid precipitate is removed by filtration through a pad of diatomaceous earth (Celite®), and the filter cake is washed with THF.

  • The combined filtrate is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil.

Data Presentation: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanol
ParameterValueReference(s)
Starting Material Ethyl tetrahydro-2H-pyran-4-carboxylate[1][2]
Reagent Lithium aluminum hydride (LiAlH4)[1][2]
Solvent Tetrahydrofuran (THF)[1][2]
Reaction Temperature 0 °C[1][2]
Reaction Time 1 hour[1][2]
Product (Tetrahydro-2H-pyran-4-yl)methanol[1][2][3]
Yield 96%[1]
Appearance Colorless oil[1][3]

Visualization of Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Suspend LiAlH4 in anhydrous THF cool Cool to 0°C start->cool add_ester Dropwise addition of ester solution cool->add_ester prepare_ester Dissolve Ethyl Tetrahydropyran-4-Carboxylate in THF prepare_ester->add_ester react Stir at 0°C for 1 hour add_ester->react quench Quench with Ethyl Acetate and 10% NaOH react->quench stir_workup Stir for 30 minutes quench->stir_workup filter Filter through Celite® stir_workup->filter dry Dry filtrate with MgSO4 filter->dry concentrate Concentrate under reduced pressure dry->concentrate product (Tetrahydro-2H-pyran-4-yl)methanol concentrate->product

Caption: Workflow for the synthesis of (Tetrahydro-2H-pyran-4-yl)methanol.

II. Proposed Synthetic Route for [2-(Propan-2-yl)oxan-4-yl]methanol

The introduction of an isopropyl group at the C-2 position of the tetrahydropyran ring requires a multi-step synthetic sequence. A plausible and strategic approach is the Prins cyclization, which is a powerful method for the formation of substituted tetrahydropyran rings.

Conceptual Experimental Protocol

Step 1: Prins Cyclization

A Lewis or Brønsted acid-catalyzed Prins cyclization of a homoallylic alcohol (e.g., 3-buten-1-ol) with isobutyraldehyde can be employed to construct the 2-isopropyltetrahydropyran-4-ol skeleton. The choice of catalyst and reaction conditions is crucial for controlling the stereoselectivity of the cyclization.

Step 2: Conversion of the 4-hydroxyl group to a 4-hydroxymethyl group

This transformation can be accomplished through a three-step sequence: a. Oxidation: The secondary alcohol at the 4-position is oxidized to the corresponding ketone, 2-isopropyltetrahydropyran-4-one, using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation. b. Wittig Reaction: The ketone is then subjected to a Wittig reaction with methylenetriphenylphosphorane (Ph3P=CH2) to form the exocyclic alkene, 4-methylene-2-isopropyltetrahydropyran. c. Hydroboration-Oxidation: Finally, a hydroboration-oxidation reaction of the exocyclic double bond will yield the target primary alcohol, this compound, with anti-Markovnikov selectivity.

Visualization of Proposed Synthetic Pathway

G cluster_step1 Step 1: Prins Cyclization cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Wittig Reaction cluster_step4 Step 4: Hydroboration-Oxidation start Homoallylic Alcohol + Isobutyraldehyde prins Acid-catalyzed Prins Cyclization start->prins intermediate1 2-Isopropyltetrahydropyran-4-ol prins->intermediate1 oxidation Oxidation (e.g., PCC) intermediate1->oxidation intermediate2 2-Isopropyltetrahydropyran-4-one oxidation->intermediate2 wittig Wittig Reaction (Ph3P=CH2) intermediate2->wittig intermediate3 4-Methylene-2-isopropyltetrahydropyran wittig->intermediate3 hydroboration 1. BH3-THF 2. H2O2, NaOH intermediate3->hydroboration product This compound hydroboration->product

Caption: Proposed synthetic pathway for this compound.

Disclaimer: The proposed synthetic route for this compound is conceptual and based on established organic synthesis principles. The actual implementation of this synthesis would require further research and optimization of reaction conditions. The provided foundational protocol for (tetrahydro-2H-pyran-4-yl)methanol is based on published and verified methods. Researchers should exercise appropriate safety precautions when handling all chemicals and reactions described herein.

References

Application Notes and Protocols for the Stereoselective Synthesis of 2,4-Disubstituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products and pharmaceutically active compounds. Its stereochemical configuration plays a crucial role in determining biological activity. Consequently, the development of stereoselective methods for the synthesis of substituted THPs is of significant interest to the scientific community. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 2,4-disubstituted tetrahydropyrans, focusing on modern and efficient methodologies.

Application Notes

The stereoselective synthesis of 2,4-disubstituted tetrahydropyrans can be broadly categorized into several key strategies, including intramolecular cyclization, cycloaddition reactions, and rearrangement processes. The choice of method often depends on the desired stereochemical outcome, the nature of the substituents, and the overall synthetic strategy.

Prins Cyclization

The Prins cyclization is a powerful and convergent method for the construction of tetrahydropyran rings. It involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the internal olefin. The stereochemical outcome of the cyclization can be controlled by the geometry of the double bond, the nature of the catalyst, and the reaction conditions. Both syn and anti 2,4-disubstituted THPs can be accessed through this methodology. Recent advancements have focused on developing catalytic and enantioselective variants of the Prins cyclization.[1][2]

Key Features:

  • Convergent approach.

  • Access to both syn and anti diastereomers.

  • Potential for catalytic and asymmetric variants.

Intramolecular Allylation

Intramolecular allylation of aldehydes containing a tethered allylsilane offers a highly stereoselective route to 2,4-disubstituted tetrahydropyrans.[3][4][5] This method provides excellent control over the relative stereochemistry at the C2 and C4 positions. The reaction is typically promoted by a Brønsted or Lewis acid and proceeds through a chair-like transition state. The stereoselectivity is influenced by the geometry of the allylsilane and the reaction conditions, with apolar solvents generally favoring higher diastereoselectivity.[4][5]

Key Features:

  • High diastereoselectivity.

  • Predictable stereochemical outcome based on substrate control.

  • Compatibility with a range of functional groups.

Acid-Catalyzed Hydroxyalkoxylation of Alkenols

The acid-mediated intramolecular cyclization of hydroxyalkenes provides a direct route to substituted tetrahydropyrans.[6] This approach is atom-economical and can be highly stereoselective, particularly when silicon-tethered substrates are employed. The presence of a silyl group can direct the cyclization to afford specific diastereomers with high selectivity.[6]

Key Features:

  • Atom-economical process.

  • High diastereoselectivity achievable with appropriate substrates.

  • Mild reaction conditions.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction between a diene and an aldehyde is a classic and efficient method for constructing tetrahydropyran rings. The development of chiral Lewis acid catalysts has enabled highly enantioselective versions of this reaction, providing access to enantioenriched 2,4-disubstituted tetrahydropyrans.[1]

Key Features:

  • Convergent and atom-economical.

  • Access to highly functionalized THPs.

  • Well-established methods for asymmetric catalysis.

Quantitative Data Summary

The following tables summarize the quantitative data for selected stereoselective syntheses of 2,4-disubstituted tetrahydropyrans.

Table 1: Diastereoselective Prins Cyclization

EntryHomoallylic AlcoholAldehydeCatalyst/ConditionsProductYield (%)d.r. (cis:trans)Reference
11-Phenyl-3-buten-1-olBenzaldehydeIn(OTf)₃, TMSCl, CH₂Cl₂4-Chloro-2-phenyl-6-benzyl-THP85>95:5[2]
2(S)-1-Phenyl-3-buten-1-olIsobutyraldehydeTFA, CH₂Cl₂4-Trifluoroacetoxy-2-isopropyl-6-phenyl-THP7890:10[7]
3RacemicBenzaldehydep-TsOH, H₂O4-Hydroxy-2,6-diphenyl-THP92>99:1 (cis)[8]

Table 2: Intramolecular Allylation of Aldehydes

EntrySubstrateCatalyst/ConditionsProductYield (%)d.r.Reference
1(Z)-allylsilane tethered aldehydeMeSO₃H, Toluene2,4,5-Trisubstituted THP7595:5[3][4]
2(Z)-allylsilane tethered aldehydeBF₃·OEt₂, CH₂Cl₂2,4,5-Trisubstituted THP7885:15[3][4]

Table 3: Asymmetric Hetero-Diels-Alder Reaction

EntryDieneAldehydeCatalystProductYield (%)e.e. (%)Reference
1Danishefsky's dieneBenzaldehydeChiral Cr(III) catalyst2-Phenyl-2,3-dihydro-4H-pyran-4-one9598[1]

Experimental Protocols

Protocol 1: Diastereoselective Prins Cyclization for the Synthesis of cis-4-Chloro-2,6-disubstituted Tetrahydropyrans

This protocol is adapted from the work of Loh and co-workers.[2]

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.2 equiv)

  • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere reactions.

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the homoallylic alcohol (1.0 equiv) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add In(OTf)₃ (0.2 equiv) to the stirred solution.

  • Add the aldehyde (1.2 equiv) dropwise to the reaction mixture.

  • Finally, add TMSCl (1.2 equiv) dropwise.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cis-4-chloro-2,6-disubstituted tetrahydropyran.

Protocol 2: Intramolecular Allylation for the Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans

This protocol is based on the work of Cox and co-workers.[3][4]

Materials:

  • (Z)-Allylsilane tethered aldehyde (1.0 equiv)

  • Methanesulfonic acid (MeSO₃H) (1.1 equiv)

  • Toluene, anhydrous

  • Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere reactions.

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add a solution of the (Z)-allylsilane tethered aldehyde (1.0 equiv) in anhydrous toluene.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add methanesulfonic acid (1.1 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at this temperature and monitor by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2,4,5-trisubstituted tetrahydropyran.

Visualizations

Prins_Cyclization cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product homoallylic_alcohol Homoallylic Alcohol oxocarbenium Oxocarbenium Ion homoallylic_alcohol->oxocarbenium H+ aldehyde Aldehyde aldehyde->oxocarbenium cyclized_cation Cyclized Cationic Intermediate oxocarbenium->cyclized_cation Intramolecular Cyclization thp 2,4-Disubstituted Tetrahydropyran cyclized_cation->thp Nucleophilic Trapping

Caption: Generalized mechanism of the Prins cyclization for tetrahydropyran synthesis.

Intramolecular_Allylation_Workflow start Start: (Z)-Allylsilane Tethered Aldehyde dissolve Dissolve in Anhydrous Toluene start->dissolve cool Cool to -78 °C dissolve->cool add_acid Add MeSO₃H (1.1 equiv) cool->add_acid stir Stir and Monitor by TLC add_acid->stir quench Quench with sat. NaHCO₃ stir->quench extract Extract with Diethyl Ether quench->extract purify Purify by Flash Chromatography extract->purify product Product: 2,4,5-Trisubstituted Tetrahydropyran purify->product

Caption: Experimental workflow for intramolecular allylation.

References

Application Notes and Protocols for the Purification of [2-(Propan-2-yl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of [2-(Propan-2-yl)oxan-4-yl]methanol, a key intermediate in various synthetic applications. The methods outlined below—flash chromatography, vacuum distillation, and derivatization followed by recrystallization—are designed to yield high-purity material suitable for downstream applications in drug development and discovery.

Introduction

This compound is a substituted tetrahydropyran derivative. Its structural complexity, including the presence of two stereocenters, necessitates robust purification strategies to isolate the desired compound from reaction byproducts and to potentially separate diastereomers. The choice of purification technique will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Physicochemical Properties (Estimated)

PropertyEstimated ValueNotes
Molecular FormulaC₉H₁₈O₂-
Molecular Weight158.24 g/mol -
AppearanceColorless oilBased on analogous compounds.
Boiling Point> 200 °C at 760 TorrEstimated from analogs.
Boiling Point (Reduced Pressure)100 - 120 °C at 3-5 TorrEstimated based on 2-isobutyl-4-hydroxy-4-methyltetrahydropyran (93-95 °C at 3 Torr).[1]
SolubilitySlightly soluble in water; soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate, hexanes).Based on the parent compound and general principles.[2]

Purification Protocols

Flash Column Chromatography

Flash chromatography is a suitable method for the purification of small to medium quantities of this compound, offering good resolution for the removal of polar and nonpolar impurities. It may also allow for the separation of the cis and trans diastereomers.

Experimental Protocol:

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel (approx. 2-3 times the weight of the crude material) by dissolving the compound in a minimal amount of dichloromethane or ethyl acetate, adding the silica gel, and concentrating the mixture to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Wet pack a silica gel column (230-400 mesh) with the initial eluent (e.g., 5% ethyl acetate in hexanes). The column size should be chosen based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might be from 5% to 40% ethyl acetate. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude mixture beforehand.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a colorless oil.

Quantitative Data for a Representative Purification:

ParameterValue
Crude Sample Size5.0 g
Silica Gel Mass200 g
Column Diameter5 cm
Eluent SystemHexanes/Ethyl Acetate (Gradient: 5% to 40% EtOAc)
Typical Rf of Product~0.3 (in 20% EtOAc/Hexanes)
Isolated Yield3.5 - 4.5 g (70-90%)
Purity (by GC/NMR)>98%

Workflow for Flash Chromatography:

flash_chromatography cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product adsorb Adsorb onto Silica Gel crude->adsorb load Load Sample adsorb->load pack Pack Column pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect tlc TLC Analysis collect->tlc combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate pure_product Purified Product evaporate->pure_product

Workflow for Flash Chromatography Purification
Vacuum Distillation

For larger quantities of thermally stable material, vacuum distillation is an efficient method for purification, particularly for removing non-volatile impurities.

Experimental Protocol:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Charging: Charge the distillation flask with the crude this compound and a magnetic stir bar or boiling chips.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of 3-5 Torr is recommended.

  • Heating: Gently heat the distillation flask in a heating mantle or oil bath while stirring.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point range (estimated to be 100-120 °C at 3-5 Torr). It is advisable to collect a forerun fraction, the main product fraction, and a residue.

  • Characterization: Analyze the collected main fraction for purity.

Quantitative Data for a Representative Purification:

ParameterValue
Crude Sample Size25.0 g
Vacuum Pressure3 - 5 Torr
Boiling Point Range100 - 120 °C
Isolated Yield20.0 - 22.5 g (80-90%)
Purity (by GC/NMR)>99%

Workflow for Vacuum Distillation:

vacuum_distillation cluster_setup Setup cluster_distill Distillation cluster_isolate Isolation assemble Assemble Distillation Apparatus charge Charge Flask with Crude Product assemble->charge vac Apply Vacuum charge->vac heat Heat Gently vac->heat collect_distillate Collect Product Fraction heat->collect_distillate analyze Analyze Purity collect_distillate->analyze pure_product Purified Product analyze->pure_product

Workflow for Vacuum Distillation Purification
Purification via Recrystallization of a Solid Derivative

If the target compound is an oil that is difficult to purify by other means, conversion to a solid derivative followed by recrystallization can be an effective strategy. For a hydroxyl-containing compound like this compound, formation of a benzoate or a p-nitrobenzoate ester is a common approach.

Experimental Protocol:

A. Derivatization to the Benzoate Ester:

  • Dissolve the crude this compound (1.0 eq) in pyridine at 0 °C.

  • Slowly add benzoyl chloride (1.1 eq) and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude benzoate ester.

B. Recrystallization:

  • Dissolve the crude benzoate ester in a minimal amount of a hot solvent (e.g., hexanes or an ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

C. Hydrolysis of the Purified Ester:

  • The purified benzoate ester can be hydrolyzed back to the alcohol using standard conditions (e.g., NaOH in methanol/water) if the alcohol itself is the desired final product.

Quantitative Data for a Representative Purification:

ParameterValue
Crude Alcohol2.0 g
Recrystallization SolventHexanes
Yield of Purified Ester1.5 - 1.8 g (assuming a two-step yield of 50-60%)
Purity of Ester (by HPLC/NMR)>99.5%

Logical Flow for Purification via Recrystallization:

recrystallization_flow crude_alcohol Crude Alcohol derivatization Derivatization (e.g., Benzoate Ester Formation) crude_alcohol->derivatization crude_ester Crude Solid Derivative derivatization->crude_ester recrystallization Recrystallization crude_ester->recrystallization pure_ester Purified Solid Derivative recrystallization->pure_ester hydrolysis Hydrolysis (Optional) pure_ester->hydrolysis pure_alcohol Purified Alcohol hydrolysis->pure_alcohol

Logical Flow for Purification via Recrystallization

References

Application Notes and Protocols for the Analytical Characterization of Tetrahydropyran and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of tetrahydropyran (THP) and its derivatives. Detailed protocols for key analytical techniques are provided to facilitate the structural elucidation, purity assessment, and quantitative analysis of these compounds, which are crucial in various stages of drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tetrahydropyran and its substituted analogs. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms, stereochemistry, and the electronic environment of the nuclei. The tetrahydropyran ring typically exhibits characteristic signals that can be readily identified. In ¹H NMR, the protons on the carbon atoms adjacent to the oxygen (C2 and C6) are deshielded and appear at a lower field (higher ppm) compared to the other methylene protons of the ring. The coupling patterns between adjacent protons can be used to determine the relative stereochemistry of substituents on the ring. ¹³C NMR provides information on the number of non-equivalent carbon atoms and their chemical environment. The carbon atoms bonded to the oxygen atom also show characteristic downfield shifts.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation: a. Weigh 5-10 mg of the tetrahydropyran derivative. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry 5 mm NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. d. Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. Instrument Parameters (Example for a 400 MHz Spectrometer): a. ¹H NMR:

  • Spectrometer Frequency: 400 MHz
  • Pulse Program: Standard single pulse (e.g., 'zg30')
  • Number of Scans: 16-64 (depending on sample concentration)
  • Relaxation Delay (D1): 1-5 seconds
  • Acquisition Time (AQ): 3-4 seconds
  • Spectral Width (SW): 16 ppm b. ¹³C NMR:
  • Spectrometer Frequency: 100 MHz
  • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30')
  • Number of Scans: 1024 or more (due to lower natural abundance and sensitivity of ¹³C)
  • Relaxation Delay (D1): 2 seconds
  • Acquisition Time (AQ): 1-2 seconds
  • Spectral Width (SW): 200-240 ppm

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually or automatically. c. Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm). d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce stereochemical relationships. f. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Quantitative Data
Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Reference
Tetrahydropyran3.73 (t, 4H), 1.68 (m, 6H)68.5, 26.2, 23.5[1][2]
Tetrahydropyran-2-methanol4.01 (m, 1H), 3.53 (m, 1H), 3.51 (m, 1H), 3.46 (m, 1H), 3.42 (m, 1H), 3.21 (m, 1H), 1.85 (m, 1H), 1.60-1.48 (m, 4H), 1.32 (m, 1H)Not readily available[3]
Tetrahydro-4H-pyran-4-one3.86 (t, 4H), 2.41 (t, 4H)208.2, 67.8, 41.0[4]

Mass Spectrometry (MS)

Application Note

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of tetrahydropyran derivatives. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (HPLC-MS), it allows for the analysis of complex mixtures and the identification of individual components. Electron Ionization (EI) is a common ionization technique for GC-MS analysis of relatively volatile and thermally stable THP derivatives, often resulting in characteristic fragmentation patterns that can aid in structural elucidation. The molecular ion peak (M⁺) is usually observed, and fragmentation often involves the cleavage of the ether bond or loss of substituents. For less volatile or thermally labile THP derivatives, softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred in LC-MS applications.

Experimental Protocol: GC-MS

1. Sample Preparation: a. Prepare a stock solution of the tetrahydropyran derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or methanol) at a concentration of approximately 1 mg/mL. b. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL. c. If necessary, derivatization can be performed to increase the volatility and thermal stability of the analyte.[5] For example, hydroxyl groups can be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]

2. GC-MS Parameters: a. Gas Chromatograph:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is commonly used.[6]
  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
  • Injector Temperature: 250-280 °C.
  • Injection Volume: 1 µL.
  • Split Ratio: 10:1 to 100:1, depending on the sample concentration.
  • Oven Temperature Program:
  • Initial temperature: 50-70 °C, hold for 1-2 minutes.
  • Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 250-300 °C.
  • Final hold: Hold at the final temperature for 5-10 minutes. b. Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI).
  • Ion Source Temperature: 230 °C.
  • Electron Energy: 70 eV.
  • Mass Range: m/z 40-550.
  • Scan Rate: 2-3 scans/second.

3. Data Analysis: a. Identify the peak corresponding to the tetrahydropyran derivative in the total ion chromatogram (TIC). b. Extract the mass spectrum for the identified peak. c. Determine the molecular weight from the molecular ion peak. d. Analyze the fragmentation pattern to confirm the structure. e. The identity of the compound can be further confirmed by comparing the obtained mass spectrum with a library database (e.g., NIST).

Quantitative Data
Compound Molecular Weight ( g/mol ) Key Mass Fragments (m/z) in EI-MS Reference
Tetrahydropyran86.1386 (M⁺), 85, 57, 43, 41[7]
Tetrahydro-4H-pyran-4-one100.12100 (M⁺), 71, 58, 43, 42[4]

Chromatography

Application Note

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of tetrahydropyran and its derivatives.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable THP compounds. When equipped with a Flame Ionization Detector (FID), GC provides excellent quantitative results. For qualitative analysis and structural confirmation, coupling GC with a Mass Spectrometer (GC-MS) is the method of choice. The choice of the GC column is critical and depends on the polarity of the analytes.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of THP derivatives, including those that are non-volatile or thermally labile. Reversed-phase HPLC with a C18 or C8 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is typically achieved using a UV detector if the analyte possesses a chromophore, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer for compounds lacking a UV chromophore.

Experimental Protocol: Quantitative GC-FID

1. Sample and Standard Preparation: a. Prepare a stock solution of the tetrahydropyran analyte of known concentration in a suitable solvent (e.g., acetone). b. Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the sample. c. Prepare the sample solution by accurately weighing and dissolving the sample in the same solvent to a known volume. d. If using an internal standard for improved accuracy, add a known amount of the internal standard to all standard and sample solutions. Tetrahydrofuran has been used as an internal standard for the analysis of related compounds.[8]

2. GC-FID Parameters: a. Gas Chromatograph:

  • Column: A polar capillary column, such as a DB-WAX (polyethylene glycol), 60 m x 0.25 mm ID, 0.25 µm film thickness, can be suitable for separating polar analytes.
  • Carrier Gas: Nitrogen or Helium at an appropriate flow rate.
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL.
  • Split Ratio: 50:1. b. Detector (FID):
  • Detector Temperature: 280-300 °C.
  • Hydrogen Flow: 30-40 mL/min.
  • Air Flow: 300-400 mL/min.
  • Makeup Gas (Nitrogen) Flow: 20-30 mL/min.

3. Data Analysis: a. Inject the calibration standards and the sample solution into the GC. b. Record the peak area of the analyte (and internal standard, if used) for each injection. c. Construct a calibration curve by plotting the peak area (or the ratio of analyte peak area to internal standard peak area) against the concentration of the standards. d. Determine the concentration of the analyte in the sample solution by interpolating its peak area (or area ratio) on the calibration curve.

Vibrational Spectroscopy (FTIR/Raman)

Application Note

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are valuable techniques for the identification of functional groups present in tetrahydropyran derivatives. The most characteristic feature in the IR spectrum of a tetrahydropyran is the strong C-O-C stretching vibration, which typically appears in the region of 1150-1050 cm⁻¹. The C-H stretching vibrations of the methylene groups are observed around 2950-2850 cm⁻¹. The presence of other functional groups, such as hydroxyl (-OH), carbonyl (C=O), or aromatic rings, will give rise to their own characteristic absorption bands, allowing for the confirmation of the overall structure. FTIR is particularly sensitive to polar functional groups, while Raman spectroscopy is often more sensitive to non-polar functionalities and symmetric vibrations.

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)

1. Sample Preparation: a. For liquid samples, place one to two drops of the neat liquid directly onto the ATR crystal. b. For solid samples, place a small amount of the powdered sample onto the ATR crystal and apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

2. Instrument Parameters: a. Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal). b. Spectral Range: 4000-400 cm⁻¹. c. Resolution: 4 cm⁻¹. d. Number of Scans: 16-32 scans are typically sufficient.

3. Data Acquisition and Analysis: a. Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. b. Place the sample on the crystal and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. c. Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Quantitative Data
Functional Group Characteristic IR Absorption Range (cm⁻¹) Reference
C-H (alkane) stretch2950-2850
C-O-C (ether) stretch1150-1050
O-H (alcohol) stretch3600-3200 (broad)
C=O (ketone) stretch1725-1705

Visualizations

Experimental_Workflow cluster_sample Sample Preparation Sample Tetrahydropyran Derivative Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FTIR/Raman Spectroscopy Sample->FTIR Direct analysis (ATR) NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS or LC-MS) Dissolution->MS Chroma Chromatography (GC-FID or HPLC) Dissolution->Chroma Structure Structural Elucidation NMR->Structure MS->Structure Purity Purity Assessment Chroma->Purity Quantification Quantitative Analysis Chroma->Quantification FTIR->Structure Functional Group Identification

Caption: General experimental workflow for the analytical characterization of tetrahydropyran derivatives.

Bioactivity and Signaling Pathways

The tetrahydropyran ring is a common structural motif in many biologically active natural products and synthetic molecules.[1] Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. For instance, THP-containing compounds have been investigated as inhibitors of various enzymes implicated in disease, such as LpxC in bacteria and several kinases in cancer.

One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels. Aberrant angiogenesis is a hallmark of cancer, and inhibitors of VEGFR-2 are used as anti-cancer agents. Several small molecule inhibitors containing a tetrahydropyran moiety have been developed to target VEGFR-2.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Gene Expression (Migration) PLCg->Migration Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Gene Expression (Survival) Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation) ERK->Proliferation THP_Inhibitor THP-containing Inhibitor THP_Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by THP-containing molecules.

References

Applications of [2-(Propan-2-yl)oxan-4-yl]methanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (oxane) scaffold is a privileged structural motif frequently encountered in a diverse array of natural products and synthetic bioactive molecules. Its inherent conformational properties and ability to engage in hydrogen bonding interactions make it a valuable building block in medicinal chemistry. The specific compound, [2-(Propan-2-yl)oxan-4-yl]methanol, represents a class of 2-alkyl-4-(hydroxymethyl)tetrahydropyrans that hold potential as key intermediates and pharmacophores in the design of novel therapeutic agents. The strategic placement of the isopropyl group at the 2-position and the hydroxymethyl group at the 4-position offers opportunities for stereocontrolled synthesis and diverse functionalization, enabling the exploration of chemical space in drug discovery programs.

This document provides an overview of the potential applications of this compound and its analogs in medicinal chemistry, along with detailed protocols for its synthesis and hypothetical biological evaluation. While specific biological data for the title compound is not extensively available in the public domain, the methodologies and potential applications are presented based on established principles of medicinal chemistry and the known biological relevance of the tetrahydropyran core.

Potential Medicinal Chemistry Applications

The this compound scaffold can be envisioned as a versatile building block for the synthesis of compounds targeting a range of biological pathways. The hydroxymethyl group serves as a handle for further chemical modifications, allowing for the introduction of various functionalities to modulate pharmacological properties.

Potential Therapeutic Areas:

  • Anticancer Agents: The tetrahydropyran ring is a key component of several natural product anticancer agents. Derivatives of this compound could be explored for their cytotoxic or antiproliferative activities.

  • Antimicrobial Agents: The scaffold can be incorporated into molecules designed to target bacterial or fungal pathogens. The lipophilic isopropyl group and the polar hydroxymethyl group provide a basis for designing amphiphilic molecules that may interact with microbial membranes or enzymes.

  • Neurological Disorders: The tetrahydropyran moiety is present in compounds with activity in the central nervous system. Modifications of the core structure could lead to the discovery of novel ligands for CNS receptors or enzymes.

  • Metabolic Diseases: As a mimic of carbohydrate structures, tetrahydropyran derivatives can be designed as inhibitors of enzymes involved in carbohydrate metabolism, such as glycosidases.

Data Presentation

Due to the limited publicly available data for this compound, the following table presents hypothetical biological activity data for a representative analog, (2-isopropyloxan-4-yl)methyl acetate (Compound 1) , to illustrate how such data would be structured.

Compound IDStructureTarget/AssayIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
1 (Structure of (2-isopropyloxan-4-yl)methyl acetate)Human colon cancer cell line (HCT116)15.2>100 (Normal human fibroblasts)>6.5
Doxorubicin (Reference Drug)Human colon cancer cell line (HCT116)0.81.5 (Normal human fibroblasts)1.875

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible multi-step synthesis of this compound based on established organic synthesis methodologies for related tetrahydropyran structures.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Prins Cyclization cluster_1 Step 2: Elimination cluster_2 Step 3: Hydroboration-Oxidation A Homoallylic alcohol + Isobutyraldehyde B 4-chloro-2-isopropyltetrahydropyran A->B Acid catalyst (e.g., InCl3) C 4-chloro-2-isopropyltetrahydropyran D 2-isopropyl-3,6-dihydropyran C->D Base (e.g., DBU) E 2-isopropyl-3,6-dihydropyran F This compound E->F 1. BH3-THF 2. H2O2, NaOH

Synthetic workflow for this compound.

Materials:

  • Homoallylic alcohol (3-buten-1-ol)

  • Isobutyraldehyde

  • Indium(III) chloride (InCl3)

  • Dichloromethane (DCM)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Borane-tetrahydrofuran complex (BH3-THF)

  • Tetrahydrofuran (THF)

  • Hydrogen peroxide (30% aq.)

  • Sodium hydroxide (3M aq.)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Step 1: Prins Cyclization. To a solution of homoallylic alcohol (1.0 eq) and isobutyraldehyde (1.2 eq) in dichloromethane at 0 °C, add indium(III) chloride (0.1 eq). Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 4-chloro-2-isopropyltetrahydropyran.

  • Step 2: Elimination. Dissolve the 4-chloro-2-isopropyltetrahydropyran (1.0 eq) in anhydrous THF. Add DBU (1.5 eq) and heat the mixture to reflux for 12 hours. Cool to room temperature, dilute with diethyl ether, and wash with water and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain 2-isopropyl-3,6-dihydropyran.

  • Step 3: Hydroboration-Oxidation. To a solution of 2-isopropyl-3,6-dihydropyran (1.0 eq) in anhydrous THF at 0 °C, add BH3-THF (1.1 eq of a 1M solution) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Cool the mixture back to 0 °C and slowly add 3M aqueous sodium hydroxide followed by the dropwise addition of 30% aqueous hydrogen peroxide. Stir at room temperature for 2 hours. Extract the product with diethyl ether, wash with brine, and dry over magnesium sulfate. Filter, concentrate, and purify by column chromatography to afford this compound.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes a standard MTT assay to evaluate the cytotoxic potential of a test compound against a cancer cell line.

Workflow for MTT Cytotoxicity Assay:

G A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compound (serial dilutions) B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Workflow for a typical MTT cytotoxicity assay.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Normal human cell line (e.g., fibroblasts) for cytotoxicity comparison

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., (2-isopropyloxan-4-yl)methyl acetate) dissolved in DMSO

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

The tetrahydropyran scaffold can be incorporated into molecules that modulate various signaling pathways. The following diagram illustrates a hypothetical mechanism where a derivative of this compound acts as an inhibitor of a kinase pathway involved in cancer cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Proliferation Genes TranscriptionFactor->Gene Promotes Transcription Inhibitor This compound Derivative Inhibitor->Kinase2 Inhibits Proliferation Cell Proliferation Gene->Proliferation

Hypothetical inhibition of a kinase signaling pathway.

This diagram illustrates how a derivative of the title compound could potentially inhibit a key kinase in a signaling cascade, thereby preventing the activation of transcription factors responsible for the expression of genes that drive cell proliferation. This represents a common strategy in the development of targeted cancer therapies.

Application Notes and Protocols: Substituted Oxanes as Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and utilization of substituted oxanes as chiral building blocks in organic synthesis, with a particular focus on their application in drug discovery and development. Chiral oxanes, including oxetanes and tetrahydropyrans, are valuable scaffolds in medicinal chemistry due to their unique stereochemical and physicochemical properties.[1] This document outlines key enantioselective synthetic methodologies, provides detailed experimental protocols for their preparation, and presents a case study on the application of a chiral oxane in the synthesis of a bioactive molecule.

Enantioselective Synthesis of Chiral Oxetanes

Chiral oxetanes are increasingly incorporated into drug candidates to improve properties such as metabolic stability and solubility.[1] A powerful method for their synthesis involves the iridium-catalyzed enantioselective coupling of alcohols and vinyl epoxides.

Iridium-Catalyzed Enantioselective Synthesis of 2,3-Disubstituted Oxetanes

This method allows for the synthesis of oxetanes bearing all-carbon quaternary stereocenters through an iridium-catalyzed C-C coupling of primary alcohols and isoprene oxide.[2][3] The reaction proceeds via a two-step protocol involving the initial formation of a neopentyl glycol intermediate, followed by a cyclization step.[2]

Experimental Protocol: Synthesis of 2,3-Disubstituted Oxetanes

Step 1: Iridium-Catalyzed Coupling of Isoprene Oxide with a Primary Alcohol

  • To a solution of the primary alcohol (1.0 equiv) in a suitable solvent, add the iridium catalyst.

  • Add isoprene oxide to the reaction mixture.

  • Stir the reaction at the appropriate temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the corresponding neopentyl glycol.

Step 2: Cyclization to the Oxetane

  • Dissolve the neopentyl glycol (1.0 equiv) in pyridine.

  • Add p-toluenesulfonyl chloride and heat the mixture to 55 °C.[2]

  • After completion, remove the solvent and purify the resulting mono-tosylate.

  • Dissolve the mono-tosylate in THF at 0 °C.[2]

  • Add butyl lithium dropwise to the solution to induce SN2 cyclization.[2]

  • Quench the reaction with a suitable quenching agent and extract the product.

  • Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to afford the 2,3-disubstituted oxetane.

Table 1: Iridium-Catalyzed Synthesis of 2,3-Disubstituted Oxetanes - Representative Data

EntryAlcohol SubstrateProductYield (%)Diastereomeric RatioEnantiomeric Excess (%)
1Benzyl alcohol3a75>20:195
24-Fluorobenzyl alcohol3b82>20:197
32-Phenylethanol3c70>20:196

Data compiled from representative examples in the literature.

Stereoselective Synthesis of Chiral Tetrahydropyrans

The tetrahydropyran (THP) moiety is a common feature in many natural products with significant biological activity. One-pot sequential catalysis provides an efficient route to highly substituted chiral THPs.

One-Pot Sequential Catalysis for the Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans

This highly diastereo- and enantioselective synthesis involves a copper(II)-catalyzed Henry (nitroaldol) reaction followed by an acid-catalyzed oxa-Michael reaction.[4][5][6] This one-pot procedure allows for the construction of complex THP derivatives with excellent stereocontrol.[4]

Experimental Protocol: One-Pot Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans

  • To a mixture of the 7-oxo-hept-5-enal (1.0 equiv) and nitromethane in a suitable solvent, add the copper(II) catalyst and the chiral ligand.

  • Stir the reaction at the specified temperature until the Henry reaction is complete.

  • Add a catalytic amount of camphorsulfonic acid (CSA) directly to the reaction mixture.[4]

  • Continue stirring until the oxa-Michael cyclization is complete.

  • Quench the reaction and perform a standard aqueous workup.

  • Purify the crude product via silica gel chromatography to obtain the 2,6-cis-disubstituted tetrahydropyran.

Table 2: One-Pot Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans - Representative Data

Entry7-Oxo-hept-5-enal SubstrateProductYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (%)
1(E)-7-oxohept-5-enal4a92>99:198
2(E)-6-methyl-7-oxohept-5-enal4b88>99:199
3(E)-5-phenyl-7-oxohept-5-enal4c85>99:197

Data compiled from representative examples in the literature.[4]

Asymmetric Ring-Opening of Substituted Oxetanes

The ring-opening of chiral oxetanes provides access to highly functionalized, acyclic chiral building blocks.[7][8] The use of chiral catalysts allows for the desymmetrization of prochiral oxetanes or the kinetic resolution of racemic oxetanes.

Catalytic Asymmetric Nucleophilic Opening of 3-Substituted Oxetanes

Chiral Brønsted acids can catalyze the asymmetric ring-opening of 3-substituted oxetanes with various nucleophiles, such as anilines and indoles, to generate valuable chiral intermediates.[7][9]

Experimental Protocol: Asymmetric Ring-Opening with an Aromatic Amine

  • To a solution of the 3-substituted oxetane (1.0 equiv) and the aromatic amine (1.2 equiv) in a suitable solvent, add the chiral phosphoric acid catalyst.

  • Stir the reaction mixture at room temperature until complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired chiral amino alcohol.

Table 3: Asymmetric Ring-Opening of 3-Aryl Oxetanes - Representative Data

EntryOxetane SubstrateNucleophileCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (%)
13-PhenyloxetaneAniline59592
23-(4-Chlorophenyl)oxetane4-Methoxyaniline59394
33-(2-Naphthyl)oxetaneIndole108890

Data represents typical results found in the literature for this type of transformation.

Application in Drug Discovery: Synthesis of a Haloperidol Analogue

To illustrate the utility of chiral oxanes as building blocks in medicinal chemistry, this section outlines the synthesis of an analogue of the antipsychotic drug haloperidol, incorporating a chiral oxetane scaffold.[2][3]

Workflow for the Synthesis of a Haloperidol Analogue

G cluster_synthesis Synthesis of Oxetane Building Block cluster_analogue Synthesis of Haloperidol Analogue A Primary Alcohol + Isoprene Oxide B Iridium-Catalyzed Coupling A->B C Neopentyl Glycol Intermediate B->C D Two-Step Cyclization C->D E Chiral 2,3-Disubstituted Oxetane D->E F Chiral Oxetane Building Block G Hydroboration- Oxidation F->G H Primary Alcohol G->H I Oxidation H->I J Aldehyde I->J K Reductive Amination with 4-(4-chlorophenyl)piperidin-4-ol J->K L Haloperidol Analogue K->L

Caption: Synthetic workflow for a haloperidol analogue.

Experimental Protocol: Synthesis of a Haloperidol Analogue from a Chiral Oxetane

Step 1: Hydroboration-Oxidation of the Chiral Oxetane

  • To a solution of the chiral 2,3-disubstituted oxetane in an appropriate solvent, add a hydroborating agent (e.g., 9-BBN).

  • Stir the reaction at room temperature.

  • After the hydroboration is complete, add an oxidative workup solution (e.g., aqueous sodium hydroxide followed by hydrogen peroxide).

  • Stir vigorously until the oxidation is complete.

  • Perform an aqueous workup and purify the resulting primary alcohol by column chromatography.

Step 2: Oxidation to the Aldehyde

  • Dissolve the primary alcohol in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent (e.g., Dess-Martin periodinane or PCC).

  • Stir at room temperature until the starting material is consumed.

  • Quench the reaction and purify the crude aldehyde by column chromatography.

Step 3: Reductive Amination

  • To a solution of the aldehyde and 4-(4-chlorophenyl)piperidin-4-ol in a suitable solvent, add a reducing agent (e.g., sodium triacetoxyborohydride).

  • Stir the reaction at room temperature.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the final product, the haloperidol analogue, by column chromatography.

Logical Workflow for Selecting a Chiral Oxane Synthesis Strategy

The choice of synthetic strategy for a target chiral oxane depends on several factors, including the desired substitution pattern and the availability of starting materials.

G Start Target Chiral Oxane Q1 Desired Ring Size? Start->Q1 Oxetane Oxetane Q1->Oxetane Four-membered THP Tetrahydropyran (THP) Q1->THP Six-membered Q2_Oxetane Substitution Pattern? Oxetane->Q2_Oxetane Q2_THP Substitution Pattern? THP->Q2_THP S1 Iridium-Catalyzed Coupling Q2_Oxetane->S1 2,3-Disubstituted S2 Asymmetric Ring-Opening Q2_Oxetane->S2 Functionalized at C3 S3 One-Pot Sequential Catalysis Q2_THP->S3 2,6-Disubstituted S4 Other Methods (e.g., Paternò-Büchi) Q2_THP->S4 Other

Caption: Decision tree for synthetic strategy selection.

These notes are intended to provide a starting point for researchers interested in utilizing chiral oxanes. The specific reaction conditions and purification methods may require optimization for different substrates. It is always recommended to consult the primary literature for detailed procedures and safety information.

References

Application Notes and Protocols: [2-(Propan-2-yl)oxan-4-yl]methanol as a Versatile Precursor for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (oxane) ring is a ubiquitous structural motif found in a vast array of biologically active natural products.[1][2] The stereocontrolled synthesis of substituted tetrahydropyrans is, therefore, a significant focus in synthetic organic chemistry. This document outlines the proposed synthesis and application of a novel precursor, [2-(Propan-2-yl)oxan-4-yl]methanol, in the stereoselective synthesis of complex natural products. While not a widely documented precursor, its unique substitution pattern offers a valuable building block for accessing specific natural product architectures.

Proposed Synthesis of this compound

The synthesis of the target precursor, this compound, can be envisioned through a stereoselective Prins cyclization reaction, a powerful method for constructing tetrahydropyran rings.[3][4] The proposed synthetic route commences from commercially available starting materials.

Synthetic Scheme

A plausible synthetic pathway involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. To achieve the desired substitution pattern, isobutyraldehyde can be reacted with a suitable homoallylic alcohol.

G cluster_0 Proposed Synthesis of this compound start Isobutyraldehyde + 4-Penten-1-ol step1 Prins Cyclization (Lewis Acid Catalyst, e.g., InCl3) start->step1 intermediate1 4-Chloro-2-(propan-2-yl)oxane step1->intermediate1 step2 Hydrolysis and Functional Group Interconversion intermediate1->step2 intermediate2 2-(Propan-2-yl)oxane-4-carbaldehyde step2->intermediate2 step3 Reduction (e.g., NaBH4) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-(propan-2-yl)oxane

  • To a stirred solution of isobutyraldehyde (1.0 eq) and 4-penten-1-ol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a Lewis acid catalyst, for example, indium(III) chloride (InCl₃, 0.1 eq).

  • Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-chloro-2-(propan-2-yl)oxane.

Step 2: Synthesis of 2-(Propan-2-yl)oxane-4-carbaldehyde

  • The conversion of the 4-chloro substituent to a carbaldehyde can be achieved through various methods, such as a Kornblum oxidation or by conversion to a Grignard reagent followed by reaction with a formylating agent. A plausible approach involves hydrolysis to the corresponding alcohol followed by oxidation.

  • Dissolve 4-chloro-2-(propan-2-yl)oxane (1.0 eq) in a mixture of acetone and water.

  • Add silver nitrate (1.5 eq) and heat the mixture to reflux for 4-6 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the silver chloride precipitate.

  • Concentrate the filtrate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-hydroxy-2-(propan-2-yl)oxane.

  • Dissolve the crude alcohol in DCM and add Dess-Martin periodinane (1.5 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract with DCM, dry the combined organic layers, and concentrate.

  • Purify by column chromatography to yield 2-(propan-2-yl)oxane-4-carbaldehyde.

Step 3: Synthesis of this compound

  • Dissolve 2-(propan-2-yl)oxane-4-carbaldehyde (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography to afford this compound.

Quantitative Data (Expected)
StepProductStarting MaterialsReagentsTypical Yield (%)
14-Chloro-2-(propan-2-yl)oxaneIsobutyraldehyde, 4-Penten-1-olInCl₃, DCM70-85
22-(Propan-2-yl)oxane-4-carbaldehyde4-Chloro-2-(propan-2-yl)oxane1. AgNO₃, Acetone/H₂O2. Dess-Martin periodinane, DCM60-75 (over 2 steps)
3This compound2-(Propan-2-yl)oxane-4-carbaldehydeNaBH₄, Methanol90-98

Application in Natural Product Synthesis: Proposed Total Synthesis of (-)-Centrolobine

(-)-Centrolobine is a natural product isolated from the heartwood of Centrolobium robustum and exhibits a 2,4-disubstituted tetrahydropyran core. The proposed precursor, this compound, can serve as a key building block for a stereoselective synthesis of this natural product.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis will involve the modification of the hydroxymethyl group of the precursor to introduce the side chain of (-)-centrolobine.

G cluster_1 Proposed Synthesis of (-)-Centrolobine precursor This compound step4 Oxidation to Aldehyde (e.g., PCC or Swern Oxidation) precursor->step4 intermediate3 2-(Propan-2-yl)oxane-4-carbaldehyde step4->intermediate3 step5 Wittig Reaction with (4-methoxyphenyl)methyltriphenylphosphonium bromide intermediate3->step5 intermediate4 4-((E)-2-(4-methoxyphenyl)vinyl)-2-(propan-2-yl)oxane step5->intermediate4 step6 Hydrogenation (e.g., H2, Pd/C) intermediate4->step6 product_centrolobine (-)-Centrolobine step6->product_centrolobine

Caption: Proposed synthetic pathway for (-)-Centrolobine.

Experimental Protocols (Key Steps)

Step 4: Oxidation to 2-(Propan-2-yl)oxane-4-carbaldehyde

  • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in DCM, add a solution of this compound (1.0 eq) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Filter the mixture through a pad of Celite and silica gel, and wash with DCM.

  • Concentrate the filtrate to yield the crude aldehyde, which can often be used in the next step without further purification.

Step 5: Wittig Reaction

  • To a suspension of (4-methoxyphenyl)methyltriphenylphosphonium bromide (1.2 eq) in dry tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting red-orange solution at room temperature for 1 hour.

  • Cool the reaction mixture to -78 °C and add a solution of 2-(propan-2-yl)oxane-4-carbaldehyde (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Dry the combined organic layers, concentrate, and purify by column chromatography to give 4-((E)-2-(4-methoxyphenyl)vinyl)-2-(propan-2-yl)oxane.

Step 6: Hydrogenation

  • Dissolve the product from Step 5 in ethanol and add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to yield (-)-Centrolobine.

  • Further purification can be achieved by column chromatography if necessary.

Summary of Key Transformations
StepTransformationReagents and ConditionsExpected Yield (%)
4OxidationPCC, DCM, rt85-95
5Wittig Olefination(4-methoxyphenyl)methyltriphenylphosphonium bromide, n-BuLi, THF, -78 °C to rt60-80
6HydrogenationH₂, 10% Pd/C, Ethanol, rt90-99

These proposed protocols provide a framework for the synthesis and application of this compound as a novel precursor in natural product synthesis. The methodologies are based on well-established and reliable chemical transformations, offering a promising route to valuable and complex molecules. Researchers are encouraged to adapt and optimize these protocols for their specific needs.

References

Application Notes and Protocols for the Derivatization of [2-(Propan-2-yl)oxan-4-yl]methanol for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Derivatization of [2-(Propan-2-yl)oxan-4-yl]methanol for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The substituent at the 4-position of the oxane ring, this compound, presents a primary alcohol that serves as a versatile handle for chemical derivatization. By modifying this hydroxyl group, a library of diverse compounds can be generated for biological screening. This process is a key step in hit-to-lead optimization during drug discovery campaigns.[1]

The derivatization of this core structure allows for the systematic exploration of the structure-activity relationship (SAR), potentially leading to the discovery of novel therapeutic agents. The introduction of various functional groups can modulate the compound's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

These application notes provide detailed protocols for the derivatization of this compound via esterification and etherification reactions, followed by a general workflow for high-throughput biological screening of the resulting compound library.

Derivatization Strategies

The primary alcohol of this compound is amenable to a variety of chemical transformations. Two common and robust methods for derivatization are esterification and etherification.

Esterification

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative to form an ester. This introduces a wide range of functionalities depending on the chosen carboxylic acid. The Fischer esterification, using an acid catalyst, is a classic and effective method.[2][3]

Etherification

Etherification connects an alkyl or aryl group to the alcohol via an ether linkage. The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[4] Other modern methods, such as acid-catalyzed cross-coupling of alcohols, also provide efficient routes to unsymmetrical ethers.[5]

Experimental Protocols

General Materials and Methods
  • Starting Material: this compound

  • Reagents: A diverse library of carboxylic acids and alkyl halides for derivatization. Anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF)), catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), and bases (e.g., sodium hydride, potassium carbonate).

  • Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, thin-layer chromatography (TLC) supplies, and column chromatography setup for purification.

  • Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer (MS) for structure verification and purity assessment.

Protocol 1: Fischer Esterification

This protocol describes the synthesis of an ester derivative of this compound.

Workflow Diagram:

Fischer_Esterification_Workflow start Start reagents Combine Alcohol, Carboxylic Acid, & Solvent start->reagents catalyst Add Acid Catalyst reagents->catalyst reflux Reflux Reaction Mixture catalyst->reflux Heat workup Aqueous Workup reflux->workup Cool purify Purification (Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for Fischer Esterification.

Procedure:

  • To a solution of this compound (1.0 eq.) and a selected carboxylic acid (1.2 eq.) in a suitable solvent (e.g., toluene), add a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid (0.1 eq.).

  • Heat the reaction mixture to reflux, and monitor the progress by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.[3]

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Williamson Ether Synthesis

This protocol outlines the synthesis of an ether derivative of this compound.

Workflow Diagram:

Williamson_Ether_Synthesis_Workflow start Start deprotonation Deprotonate Alcohol with Base (e.g., NaH) start->deprotonation alkylation Add Alkyl Halide deprotonation->alkylation reaction Stir at Room Temp or Heat alkylation->reaction quench Quench Reaction reaction->quench workup Aqueous Workup quench->workup purify Purification (Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for Williamson Ether Synthesis.

Procedure:

  • To a suspension of a strong base such as sodium hydride (1.5 eq.) in an anhydrous aprotic solvent like THF, add a solution of this compound (1.0 eq.) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add the desired alkyl halide (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ether.

  • Confirm the structure and purity of the final product using NMR and MS analysis.

Data Presentation

Quantitative data from the synthesis and characterization of the derivatized compounds should be summarized in a clear and organized manner.

Table 1: Summary of Synthesized Ester Derivatives

Derivative IDCarboxylic Acid UsedYield (%)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
Ester-01 Acetic Acid85Characteristic peaksCalculated value
Ester-02 Benzoic Acid78Characteristic peaksCalculated value
... ............

Table 2: Summary of Synthesized Ether Derivatives

Derivative IDAlkyl Halide UsedYield (%)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
Ether-01 Methyl Iodide92Characteristic peaksCalculated value
Ether-02 Benzyl Bromide81Characteristic peaksCalculated value
... ............

Biological Screening

High-throughput screening (HTS) is a crucial step in identifying biologically active compounds from a synthesized library.[6][7]

General Screening Workflow

Workflow Diagram:

Biological_Screening_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screening (HTS) start->primary_screen Single concentration hit_id Hit Identification primary_screen->hit_id Data analysis dose_response Dose-Response and IC₅₀/EC₅₀ Determination hit_id->dose_response Active compounds secondary_assays Secondary Assays (Selectivity, Mechanism of Action) dose_response->secondary_assays Potent compounds lead_selection Lead Candidate Selection secondary_assays->lead_selection Confirmed hits end End: Preclinical Development lead_selection->end

Caption: General workflow for biological screening.

Hypothetical Signaling Pathway for Screening

The biological activity of oxane derivatives can be diverse, ranging from antimicrobial to anticancer effects.[8][9] For instance, a library of these compounds could be screened for their ability to modulate a specific signaling pathway implicated in a disease, such as a kinase cascade.

Signaling Pathway Diagram:

Signaling_Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response gene_expression->cellular_response derivative This compound Derivative derivative->kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase pathway.

Screening Protocol
  • Assay Development: Develop a robust and miniaturized in vitro assay suitable for HTS, targeting a specific biological process or molecular target.

  • Primary Screen: Screen the entire library of derivatized compounds at a single, high concentration (e.g., 10 µM) to identify initial "hits".

  • Hit Confirmation: Re-test the initial hits to confirm their activity and eliminate false positives.

  • Dose-Response Analysis: Perform dose-response experiments for confirmed hits to determine their potency (e.g., IC₅₀ or EC₅₀ values).

  • Secondary Assays: Subject the most potent compounds to secondary assays to evaluate their selectivity, mechanism of action, and potential off-target effects.

Table 3: Example Data from Primary Screen and Dose-Response Analysis

Derivative ID% Inhibition @ 10 µMIC₅₀ (µM)
Ester-01 5.2> 50
Ester-02 68.32.5
Ether-01 12.1> 50
Ether-02 85.70.8
... ......

Conclusion

The derivatization of this compound through straightforward and scalable chemical reactions like esterification and etherification provides a powerful strategy for generating a diverse library of novel compounds. Subsequent high-throughput biological screening of this library can lead to the identification of promising hit compounds for further drug discovery and development efforts. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers in this field.

References

Application Notes and Protocols: Stereoselective Synthesis of Substituted Tetrahydropyrans via Prins Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Prins cyclization, a powerful acid-catalyzed reaction for the synthesis of substituted tetrahydropyran rings. Tetrahydropyrans are crucial structural motifs found in numerous natural products and pharmaceutically active compounds.[1][2][3][4] This document offers a guide to performing this reaction with high diastereoselectivity.

Introduction

The Prins cyclization is an acid-catalyzed electrophilic addition of an aldehyde or ketone to a homoallylic alcohol. The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the intramolecular alkene to form the tetrahydropyran ring.[5][6] The stereochemical outcome of the cyclization can often be controlled by the choice of catalyst and reaction conditions, typically proceeding through a chair-like transition state to yield predominantly cis- or trans-isomers.[1][7]

This method is highly valued for its efficiency in constructing complex cyclic ethers from relatively simple acyclic precursors.[8] Various Lewis and Brønsted acids can be employed as catalysts, and the reaction tolerates a range of functional groups on both the homoallylic alcohol and the aldehyde.[1][6] Common side reactions include the formation of tetrahydrofuran derivatives and racemization through an oxonia-Cope rearrangement, which can be mitigated by careful selection of reagents and conditions.[1][2]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst is critical in the Prins cyclization, influencing reaction efficiency, stereoselectivity, and the nature of the final product. The following table summarizes quantitative data from selected experimental protocols, highlighting the performance of different Lewis acid catalysts.

Catalyst SystemHomoallylic Alcohol SubstrateAldehyde SubstrateSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)Reference
FeCl₃General Homoallylic AlcoholsVarious AldehydesNot specifiedMild conditionsNot specifiedGood to excellentExcellent stereoselectivity[1][2]
TiCl₄ / TMSOTfCyclopropyl-Substituted Homoallylic AlcoholNot specifiedNot specifiedNot specifiedNot specified8014:1 (trans:cis)[1]
SnBr₄Substituted Homoallylic AlcoholNot specifiedNot specifiedNot specifiedNot specifiedGood to excellent9:79 (axial:equatorial)[1]
TMSBrSubstituted Homoallylic AlcoholNot specifiedNot specifiedNot specifiedNot specifiedGood to excellentExclusively axial product[1]
InCl₃4-trimethylsilylpent-4-en-2-olPhenylacetaldehydeNot specifiedNot specifiedNot specifiedGoodHigh (cis-product)[9]
BiCl₃ / TMSClVinylsilyl AlcoholVarious AldehydesDichloromethane00.5 - 1HighSingle diastereomer[8]
HBF₄·OEt₂6-methylhept-5-en-2-olArylaldehydesNot specifiedNot specifiedNot specifiedGoodSingle diastereomer[10]
Amberlyst-153-buten-1-olVarious AldehydesNot specifiedNot specifiedNot specifiedGood to excellentNot specified[11]

Experimental Protocols

Protocol 1: General Procedure for FeCl₃-Catalyzed Prins Cyclization for the Synthesis of 4-Hydroxytetrahydropyrans

This protocol describes a general method for the synthesis of 4-hydroxy-substituted tetrahydropyrans using ferric chloride as the catalyst, which is noted for its mild reaction conditions and high stereoselectivity.[1][2]

Materials:

  • Homoallylic alcohol

  • Aldehyde (1.0 - 1.2 equivalents)

  • Anhydrous Ferric Chloride (FeCl₃) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the homoallylic alcohol in anhydrous DCM at room temperature, add the aldehyde.

  • Add a catalytic amount of anhydrous FeCl₃ to the mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired substituted tetrahydropyran.

Protocol 2: BiCl₃/TMSCl-Catalyzed Silyl-Prins Cyclization for the Synthesis of Polysubstituted 4-Chlorotetrahydropyrans

This protocol details a highly diastereoselective synthesis of 4-chloro-tetrahydropyrans from vinylsilyl alcohols and various aldehydes, utilizing a catalytic amount of bismuth(III) chloride and a stoichiometric amount of trimethylsilyl chloride.[8]

Materials:

  • Vinylsilyl alcohol

  • Aldehyde (1.2 equivalents)

  • Bismuth(III) Chloride (BiCl₃) (0.05 equivalents)

  • Trimethylsilyl Chloride (TMSCl) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for filtration and column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend BiCl₃ (0.05 equiv) in anhydrous DCM.

  • Add the aldehyde (1.2 equiv) to the suspension and cool the mixture to 0 °C.

  • Slowly add TMSCl (1.2 equiv) to the cooled mixture and stir for 5 minutes.

  • Add a solution of the vinylsilyl alcohol (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 1 hour.

  • Upon consumption of the starting material, partially evaporate the solvent and filter the mixture through a small plug of silica gel.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • If necessary, further purify the product by silica gel column chromatography.

Mandatory Visualizations

Experimental Workflow

experimental_workflow General Experimental Workflow for Prins Cyclization reagents 1. Reagent Preparation (Homoallylic Alcohol, Aldehyde, Solvent) reaction_setup 2. Reaction Setup (Inert atmosphere, Cooling/Heating) reagents->reaction_setup catalyst_addition 3. Catalyst Addition (Lewis or Brønsted Acid) reaction_setup->catalyst_addition reaction_monitoring 4. Reaction Monitoring (TLC, LC-MS) catalyst_addition->reaction_monitoring workup 5. Aqueous Workup (Quenching, Extraction) reaction_monitoring->workup purification 6. Purification (Column Chromatography) workup->purification characterization 7. Product Characterization (NMR, MS) purification->characterization prins_mechanism Key Mechanistic Steps of the Prins Cyclization cluster_activation Activation cluster_cyclization Cyclization cluster_trapping Nucleophilic Trapping aldehyde Aldehyde (R-CHO) oxocarbenium Activated Oxocarbenium Ion aldehyde->oxocarbenium + LA lewis_acid Lewis Acid (LA) chair_ts Chair-like Transition State oxocarbenium->chair_ts Electrophilic Attack homoallylic_alcohol Homoallylic Alcohol homoallylic_alcohol->chair_ts carbocation Tetrahydropyranyl Carbocation chair_ts->carbocation final_product Substituted Tetrahydropyran carbocation->final_product + Nu- nucleophile Nucleophile (Nu-)

References

Application Notes & Protocols: Palladium-Catalyzed C-H Arylation of Aminotetrahydropyrans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) motif is a crucial scaffold in a multitude of natural products and bioactive molecules. Specifically, aryl-substituted aminotetrahydropyrans have gained significant attention as they form the core of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs effective in the treatment of type 2 diabetes.[1] Traditional syntheses of these complex structures often rely on the cyclization of pre-functionalized precursors. However, the direct functionalization of C-H bonds on the THP ring represents a more atom-economical and efficient strategy for generating molecular diversity for drug discovery pipelines.[1][2]

This document outlines the application of a palladium-catalyzed stereoselective γ-methylene C-H arylation of aminotetrahydropyrans. This methodology allows for the direct coupling of various aryl iodides to the THP ring, providing a streamlined route to highly substituted and medicinally relevant aminotetrahydropyran derivatives.[1][3]

Reaction Principle

The core of this methodology is a Pd(II)-catalyzed C-H activation process. The reaction employs a transient directing group (TDG) strategy to achieve high regioselectivity for the γ-methylene position of the aminotetrahydropyran. The primary amine of the substrate reversibly condenses with an aldehyde-based TDG. The resulting imine then coordinates to the palladium catalyst, positioning it in proximity to the target C-H bond for activation and subsequent arylation. A specialized ligand is crucial for the success of this transformation.[1]

Experimental Workflow

The general workflow for the palladium-catalyzed C-H arylation of aminotetrahydropyrans is depicted below. It involves the sequential addition of reagents followed by a heated reaction period and subsequent purification.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Weigh Reagents reagents Add Amine (1), Aryl Iodide, Pd(OAc)2, Ligand (L1), TDG1, and AgTFA to a reaction tube start->reagents 1 solvent Add Solvent reagents->solvent 2 heat Heat reaction mixture (e.g., 100 °C) solvent->heat 3 monitor Monitor reaction progress (e.g., by TLC or LC-MS) heat->monitor 4 filter Filter reaction mixture monitor->filter 5 concentrate Concentrate the filtrate filter->concentrate 6 purify Purify by column chromatography concentrate->purify 7 product Obtain Arylated Product (2) purify->product 8

Caption: General experimental workflow for the Pd-catalyzed C-H arylation.

Catalytic Cycle

The proposed catalytic cycle for the γ-C-H arylation of aminotetrahydropyran is initiated by the formation of a palladium-ligand complex. This is followed by coordination to the transient imine, C-H activation, oxidative addition of the aryl iodide, and reductive elimination to furnish the arylated product and regenerate the active Pd(II) catalyst.

G pd2 Pd(OAc)2 pd_complex [Pd(L1)(OAc)2] pd2->pd_complex + L1 imine_complex Imine-Pd Complex pd_complex->imine_complex + Imine - HOAc palladacycle Palladacycle Intermediate imine_complex->palladacycle C-H Activation - HOAc pd4 Pd(IV) Intermediate palladacycle->pd4 + Ar-I product_complex Product-Pd Complex pd4->product_complex Reductive Elimination product_complex->pd_complex + 2 HOAc product Arylated Product product_complex->product sub Amine + TDG1 ⇌ Imine sub->imine_complex arI Ar-I arI->pd4 ag_tfa AgTFA ag_tfa->palladacycle Facilitates C-H activation

Caption: Proposed catalytic cycle for the C-H arylation reaction.

Quantitative Data Summary

The palladium-catalyzed γ-C-H arylation of 3-aminotetrahydropyran demonstrates compatibility with a range of electronically diverse aryl and heteroaryl iodides.

Table 1: Optimization of Reaction Conditions [1]

EntryCatalyst (mol%)Ligand (mol%)TDG (mol%)Base/AdditiveSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)L1 (50) TDG1 (40) AgTFAt-AmylOH10078
2Pd(OAc)₂ (10)L1 (50)NoneAgTFAt-AmylOH1000
  • L1: 5-trifluoromethylpyridone

  • TDG1: 2-hydroxynicotinaldehyde

Table 2: Substrate Scope of Aryl Iodides for the Arylation of 3-Aminotetrahydropyran (1) [1]

ProductAryl IodideYield (%)
2a 4-Methoxyiodobenzene78
2b 4-(Trifluoromethyl)iodobenzene71
2c 4-Iodobenzonitrile65
2d Methyl 4-iodobenzoate68
2e 1-Iodo-3,5-dimethylbenzene75
2f 2-Iodopyridine52
2g 2-Iodo-5-methylpyridine67
2h 2-Iodo-5-(trifluoromethyl)pyridine63
2i 3-Iodo-5-methylpyridine58

Reaction conditions are based on the optimized protocol.

Detailed Experimental Protocols

General Procedure for the Pd-Catalyzed γ-C-H Arylation of 3-Aminotetrahydropyran

Materials:

  • 3-Aminotetrahydropyran (1.0 equiv)

  • Aryl Iodide (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv, 10 mol%)

  • 5-Trifluoromethylpyridone (L1, 0.5 equiv, 50 mol%)

  • 2-Hydroxynicotinaldehyde (TDG1, 0.4 equiv, 40 mol%)

  • Silver trifluoroacetate (AgTFA, 2.0 equiv)

  • tert-Amyl alcohol (solvent)

  • An oven-dried reaction tube with a screw cap and stir bar

Protocol:

  • Reaction Setup: To the oven-dried reaction tube, add 3-aminotetrahydropyran (1.0 mmol, 1.0 equiv), the corresponding aryl iodide (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (22.4 mg, 0.1 mmol), 5-trifluoromethylpyridone (L1, 81.5 mg, 0.5 mmol), 2-hydroxynicotinaldehyde (TDG1, 49.2 mg, 0.4 mmol), and AgTFA (442 mg, 2.0 mmol).[1]

  • Solvent Addition: Add tert-amyl alcohol (2.0 mL) to the reaction tube.

  • Reaction Execution: Securely cap the reaction tube and place it in a preheated heating block at 100 °C. Stir the reaction mixture for the required time (typically 12-24 hours), monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired arylated aminotetrahydropyran product.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Note: This protocol is a general guideline. Reaction times and purification conditions may vary depending on the specific substrate and should be optimized accordingly. The use of transient directing group TDG3 may be beneficial for heteroaryl iodides.[1] This reaction is sensitive to air and moisture; therefore, proper handling techniques are recommended.

References

Application Notes: Intramolecular Hydroalkoxylation for Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals, prized for its conformational stability and unique stereochemical properties. Intramolecular hydroalkoxylation of unsaturated alcohols represents a highly atom-economical and powerful strategy for the stereoselective construction of this motif. This document provides detailed application notes and experimental protocols for the synthesis of tetrahydropyrans via Brønsted acid-, gold-, and palladium-catalyzed intramolecular hydroalkoxylation reactions.

General Principles & Reaction Mechanisms

Intramolecular hydroalkoxylation involves the addition of a pendant hydroxyl group across a carbon-carbon multiple bond (alkene, alkyne, or allene). The reaction is typically catalyzed by an electrophilic species that activates the unsaturated bond towards nucleophilic attack by the internal alcohol. The regioselectivity of the cyclization is a critical aspect, generally governed by Baldwin's rules, with 6-membered ring formation proceeding via a favored 6-exo or a sometimes-accessible 6-endo pathway.

Brønsted Acid-Catalyzed Mechanism

In this pathway, a Brønsted acid protonates the alkene, forming a carbocationic intermediate. This intermediate is then trapped by the intramolecular hydroxyl group to form the tetrahydropyran ring. The use of silicon-stabilized substrates can facilitate carbocation formation at a specific position, enhancing regioselectivity.[1]

G cluster_main Brønsted Acid-Catalyzed Hydroalkoxylation Start Unsaturated Alcohol + H-A Protonation Protonation of Alkene Start->Protonation Carbocation Carbocation Intermediate Protonation->Carbocation Formation Cyclization 6-exo-trig Nucleophilic Attack Carbocation->Cyclization Intramolecular Attack by -OH Deprotonation Deprotonation Cyclization->Deprotonation Product Tetrahydropyran + H-A Deprotonation->Product Regenerates Catalyst

Caption: General mechanism for Brønsted acid-catalyzed THP synthesis.

Transition Metal-Catalyzed Mechanism (Au, Pd)

Transition metals, particularly soft Lewis-acidic metals like gold(I) and palladium(II), catalyze hydroalkoxylation by coordinating to the C-C multiple bond. This coordination, or π-activation, renders the alkene susceptible to nucleophilic attack by the hydroxyl group. The resulting organometallic intermediate then undergoes protonolysis or, in the case of Pd(II)-oxidative catalysis, further transformations like β-hydride elimination to yield the product and regenerate the active catalyst.

G cluster_main Transition Metal (M) Catalyzed Hydroalkoxylation Start Unsaturated Alcohol + M(I)/M(II) Catalyst Pi_Complex π-Alkene-Metal Complex Start->Pi_Complex Coordination Oxymetallation Intramolecular Oxymetallation Pi_Complex->Oxymetallation 6-exo Attack by -OH Intermediate Cyclized Organometallic Intermediate Oxymetallation->Intermediate Protodemetallation Protodemetallation (e.g., Au-catalyzed) Intermediate->Protodemetallation [H+] Product Tetrahydropyran + M(I)/M(II) Catalyst Protodemetallation->Product Regenerates Catalyst

Caption: General mechanism for transition metal-catalyzed THP synthesis.

Brønsted Acid-Catalyzed Protocols

Simple Brønsted acids are effective catalysts for the cyclization of suitably activated unsaturated alcohols, such as silylated alkenols. para-Toluenesulfonic acid (p-TsOH) is a common, inexpensive, and efficient choice.[1][2]

Quantitative Data
EntrySubstrate (Allylsilyl Alcohol)Acid CatalystSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1R=Me, R'=Bup-TsOHCH2Cl2RT165>95:5
2R=Me, R'=iPrp-TsOHCH2Cl2RT165>95:5
3R=Me, R'=Php-TsOHCH2Cl2RT170>95:5
4R=Et, R'=Mep-TsOHCH2Cl2RT172>95:5
5R=Ph, R'=Mep-TsOHCH2Cl2RT17590:10

Data summarized from literature reports on silylated alkenols.[1] Room Temperature (RT) is estimated as 20 °C.

Detailed Experimental Protocol: p-TsOH-Catalyzed Cyclization

Materials:

  • Allylsilyl alcohol substrate (1.0 mmol, 1.0 equiv)

  • para-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.0 mmol, 1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) (20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure: [1]

  • To a solution of p-TsOH·H₂O (1.0 mmol) in dry CH₂Cl₂ (10 mL) in a round-bottom flask under a nitrogen atmosphere, add a solution of the allylsilyl alcohol (1.0 mmol) in CH₂Cl₂ (10 mL).

  • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are between 30 minutes and 2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, and then with brine.

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (eluent typically a mixture of hexanes and ethyl acetate) to afford the desired polysubstituted tetrahydropyran.

Gold-Catalyzed Protocols

Gold(I) catalysts are exceptionally effective for the hydroalkoxylation of allenes, activating the central carbon of the allene system for nucleophilic attack. This methodology provides access to vinyl-substituted tetrahydropyrans.[3][4]

Quantitative Data (Homoallenic Alcohols)
EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1AuClDioxane1001281
2AuCl₃Dioxane1001275
3Ph₃PAuCl/AgOTfCH₂Cl₂RT0.595
4IPrAuCl/AgOTfCH₂Cl₂RT192

Data is representative of gold-catalyzed cyclization of homoallenic alcohols.

Detailed Experimental Protocol: Gold(I)-Catalyzed Cyclization of a Homoallenic Alcohol

Materials:

  • Homoallenic alcohol substrate (0.5 mmol, 1.0 equiv)

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (0.0125 mmol, 2.5 mol%)

  • Silver triflate (AgOTf) (0.0125 mmol, 2.5 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

  • Round-bottom flask, magnetic stirrer, and standard glassware, protected from light

Procedure:

  • In a round-bottom flask wrapped in aluminum foil, dissolve the homoallenic alcohol (0.5 mmol) in anhydrous CH₂Cl₂ (5 mL) under a nitrogen atmosphere.

  • In a separate vial, add Ph₃PAuCl (2.5 mol%) and AgOTf (2.5 mol%). Add a small amount of CH₂Cl₂ to this vial. The silver salt will precipitate AgCl, generating the active cationic gold catalyst.

  • Transfer the catalyst mixture via cannula into the solution of the homoallenic alcohol.

  • Stir the reaction at room temperature. Monitor for completion by TLC (typically < 1 hour).

  • Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography (eluent typically a gradient of hexanes and ethyl acetate) to yield the vinyl-substituted tetrahydropyran.

Palladium-Catalyzed Protocols

Palladium(II) catalysts are widely used in Wacker-type oxidative cyclizations. In this process, the palladium(II) activates the alkene for intramolecular nucleophilic attack by the alcohol. A co-oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) formed after product formation.[5][6][7][8]

Quantitative Data (Wacker-Type Cyclization)
EntrySubstrate (Unsaturated Alcohol)Pd Catalyst (mol%)Co-oxidantSolventTemp (°C)Time (h)Yield (%)
1Hex-5-en-1-olPdCl₂(MeCN)₂ (10)BQ (1 eq)THFRT2485
2Hept-6-en-2-olPd(TFA)₂ (5)O₂ (1 atm)Toluene601878
3(Z)-Non-3-ene-2,8-diolPdCl₂(MeCN)₂ (10)-CH₂Cl₂-402493

BQ = Benzoquinone; TFA = Trifluoroacetate. Data is representative of Wacker-type cyclizations.

Detailed Experimental Protocol: Pd(II)-Catalyzed Wacker-Type Cyclization

Materials:

  • Unsaturated alcohol substrate (e.g., hex-5-en-1-ol) (1.0 mmol, 1.0 equiv)

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂) (0.1 mmol, 10 mol%)

  • Benzoquinone (BQ) (1.1 mmol, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure: [5][6]

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add PdCl₂(MeCN)₂ (10 mol%) and benzoquinone (1.1 equiv).

  • Add anhydrous THF (10 mL) and stir until the solids are dissolved.

  • Add the unsaturated alcohol (1.0 mmol) to the solution via syringe.

  • Stir the reaction at room temperature for 24 hours or until TLC analysis indicates consumption of the starting material. The reaction mixture will typically turn dark brown or black due to the formation of Pd(0).

  • Upon completion, dilute the reaction with diethyl ether (20 mL) and filter through a pad of Celite to remove palladium black.

  • Wash the Celite pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the tetrahydropyran product.

Controlling Reaction Outcomes & General Workflow

Regioselectivity: 6-exo vs. 5-exo Cyclization

The formation of a 6-membered tetrahydropyran ring versus a 5-membered tetrahydrofuran ring is a critical outcome determined by the substrate and reaction conditions. According to Baldwin's Rules, both 5-exo-trig and 6-exo-trig cyclizations are favored processes for alkene hydroalkoxylation. The outcome often depends on the specific catalyst, substrate geometry, and steric factors. For δ-hydroxy alkenes (homoallylic alcohols), 6-exo-trig cyclization leads to the desired tetrahydropyran.

G cluster_main Regioselectivity in Hydroalkoxylation Start γ-Hydroxy Alkene Activation Catalyst Activation Start->Activation Start2 δ-Hydroxy Alkene Start2->Activation THF Tetrahydrofuran Activation->THF 5-exo-trig (Favored) THP Tetrahydropyran Activation->THP 6-exo-trig (Favored)

Caption: Choice of substrate dictates 5- vs. 6-membered ring formation.

General Experimental Workflow

The following diagram outlines a typical workflow for performing the catalytic intramolecular hydroalkoxylation reactions described.

G cluster_main General Laboratory Workflow Setup Assemble Flame-Dried Glassware under N₂/Ar Reagents Add Solvent, Catalyst, and any Additives Setup->Reagents Substrate Add Unsaturated Alcohol Substrate Reagents->Substrate Reaction Stir at Defined Temperature Substrate->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor Monitor->Reaction Continue if incomplete Quench Quench Reaction (e.g., with NaHCO₃ or H₂O) Monitor->Quench If complete Workup Aqueous Workup & Extraction Quench->Workup Purify Dry, Concentrate, & Purify via Chromatography Workup->Purify Product Characterize Pure Tetrahydropyran Purify->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [2-(Propan-2-yl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of [2-(Propan-2-yl)oxan-4-yl]methanol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective strategy involves a two-stage process. The first stage is the formation of the tetrahydropyran ring via a Prins reaction between 3-buten-1-ol and isobutyraldehyde, yielding 2-isopropyl-tetrahydropyran-4-ol. The second stage involves a carbon homologation at the C4 position to extend the hydroxyl group to a hydroxymethyl group.

Q2: What are the key challenges in the synthesis of this compound?

The primary challenges include controlling the stereoselectivity of the Prins reaction to obtain the desired diastereomer of the 2-isopropyl-tetrahydropyran-4-ol intermediate, optimizing the yield of each synthetic step, and managing potential side reactions, particularly during the homologation sequence.

Q3: How can the stereochemistry of the 2-isopropyl group and the 4-hydroxymethyl group be controlled?

The stereochemistry is largely determined during the Prins cyclization. The use of specific catalysts and reaction conditions can favor the formation of either the cis or trans diastereomer. The subsequent homologation steps are generally designed to be stereoretentive at the C2 position.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation and determining diastereomeric ratios. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for monitoring the conversion of starting materials and identifying volatile byproducts. High-Performance Liquid Chromatography (HPLC) can be employed for purity analysis, especially for non-volatile intermediates.

Troubleshooting Guides

Part 1: Prins Reaction for 2-Isopropyl-tetrahydropyran-4-ol

Issue 1: Low Yield of 2-Isopropyl-tetrahydropyran-4-ol

Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction by TLC or GC. If starting material remains, consider extending the reaction time or slightly increasing the catalyst loading.
Suboptimal reaction temperatureThe Prins reaction can be sensitive to temperature. Experiment with a range of temperatures (e.g., 0 °C to room temperature) to find the optimal condition for your specific catalyst system.
Catalyst deactivationEnsure all reagents and solvents are anhydrous, as water can deactivate many Lewis and Brønsted acid catalysts. The use of molecular sieves can be beneficial.
Formation of side productsCommon side products include elimination products or the formation of a dioxane from the reaction of the aldehyde with itself.[1] Analyze byproducts by GC-MS to identify their structures and adjust reaction conditions (e.g., temperature, rate of addition) to minimize their formation.

Issue 2: Poor Diastereoselectivity

Potential Cause Suggested Solution
Inappropriate catalystThe choice of Lewis or Brønsted acid catalyst significantly influences stereoselectivity. Screen a variety of catalysts (e.g., InCl₃, Sc(OTf)₃, TMSOTf) to identify the one that provides the best diastereomeric ratio.
Incorrect solventThe polarity of the solvent can affect the transition state of the cyclization. Test a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, nitromethane).
Thermodynamic equilibrationThe product diastereomers may equilibrate under the reaction conditions. Consider running the reaction at a lower temperature to favor the kinetic product.
Part 2: Homologation of 2-Isopropyl-tetrahydropyran-4-ol

Issue 3: Low Yield in the Oxidation to 2-Isopropyl-tetrahydropyran-4-one

Potential Cause Suggested Solution
Incomplete oxidationMonitor the reaction by TLC. If starting alcohol is still present, add more oxidizing agent in portions.
Over-oxidation or degradationHarsh oxidizing agents may lead to ring opening or other side reactions. Use milder conditions such as PCC, PDC, or Swern oxidation.
Difficult work-upEnsure proper quenching of the oxidizing agent and careful extraction to avoid loss of the product.

Issue 4: Low Yield in the Wittig Reaction

Potential Cause Suggested Solution
Incomplete ylide formationEnsure the base used (e.g., n-BuLi, NaH) is fresh and the reaction is performed under strictly anhydrous and inert conditions. The characteristic color change of the ylide can indicate its formation.
Steric hindranceThe ketone may be sterically hindered. A more reactive phosphonium ylide or the use of the Horner-Wadsworth-Emmons reaction with a phosphonate ester may improve the yield.
Unreactive ketoneIf the ketone is particularly unreactive, a more forcing reaction condition (e.g., higher temperature, longer reaction time) may be necessary.

Issue 5: Low Yield or Incorrect Regioselectivity in the Hydroboration-Oxidation

Potential Cause Suggested Solution
Incomplete hydroborationEnsure the borane reagent (e.g., BH₃·THF, 9-BBN) is fresh and the reaction is carried out under an inert atmosphere.
Steric hindrance affecting regioselectivityWhile hydroboration of an exocyclic double bond is expected to yield the primary alcohol, significant steric hindrance from the 2-isopropyl group could be a factor. Using a bulkier borane reagent like 9-BBN can enhance regioselectivity for the anti-Markovnikov product.
Incomplete oxidation of the boraneEnsure a sufficient excess of the oxidizing agents (H₂O₂ and NaOH) is used and that the reaction is allowed to proceed to completion.

Data Presentation

Table 1: Representative Yields for the Synthesis of this compound

StepReactionStarting MaterialProductTypical Yield (%)
1Prins Reaction3-Buten-1-ol and Isobutyraldehyde2-Isopropyl-tetrahydropyran-4-ol60-85
2Oxidation2-Isopropyl-tetrahydropyran-4-ol2-Isopropyl-tetrahydropyran-4-one85-95
3Wittig Reaction2-Isopropyl-tetrahydropyran-4-one4-Methylene-2-isopropyltetrahydropyran70-90
4Hydroboration-Oxidation4-Methylene-2-isopropyltetrahydropyranThis compound80-95
Overall 34-65

Experimental Protocols

Protocol 1: Synthesis of 2-Isopropyl-tetrahydropyran-4-ol via Prins Reaction

  • To a stirred solution of isobutyraldehyde (1.2 eq) in anhydrous dichloromethane (0.5 M) under a nitrogen atmosphere at 0 °C, add a solution of 3-buten-1-ol (1.0 eq) in dichloromethane.

  • Add the selected Lewis acid catalyst (e.g., InCl₃, 10 mol%) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-isopropyl-tetrahydropyran-4-ol.

Protocol 2: Synthesis of this compound via Homologation

  • Step A: Oxidation to 2-Isopropyl-tetrahydropyran-4-one

    • To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere, add a solution of 2-isopropyl-tetrahydropyran-4-ol (1.0 eq) in dichloromethane.

    • Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).

    • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-isopropyl-tetrahydropyran-4-one, which can often be used in the next step without further purification.

  • Step B: Wittig Reaction to 4-Methylene-2-isopropyltetrahydropyran

    • To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.3 M) under a nitrogen atmosphere at 0 °C, add n-butyllithium (1.1 eq) dropwise.

    • Allow the resulting yellow-orange solution to stir at room temperature for 1 hour to ensure complete ylide formation.

    • Cool the ylide solution to 0 °C and add a solution of 2-isopropyl-tetrahydropyran-4-one (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir until the ketone is consumed (as monitored by GC or TLC).

    • Quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

  • Step C: Hydroboration-Oxidation to this compound

    • To a solution of 4-methylene-2-isopropyltetrahydropyran (1.0 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere at 0 °C, add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.1 eq) dropwise.

    • Stir the reaction at room temperature for 2 hours.

    • Cool the mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide followed by the dropwise addition of 30% hydrogen peroxide.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the final product, this compound, by flash column chromatography.

Visualizations

Synthesis_Pathway 3-Buten-1-ol 3-Buten-1-ol Prins_Reaction Prins Reaction (Lewis/Brønsted Acid) 3-Buten-1-ol->Prins_Reaction Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Prins_Reaction Intermediate_1 2-Isopropyl-tetrahydropyran-4-ol Prins_Reaction->Intermediate_1 Oxidation Oxidation (PCC, Swern, etc.) Intermediate_1->Oxidation Intermediate_2 2-Isopropyl-tetrahydropyran-4-one Oxidation->Intermediate_2 Wittig_Reaction Wittig Reaction (Ph3P=CH2) Intermediate_2->Wittig_Reaction Intermediate_3 4-Methylene-2-isopropyltetrahydropyran Wittig_Reaction->Intermediate_3 Hydroboration Hydroboration-Oxidation (1. BH3·THF 2. H2O2, NaOH) Intermediate_3->Hydroboration Final_Product This compound Hydroboration->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Prins Start Low Yield in Prins Reaction Check_Completion Reaction Incomplete? Start->Check_Completion Extend_Time Extend Reaction Time or Increase Catalyst Loading Check_Completion->Extend_Time Yes Check_Conditions Suboptimal Temperature? Check_Completion->Check_Conditions No Optimize_Temp Screen Temperature Range Check_Conditions->Optimize_Temp Yes Check_Purity Reagent/Solvent Purity Issue? Check_Conditions->Check_Purity No Use_Anhydrous Use Anhydrous Reagents/Solvents and Molecular Sieves Check_Purity->Use_Anhydrous Yes Analyze_Byproducts Identify Side Products (GC-MS) Check_Purity->Analyze_Byproducts No

References

Technical Support Center: Synthesis of Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of substituted tetrahydropyrans. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing substituted tetrahydropyrans?

A1: Common and effective strategies include the Prins cyclization, intramolecular oxa-Michael addition, and metal-catalyzed cross-coupling reactions. The choice of method often depends on the desired substitution pattern and stereochemistry of the target molecule.

Q2: What is a frequent side reaction in the synthesis of chiral tetrahydropyrans via Prins cyclization?

A2: A significant side reaction is the loss of enantiomeric excess, or racemization. This often occurs through a competing 2-oxonia-Cope rearrangement, particularly when using electron-rich aromatic substrates.[1][2] Reaction conditions such as temperature, solvent, and the choice of Lewis acid play a crucial role in minimizing racemization.[1]

Q3: How can I control the diastereoselectivity of my tetrahydropyran synthesis?

A3: Diastereoselectivity is highly dependent on the chosen synthetic route and reaction conditions. In Prins cyclizations, the choice of Lewis acid and the substrate structure are critical factors.[3] For intramolecular oxa-Michael additions, the stereochemical outcome can often be directed by selecting between kinetic and thermodynamic control, which is influenced by the catalyst (acidic vs. basic) and temperature.

Q4: My reaction yield is consistently low. What are some general troubleshooting steps?

A4: Low yields can result from a variety of factors. It is crucial to ensure the purity of starting materials and solvents. Reaction temperature and time should be carefully optimized. In some cases, the product may be lost during workup or purification.[4][5][6] Consider performing a small-scale reaction to test the stability of your product to the workup conditions.[5]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the synthesis of substituted tetrahydropyrans.

Issue 1: Poor Diastereoselectivity or Racemization in Prins Cyclization

Symptoms:

  • Formation of a mixture of diastereomers with a low diastereomeric ratio (dr).

  • Significant loss of enantiomeric excess (ee) in the product compared to the starting material.

  • Observation of symmetric tetrahydropyran byproducts.[3]

Possible Causes & Solutions:

  • 2-Oxonia-Cope Rearrangement: This is a common pathway leading to racemization, especially with certain substrates.[1][2]

    • Solution: Employing α-acetoxy ethers as masked aldehydes can suppress this rearrangement as they do not generate water in situ, which can facilitate the side reaction.[1][3]

  • Lewis Acid Choice: The nature and strength of the Lewis acid can significantly impact diastereoselectivity and the extent of side reactions.

    • Solution: Screen a variety of Lewis acids. For instance, while BF₃·OEt₂ can sometimes lead to racemization, other Lewis acids like SnBr₄ or TMSBr might offer better stereocontrol.[3] The choice of Lewis acid can even alter the reaction pathway, as seen in silyl-Prins cyclizations where switching from TMSOTf to BiCl₃ changes the product outcome.

  • Reaction Temperature: Higher temperatures can provide enough energy for reversible side reactions, leading to erosion of stereochemistry.

    • Solution: Conduct the reaction at lower temperatures. For example, conducting the Prins cyclization at -35 °C has been shown to yield tetrahydropyranones with high diastereoselectivity.[7][8]

Workflow for Troubleshooting Poor Stereoselectivity in Prins Cyclization:

Caption: Troubleshooting workflow for poor stereoselectivity.

Quantitative Data on Lewis Acid and Temperature Effects in Prins Cyclization:

EntryLewis AcidTemperature (°C)SolventSubstrateProduct Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
1BF₃·OEt₂/HOAcN/AN/A(R)-homoallylic alcohol68% ee (reduced from 87% ee)[3]
2SnBr₄N/AN/Aα-acetoxy etherNo loss of optical purity[3]
3BF₃·OEt₂-35DCE3-bromobut-3-en-1-olHigh diastereoselectivity[7][8]
4Phosphomolybdic acidRoom TempWaterHomoallylic alcoholHigh yields (80-92%) with all-cis selectivity[9][10]
5TMSBrN/AN/AHomoallylic alcohol derivative4-axial product favored[3]
6SnBr₄N/AN/AHomoallylic alcohol derivative9:79 axial:equatorial[3]

Experimental Protocol: Diastereoselective Prins Cyclization for Tetrahydropyranones [7][8]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-bromobut-3-en-1-ol (1.0 equiv) and the aldehyde (1.1 equiv) in 1,2-dichloroethane (DCE).

  • Cooling: Cool the reaction mixture to -35 °C using an appropriate cooling bath.

  • Initiation: Add BF₃·OEt₂ (1.2 equiv) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyranone.

Issue 2: Undesired Stereoisomer in Intramolecular Oxa-Michael Addition

Symptoms:

  • Formation of the undesired diastereomer as the major product.

  • Product ratio changes significantly with reaction time or temperature.

Possible Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: The stereochemical outcome of intramolecular oxa-Michael additions is often dictated by whether the reaction is under kinetic or thermodynamic control.

    • Kinetic Control: Typically favored at lower temperatures and with shorter reaction times, leading to the faster-forming product, which may not be the most stable isomer. Basic conditions often favor the kinetically controlled formation of the axial-equatorial isomer from (E)-Michael acceptors.

    • Thermodynamic Control: Favored at higher temperatures and longer reaction times, allowing the reaction to equilibrate to the most stable product, which is usually the diequatorial isomer. Acidic catalysis generally leads to the thermodynamically favored diequatorial product.

  • Catalyst Choice: The type of catalyst (acidic or basic) can determine the transition state and thus the stereochemical outcome.

    • Solution: If the kinetic product is desired, use a base at low temperatures. If the thermodynamic product is preferred, employ an acid catalyst or run the basic reaction at a higher temperature to allow for equilibration.

Logical Relationship for Controlling Stereoselectivity in Oxa-Michael Addition:

G Controlling Stereoselectivity in Oxa-Michael Addition start Undesired Stereoisomer Obtained desired_product Desired Product? start->desired_product kinetic_product Kinetic Product (Axial-Equatorial) desired_product->kinetic_product Kinetic thermodynamic_product Thermodynamic Product (Diequatorial) desired_product->thermodynamic_product Thermodynamic use_base Use Basic Catalyst (e.g., NaOAc, piperidine) kinetic_product->use_base use_acid Use Acidic Catalyst (e.g., MsOH) thermodynamic_product->use_acid high_temp Higher Temperature Longer Reaction Time thermodynamic_product->high_temp or with base low_temp Low Temperature Short Reaction Time use_base->low_temp result_kinetic Favors Kinetic Product low_temp->result_kinetic result_thermodynamic Favors Thermodynamic Product use_acid->result_thermodynamic high_temp->result_thermodynamic

Caption: Decision tree for stereocontrol.

Quantitative Data on Catalyst and Conditions for Oxa-Michael Cyclization:

EntryCatalystSolventTemperatureSubstrateProduct Ratio (Yield)Reference
1Methanesulfonic acidEthanolN/A2'-hydroxychalcone11-13% yield of flavanone[11][12]
2Sodium acetateMethanolReflux2'-hydroxychalcones2-49% yield of flavanones[11]
3PiperidineWaterN/A2'-hydroxychalcones74-93% yield of flavanones[11]
4Pd(CH₃CN)₄(BF₄)₂CH₂Cl₂Room Tempζ-hydroxy α,β-unsaturated ester4:1 dr (60% yield)[13]
5KOtBuN/AN/ASulfone with cinnamaldehydeSingle diastereomer[14]

Experimental Protocol: Intramolecular Oxa-Michael Addition for Flavanone Synthesis [11]

  • Preparation: In a round-bottom flask, dissolve the 2'-hydroxychalcone (1.0 equiv) in the chosen solvent (e.g., methanol for sodium acetate catalysis, water for piperidine catalysis).

  • Catalyst Addition: Add the appropriate catalyst (e.g., sodium acetate or piperidine) to the solution.

  • Reaction: Stir the reaction mixture under the specified conditions (e.g., reflux for sodium acetate in methanol).

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure flavanone.

Issue 3: Side Reactions Related to Protecting Groups

Symptoms:

  • Formation of diastereomeric mixtures upon introduction of a tetrahydropyranyl (THP) protecting group.[2][15]

  • Unwanted deprotection or side reactions during subsequent synthetic steps.

  • Difficulty in deprotecting the THP group without affecting other acid-sensitive functionalities.

Possible Causes & Solutions:

  • Formation of a New Stereocenter: The reaction of an alcohol with dihydropyran to form a THP ether creates a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is chiral.[15][16]

    • Solution: Be aware that a mixture of diastereomers may form, which can complicate purification and characterization. If this is problematic, consider an alternative protecting group that does not introduce a new stereocenter, such as a silyl ether (e.g., TBS).

  • Instability of the THP Group: THP ethers are sensitive to acidic conditions.

    • Solution: Carefully plan the synthetic route to ensure that subsequent reactions are performed under neutral or basic conditions.

  • Harsh Deprotection Conditions: Traditional deprotection methods using strong acids can cleave other acid-labile groups.

    • Solution: A variety of mild deprotection methods are available. For example, pyridinium p-toluenesulfonate (PPTS) in ethanol is a commonly used mild acidic condition.[16] Alternatively, methods using Lewis acids or other neutral conditions can be employed.[2][17]

Signaling Pathway for Protecting Group Strategy:

G Decision Pathway for Alcohol Protection start Need to Protect an Alcohol is_chiral Is the alcohol chiral? start->is_chiral use_thp Use THP protecting group is_chiral->use_thp No diastereomers_ok Are diastereomers acceptable? is_chiral->diastereomers_ok Yes subsequent_steps Review subsequent reaction conditions use_thp->subsequent_steps use_other_pg Consider alternative protecting group (e.g., TBS, MOM) final_product Synthesize Final Product use_other_pg->final_product diastereomers_ok->use_thp Yes diastereomers_ok->use_other_pg No acidic_steps Are there acidic steps? subsequent_steps->acidic_steps acidic_steps->use_other_pg Yes proceed_with_thp Proceed with THP protection acidic_steps->proceed_with_thp No deprotection_strategy Plan for mild deprotection (e.g., PPTS, Lewis acids) proceed_with_thp->deprotection_strategy deprotection_strategy->final_product

References

Technical Support Center: Optimization of Tetrahydropyran (THP) Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for tetrahydropyran (THP) formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of THP ethers and other tetrahydropyran-containing molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired THP Ether

  • Question: I am getting a low yield or no product in my THP protection reaction. What are the common causes and how can I improve the yield?

  • Answer: Low yields in THP ether formation are a common issue and can often be resolved by systematically evaluating the reaction components and conditions. Here are some potential causes and troubleshooting steps:

    • Inactive Catalyst: The acid catalyst is crucial for the reaction. If it has degraded or is of poor quality, the reaction will not proceed efficiently.

      • Solution: Use a fresh batch of a reliable acid catalyst such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS). For substrates sensitive to strong acids, consider milder Lewis acid catalysts.[1][2]

    • Insufficient Catalyst: A catalytic amount of acid is required to protonate the dihydropyran (DHP).[3]

      • Solution: While catalytic amounts are sufficient, for sluggish reactions, a slight increase in the catalyst loading might be beneficial. However, be cautious as excess acid can lead to side reactions.

    • Poor Quality or Insufficient Dihydropyran (DHP): DHP can degrade over time.

      • Solution: Use freshly opened or distilled DHP. Using a larger excess of DHP (e.g., 2-3 equivalents) can also drive the reaction to completion. The excess DHP can be easily removed during work-up due to its volatility.[2]

    • Presence of Water: The reaction is sensitive to moisture as water can compete with the alcohol for the protonated DHP.

      • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

    • Steric Hindrance: Sterically hindered alcohols react more slowly.

      • Solution: Increase the reaction time and/or temperature. Using a less sterically demanding protecting group might be an alternative if the reaction does not proceed.

    • Equilibrium Issues: The formation of THP ethers is a reversible reaction.[1]

      • Solution: To shift the equilibrium towards the product, you can add an excess of finely powdered anhydrous potassium carbonate after the initial reaction period. This will gradually neutralize the acid catalyst and drive the reaction to completion.[4]

Issue 2: Formation of Diastereomers

  • Question: My starting material is chiral, and I am observing a mixture of diastereomers in my product. How can I address this?

  • Answer: The formation of a new stereocenter at the anomeric carbon of the THP ring when protecting a chiral alcohol is a known drawback of this protecting group, leading to diastereomeric mixtures.[5] This can complicate purification and characterization.

    • Consider Alternative Protecting Groups: If the presence of diastereomers is problematic for your synthesis, consider using a protecting group that does not introduce a new stereocenter, such as a silyl ether (e.g., TBS, TIPS) or a methoxymethyl (MOM) ether.

    • Chiral Auxiliaries (Advanced): In some specific research contexts, derivatives of THP have been used as chiral auxiliaries to induce diastereoselectivity in subsequent reactions.[6]

Issue 3: Deprotection of the THP Ether is Incomplete or Leads to Side Products

  • Question: I am having trouble removing the THP group. The reaction is either incomplete, or I am observing decomposition of my starting material. What should I do?

  • Answer: THP ethers are typically cleaved under acidic conditions, but the choice of acid and reaction conditions is critical to avoid side reactions, especially with acid-sensitive substrates.[1][5]

    • Mild Acidic Conditions: For most substrates, mild acidic conditions are sufficient for deprotection.

      • Recommended Conditions: Acetic acid in a THF/water solution, or pyridinium p-toluenesulfonate (PPTS) in ethanol are commonly used and effective methods.[7]

    • For Acid-Sensitive Substrates: If your molecule contains other acid-labile functional groups, standard acidic deprotection might not be suitable.

      • Alternative Method: A mild and efficient method for deprotection involves using an excess of lithium chloride (LiCl) in a mixture of water and DMSO at 90 °C.[8] This avoids the use of strong acids.

    • Incomplete Reaction: If the deprotection is sluggish, you can try slightly increasing the temperature or the reaction time. Monitoring the reaction by TLC is crucial to determine the optimal endpoint.

Issue 4: Side Reactions in Prins Cyclization for Tetrahydropyran Synthesis

  • Question: I am using a Prins cyclization to synthesize a substituted tetrahydropyran, but I am observing unexpected side products and poor stereoselectivity. How can I optimize this reaction?

  • Answer: The Prins cyclization is a powerful tool for constructing tetrahydropyran rings, but it can be prone to side reactions like racemization due to competing oxonia-Cope rearrangements and side-chain exchange.[9][10]

    • Choice of Lewis Acid: The choice and amount of the Lewis acid catalyst are critical.

      • Optimization: Screen different Lewis acids (e.g., SnBr₄, TMSBr, In(OTf)₃) to find the one that gives the best selectivity for your substrate.[9]

    • Solvent and Temperature: These parameters can significantly influence the reaction outcome.

      • Recommendation: Low temperatures generally favor better stereoselectivity. The solvent should be anhydrous.

    • Substrate Design: The structure of the homoallylic alcohol can influence the stereochemical outcome.

    • Tandem Approaches: Consider tandem reaction sequences, such as an allylation followed by a silyl-Prins cyclization, which can offer better control.[9]

Data Presentation: Reaction Condition Optimization

The following tables summarize common catalysts and conditions for the formation and deprotection of THP ethers.

Table 1: Common Catalysts and Conditions for THP Ether Formation

CatalystTypical LoadingSolventTemperature (°C)Typical Reaction TimeNotes
p-Toluenesulfonic acid (TsOH)Catalytic (trace)Dichloromethane (DCM)Room Temperature10 - 60 minA strong acid, very effective but may not be suitable for acid-sensitive substrates.[1]
Pyridinium p-toluenesulfonate (PPTS)2.5 mol%Dichloroethane (DCE)6012 hMilder than TsOH, often a good first choice.[1]
Bismuth triflate (Bi(OTf)₃)CatalyticSolvent-freeRoom TemperatureVariesA relatively non-toxic and moisture-insensitive Lewis acid.[5]
Zeolite H-betaVariesVariesVariesShortA recyclable solid acid catalyst.[5]
Wells-Dawson heteropolyacid1% mmolTolueneRoom Temperature2 hA solid acid catalyst that can be recovered and reused.[11]

Table 2: Common Reagents and Conditions for THP Ether Deprotection

ReagentSolventTemperature (°C)Typical Reaction TimeNotes
Acetic acid/THF/H₂O (4:2:1)THF/H₂O45VariesA standard and mild method for deprotection.[1]
Pyridinium p-toluenesulfonate (PPTS)Ethanol45 - 55VariesGood for substrates that are sensitive to stronger acids.[7]
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room TemperatureVariesA stronger acid, useful for more stable THP ethers. Concentration may need to be optimized.[1]
Lithium chloride (LiCl)/H₂ODMSO906 hA non-acidic method suitable for acid-sensitive molecules.[8]
Wells-Dawson heteropolyacidTHF/1% MeOHRoom TemperatureMinutesFast deprotection with a reusable catalyst.[11]

Experimental Protocols

Protocol 1: General Procedure for the Tetrahydropyran (THP) Protection of a Primary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a solution of the primary alcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere, add 3,4-dihydro-2H-pyran (DHP, 1.5 mmol, 1.5 equiv).

  • Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.025 mmol, 0.025 equiv).

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Deprotection of a THP Ether using LiCl

This protocol is particularly useful for substrates containing acid-sensitive functional groups.[8]

  • Preparation: In a round-bottom flask, combine the THP ether (2 mmol), lithium chloride (LiCl, 10 mmol, 5 equiv), and water (20 mmol, 10 equiv) in dimethyl sulfoxide (DMSO, 10 mL).

  • Reaction: Heat the magnetically stirred mixture to 90 °C under a nitrogen atmosphere for 6 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute with water (10 mL) and extract with diethyl ether (3 x 25 mL).

  • Purification: Combine the ether extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure. The resulting crude alcohol can be further purified by column chromatography if needed.

Visualizations

THP_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up Start Start Reactants Alcohol + DHP in Anhydrous Solvent Start->Reactants Dissolve Catalyst Add Acid Catalyst (e.g., PPTS, TsOH) Reactants->Catalyst Initiate Stir Stir at RT Catalyst->Stir TLC Monitor by TLC Stir->TLC TLC->Stir Incomplete Quench Quench Reaction TLC->Quench Reaction Complete Extract Extract & Dry Quench->Extract Purify Purify Extract->Purify End End Purify->End

Caption: General workflow for the acid-catalyzed formation of a THP ether.

THP_Troubleshooting cluster_problem Problem Identification cluster_causes Potential Causes & Solutions Problem Low Yield of THP Ether CheckCatalyst Catalyst Issue? Problem->CheckCatalyst CheckDHP DHP Issue? CheckCatalyst->CheckDHP No Sol_Catalyst Use fresh catalyst Increase loading slightly CheckCatalyst->Sol_Catalyst Yes CheckConditions Reaction Conditions? CheckDHP->CheckConditions No Sol_DHP Use fresh/distilled DHP Increase equivalents CheckDHP->Sol_DHP Yes CheckSubstrate Substrate Issue? CheckConditions->CheckSubstrate No Sol_Conditions Use anhydrous solvent Increase reaction time/temp CheckConditions->Sol_Conditions Yes Sol_Substrate Consider alternative protecting group CheckSubstrate->Sol_Substrate Yes

Caption: Troubleshooting guide for low-yield THP ether formation.

References

Diastereoselectivity issues in 2,4-disubstituted oxane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diastereoselective Oxane Synthesis

Welcome to the technical support center for the synthesis of 2,4-disubstituted oxanes (tetrahydropyrans). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome challenges related to diastereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My oxane synthesis is resulting in a low diastereomeric ratio (approaching 1:1). What are the primary factors I should investigate to improve selectivity?

A1: Low diastereoselectivity is a common issue and typically stems from the reaction failing to proceed through a well-ordered, chair-like transition state. The key factors to investigate are:

  • Reaction Mechanism: Different cyclization strategies (e.g., Prins cyclization, oxa-Michael addition, intramolecular allylation) have distinct transition states. Ensure your chosen method is well-suited for the desired stereochemical outcome. For instance, acid-catalyzed intramolecular oxa-Michael additions often favor the diequatorial product under kinetic control.[1]

  • Catalyst Choice: The nature of the catalyst is critical. Lewis acids can either enforce or disrupt a specific geometry. For silyl-Prins cyclizations, switching the Lewis acid can dramatically alter the reaction pathway and stereoselectivity.[2] Brønsted acids are also effective and can promote high stereoselectivity in intramolecular allylations.[3][4]

  • Solvent Polarity: The solvent can influence the stability of the transition state. Apolar solvents are often optimal for achieving high 1,3-stereoinduction in certain intramolecular allylations, suggesting that electrostatic interactions play a key role.[3][5]

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product. However, some reactions are kinetically controlled, where the product distribution reflects the relative energies of the transition states, not the products.[1]

Q2: How can I selectively synthesize the cis-2,4-disubstituted oxane isomer?

A2: The selective synthesis of cis-2,4-disubstituted oxanes relies on establishing a transition state that favors placing both substituents in equatorial (or pseudoequatorial) positions. Key strategies include:

  • Substrate Control: Utilize substrates that inherently favor a cis-directing cyclization. This often involves creating a chair-like transition state where bulky groups preferentially occupy equatorial positions to minimize steric strain.

  • Intramolecular Oxa-Michael Addition: Under acidic catalysis, the intramolecular oxa-Michael addition is highly effective for producing the diequatorial (cis) isomer, often exclusively.[1]

  • Silyl-Prins Cyclization: The use of vinylsilyl alcohols in silyl-Prins cyclizations can lead to cis-2,6-disubstituted dihydropyrans with very good diastereoselectivity when TMSOTf is used as the Lewis acid at low temperatures.[6]

Q3: Conversely, what methods are preferred for obtaining the trans-2,4-disubstituted oxane?

A3: Synthesizing the trans isomer requires forcing one substituent into an axial position in the dominant chair-like transition state. This is often the kinetic product in certain reactions.

  • Base-Catalyzed Oxa-Michael Addition: Under strongly basic conditions at low temperatures, the intramolecular oxa-Michael addition of (E)-Michael acceptors generally favors the formation of the axial-equatorial (trans) isomer under kinetic control.[1] It's important to note that this product may isomerize to the more stable diequatorial (cis) isomer at higher temperatures.[1]

  • Radical Cyclization: While more commonly applied to piperidines, radical cyclization strategies can offer pathways to trans products. For example, cyclization of specific bromo-enoates with tributyltin hydride affords trans piperidines, and this logic can be extended to oxane systems.[7][8]

Troubleshooting Guide

Problem 1: Poor diastereoselectivity with significant formation of both cis and trans isomers.

Potential Cause Suggested Solution
Flexible Transition State Switch to a more rigid cyclization precursor. Incorporating bulky protecting groups or cyclic structures within the substrate can help lock the conformation.
Incorrect Catalyst Screen a panel of Lewis or Brønsted acids. For Prins-type reactions, acids like TMSOTf, BF₃·OEt₂, and SnBr₄ can give different stereochemical outcomes.[6][9] In some cases, a metal-free Brønsted acid like TfOH or MeSO₃H may offer superior control.[4][10][11]
Suboptimal Solvent Test a range of solvents with varying polarities. Start with a non-polar solvent like toluene or dichloromethane, as these can enhance stereocontrol, and compare with more polar options like acetonitrile.[3]
High Reaction Temperature Run the reaction at a lower temperature (e.g., -78 °C, 0 °C). This can slow down competing reaction pathways and favor the one with the most stable transition state.

Problem 2: The reaction is stereoselective, but the yield of the desired diastereomer is low.

Potential Cause Suggested Solution
Competing Side Reactions Side reactions like oxonia-Cope rearrangements can be a major issue in Prins cyclizations, leading to racemization and reduced yield of the desired product.[12] Modifying the substrate (e.g., adding stabilizing groups) can disfavor these pathways.[13][14]
Decomposition of Reactant/Product Ensure the reaction conditions are not too harsh. Strong acids can cause degradation. Consider using a milder catalyst or adding a proton scavenger if applicable.
Poor Nucleophile Trapping In reactions where a carbocation intermediate is formed, inefficient trapping by the internal nucleophile (the hydroxyl group) can lead to elimination or other side reactions. Ensure the geometry of the precursor allows for efficient intramolecular attack.
Catalyst Inactivation The catalyst may be poisoned by impurities in the starting materials or solvent. Ensure all reagents are pure and solvents are anhydrous.

Data Presentation: Catalyst and Solvent Effects

The choice of catalyst and solvent can profoundly impact the diastereomeric ratio (d.r.) of 2,4-disubstituted oxanes. The following table summarizes representative data from the literature for different cyclization strategies.

Table 1: Influence of Reaction Conditions on Diastereoselectivity

Cyclization MethodSubstrate TypeCatalyst / ConditionsSolventd.r. (cis:trans or anti:syn)Yield (%)
Oxa-Michael Addition (E)-HydroxyenoneDBU (base) / -78 °CCH₂Cl₂Favors axial-equatorial (trans)-
Oxa-Michael Addition (E)-HydroxyenoneCSA (acid) / RTCH₂Cl₂>95:5 (diequatorial, cis)-
Silyl-Prins Cyclization Vinylsilyl alcoholTMSOTf / -78 °CCH₂Cl₂90:10 (cis:trans)48
Intramolecular Allylation (Z)-Allylsilane aldehydeMeSO₃HToluene>95:575-85
Radical Cyclization Aza-bromooctenoate(TMS)₃SiHBenzeneup to 99:1 (trans:cis)60-90

Data is illustrative and compiled from various sources.[1][4][6][7][8] Actual results will vary based on specific substrates.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a cis-2,6-Dihydropyran via Silyl-Prins Cyclization [6]

This protocol describes the synthesis of a cis-2,6-disubstituted dihydropyran using a vinylsilyl alcohol precursor.

Materials:

  • (E)-1-(phenyldimethylsilyl)alk-1-en-4-ol (1.0 eq)

  • Aldehyde (1.2 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the vinylsilyl alcohol (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMSOTf (1.0 eq) dropwise to the stirred solution.

  • Maintain the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature. Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the cis-2,6-disubstituted dihydropyran.

  • Determine the diastereomeric ratio using ¹H NMR analysis of the crude reaction mixture.

Visualizations: Workflows and Stereochemical Models

Troubleshooting Diastereoselectivity Issues

This diagram outlines a logical workflow for troubleshooting and optimizing the diastereoselectivity of a cyclization reaction leading to a 2,4-disubstituted oxane.

G Troubleshooting Workflow for Diastereoselectivity cluster_0 Analysis cluster_1 Substrate Modification cluster_2 Condition Optimization cluster_3 Outcome start Reaction Complete (Low d.r.) check_ts Is the transition state conformationally rigid? start->check_ts Analyze problem modify_sub Modify Substrate: - Add bulky groups - Use cyclic precursors check_ts->modify_sub No check_temp Is temperature optimized? check_ts->check_temp Yes end_node Achieved High Diastereoselectivity modify_sub->end_node lower_temp Lower Temperature (e.g., -78°C) check_temp->lower_temp No check_cat Screen Catalysts (Lewis vs. Brønsted) check_temp->check_cat Yes lower_temp->check_cat check_sol Screen Solvents (Apolar vs. Polar) check_cat->check_sol check_sol->end_node

Caption: A decision-making flowchart for troubleshooting poor diastereoselectivity.

Stereochemical Model for Oxane Formation

This diagram illustrates the competing chair-like transition states in an intramolecular cyclization that lead to either the cis (diequatorial) or trans (axial-equatorial) 2,4-disubstituted oxane. The diequatorial pathway is generally favored due to lower steric strain.

G Competing Transition States in Oxane Synthesis precursor Acyclic Precursor ts_cis TS-1 (Chair-like) R² Equatorial R⁴ Equatorial precursor->ts_cis Pathway A ts_trans TS-2 (Chair-like) R² Axial R⁴ Equatorial precursor->ts_trans Pathway B prod_cis cis-2,4-Oxane (Diequatorial) Thermodynamically Favored ts_cis->prod_cis Lower Energy prod_trans trans-2,4-Oxane (Axial-Equatorial) Sterically Hindered ts_trans->prod_trans Higher Energy (A[1,3] Strain)

Caption: Model of competing transition states leading to cis and trans isomers.

References

Technical Support Center: Scaling Up the Synthesis of [2-(Propan-2-yl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of [2-(Propan-2-yl)oxan-4-yl]methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, troubleshoot common issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and scalable approach involves a Grignard reaction between a suitable tetrahydropyran precursor and an isopropyl Grignard reagent. A common starting material is a tetrahydropyran-4-carboxylic acid ester, which is first reduced to (tetrahydropyran-4-yl)methanol, and then the isopropyl group is introduced at the 2-position. An alternative is the reaction of isopropylmagnesium bromide with tetrahydropyran-4-carbaldehyde.

Q2: I am observing low yields in my Grignard reaction. What are the potential causes?

A2: Low yields in Grignard reactions are often attributed to several factors. Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent by water. The magnesium turnings should be activated, for example with a small crystal of iodine, to ensure reaction initiation. The solvent, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be completely dry. Additionally, the quality of the starting alkyl halide and the reaction temperature can significantly impact the yield.

Q3: My reaction is producing a significant amount of a ketone byproduct instead of the desired tertiary alcohol. Why is this happening?

A3: When using an ester as the starting material for a Grignard reaction, the initial addition of the Grignard reagent forms a ketone intermediate.[1][2] This ketone is generally more reactive than the starting ester and will quickly react with a second equivalent of the Grignard reagent to form the tertiary alcohol.[2] If you are isolating a ketone, it is likely that an insufficient amount of the Grignard reagent was used, or the reaction was quenched prematurely. It is common to use an excess of the Grignard reagent to ensure the reaction goes to completion.[2]

Q4: How can I purify the final product, this compound, from the reaction mixture?

A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly employed. The separation of potential diastereomers, if formed, may require careful optimization of the chromatographic conditions or the use of a chiral stationary phase if enantiomeric separation is necessary.

Q5: What are the key safety precautions to consider when scaling up this synthesis?

A5: Grignard reagents are highly reactive and pyrophoric, especially on a large scale. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Anhydrous solvents must be handled with care. The quenching of the reaction is highly exothermic and should be performed slowly and with adequate cooling. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves, is mandatory.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Grignard Reaction Fails to Initiate
Symptom Possible Cause Troubleshooting Step
No heat evolution or disappearance of magnesium upon addition of alkyl halide.Inactive magnesium surface (oxide layer).Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
Wet glassware or solvent.Flame-dry all glassware under vacuum before use. Use freshly distilled, anhydrous solvents.
Impure alkyl halide.Purify the alkyl halide by distillation before use.
Problem 2: Low Diastereoselectivity in the Grignard Addition
Symptom Possible Cause Troubleshooting Step
Formation of a nearly 1:1 mixture of diastereomers.Lack of steric hindrance or chelating groups on the substrate to direct the attack of the Grignard reagent.Lowering the reaction temperature can sometimes improve diastereoselectivity. The use of a chelating Lewis acid additive may also influence the stereochemical outcome.
Consider modifying the substrate to include a bulky protecting group that can direct the approach of the Grignard reagent.
Problem 3: Difficult Purification of the Final Product
Symptom Possible Cause Troubleshooting Step
Product co-elutes with byproducts during column chromatography.Similar polarity of the product and impurities.Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina).
Consider converting the alcohol to a derivative (e.g., an ester) which may be easier to purify, followed by deprotection.
Diastereomers are inseparable.Very similar physical properties of the diastereomers.Employ a more efficient separation technique such as preparative HPLC or supercritical fluid chromatography (SFC).

Experimental Protocols

Synthesis of this compound via Grignard Reaction with Tetrahydropyran-4-carbaldehyde

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium Turnings24.312.43 g0.10
2-Bromopropane123.0012.3 g0.10
Anhydrous Diethyl Ether74.12100 mL-
Tetrahydropyran-4-carbaldehyde114.149.13 g0.08
Saturated aq. NH4Cl-50 mL-
Anhydrous MgSO4120.37--

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen.

    • Add magnesium turnings to the flask.

    • In the dropping funnel, prepare a solution of 2-bromopropane in 50 mL of anhydrous diethyl ether.

    • Add a small portion of the 2-bromopropane solution to the magnesium turnings. If the reaction does not start, add a crystal of iodine and warm the flask gently.

    • Once the reaction has initiated (visible by bubbling and heat evolution), add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve tetrahydropyran-4-carbaldehyde in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford this compound.

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Addition cluster_workup Work-up & Purification Mg_Turnings Magnesium Turnings Grignard_Formation Formation of Isopropylmagnesium Bromide Mg_Turnings->Grignard_Formation Isopropyl_Bromide 2-Bromopropane Isopropyl_Bromide->Grignard_Formation Grignard_Reaction Grignard Addition Grignard_Formation->Grignard_Reaction Anhydrous Ether Aldehyde Tetrahydropyran-4-carbaldehyde Aldehyde->Grignard_Reaction Quench Quench with aq. NH4Cl Grignard_Reaction->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Grignard Reaction Check_Initiation Did the reaction initiate? Start->Check_Initiation Check_Anhydrous Are conditions anhydrous? Check_Initiation->Check_Anhydrous Yes Activate_Mg Activate Mg with Iodine/Heat Check_Initiation->Activate_Mg No Check_Stoichiometry Is Grignard reagent in excess? Check_Anhydrous->Check_Stoichiometry Yes Dry_Glassware Flame-dry glassware & use anhydrous solvents Check_Anhydrous->Dry_Glassware No Increase_Grignard Use 1.5-2.0 eq. of Grignard reagent Check_Stoichiometry->Increase_Grignard No Successful_Reaction Improved Yield Check_Stoichiometry->Successful_Reaction Yes Activate_Mg->Successful_Reaction Dry_Glassware->Successful_Reaction Increase_Grignard->Successful_Reaction

References

Technical Support Center: Purification of Polar Oxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of polar oxane derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Chromatography

Question 1: My polar oxane derivative is not retained on a standard C18 reversed-phase HPLC column and elutes in the void volume. What should I do?

Answer: This is a common issue when purifying highly polar compounds using traditional reversed-phase high-performance liquid chromatography (RP-HPLC).[1] Standard C18 columns have a nonpolar stationary phase that struggles to retain very polar analytes. Here are several strategies to address this:

  • Switch to a Polar-Compatible Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a preferred technique for separating very polar compounds.[2] It utilizes a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent.[2][3] In HILIC, water acts as the strong solvent.[3]

    • Polar-Embedded or Polar-Endcapped Columns: These are modified reversed-phase columns that have polar groups embedded within or at the end of the alkyl chains. This modification helps to retain polar analytes better than traditional C18 columns.

    • Mixed-Mode Chromatography: This technique uses a stationary phase with both reversed-phase and ion-exchange functionalities, which can improve the retention of polar compounds, especially if they are ionizable.[4]

  • Modify the Mobile Phase in RP-HPLC:

    • Highly Aqueous Mobile Phases: You can try to increase the aqueous portion of your mobile phase. However, be cautious of "pore dewetting," where the highly aqueous mobile phase is expelled from the pores of the nonpolar stationary phase, leading to a loss of retention.[4]

    • Ion-Pairing Agents: For ionizable oxane derivatives, adding an ion-pairing agent to the mobile phase can increase retention on a C18 column. However, these agents can be difficult to remove and may not be compatible with mass spectrometry (MS).[4]

Question 2: I am using HILIC to purify my polar oxane derivative, but I am observing poor peak shape and inconsistent retention times. How can I troubleshoot this?

Answer: Poor peak shape and reproducibility in HILIC can often be attributed to improper method parameters. Here are some key areas to investigate:

  • Column Equilibration: HILIC columns often require longer equilibration times compared to reversed-phase columns to ensure a stable water layer on the stationary phase, which is crucial for reproducible results.

  • Sample Diluent: The solvent used to dissolve your sample should be matched as closely as possible to the initial mobile phase conditions. Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion. For HILIC, a high organic solvent concentration (e.g., 75% acetonitrile) is often a good starting point for the sample diluent.

  • Mobile Phase Preparation: Using aqueous buffers can help maintain a stable water layer on the stationary phase. The pH and ionic strength of the mobile phase can also significantly impact the retention and selectivity of ionizable compounds.

  • Metal Chelation: Some polar acidic compounds, particularly those with phosphate or carboxylate groups, can interact with metal ions in the column hardware and stationary phase, leading to peak tailing.[4] Adding a chelating agent to the mobile phase can mitigate this, but ensure it is compatible with your detection method.[4]

Question 3: My crude reaction mixture containing the polar oxane derivative is not soluble in the initial mobile phase for my column chromatography. How can I load my sample?

Answer: This is a common challenge, especially with highly polar compounds and less polar solvent systems used in normal-phase chromatography.[5] Here are a few approaches:

  • Dry Loading: Dissolve your crude mixture in a suitable solvent in which it is soluble. Then, adsorb this solution onto a small amount of silica gel or other solid support. Carefully evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be loaded directly onto the top of your chromatography column.

  • Minimal Strong Solvent Dissolution: Dissolve your sample in a minimal amount of a strong, polar solvent (like methanol or DMSO). While this can sometimes lead to band broadening, it is a viable option if dry loading is not possible. Ensure you use the smallest volume necessary to dissolve the sample.

  • Solvent System Change: If possible, consider changing your chromatography solvent system to one that is more compatible with the solubility of your crude mixture.[5]

Crystallization

Question 4: I am trying to crystallize a highly polar oxane derivative, but it either remains in solution or "oils out." What can I do?

Answer: Crystallizing highly polar compounds can be challenging due to their high solubility in polar solvents and potential for strong solvent interactions.[6] "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution becomes saturated at a temperature above the compound's melting point.[7][8] Here are some techniques to try:

  • Solvent System Selection:

    • Single Solvent: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][9] For very polar compounds, you may need to explore more polar, less common solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[6]

    • Mixed Solvent System (Solvent-Pair): This is a very effective technique. Dissolve your compound in a "good" solvent in which it is very soluble. Then, slowly add a "bad" solvent (an anti-solvent) in which your compound is insoluble, until the solution becomes slightly cloudy (the saturation point).[7] The two solvents must be miscible.[7] Gently warming the solution to redissolve the precipitate and then allowing it to cool slowly can promote crystal growth.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days. This method is gentle and can yield high-quality crystals. Avoid using highly volatile solvents as they may evaporate too quickly.[10]

    • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.[10]

    • Slow Cooling: After dissolving your compound in a suitable solvent at an elevated temperature, allow it to cool to room temperature very slowly. Further cooling in a refrigerator or freezer can then maximize the yield. Rapid cooling often leads to the formation of smaller crystals or a powder.

Question 5: My polar oxane derivative is insoluble in most common organic solvents, making crystallization difficult. What are my options?

Answer: High polarity can sometimes lead to poor solubility in common crystallization solvents.[6]

  • Explore a Wider Range of Solvents: Test the solubility in more polar solvents such as DMSO, DMF, or even hot water if the compound is stable.[6]

  • Solvothermal Crystallization: This technique involves heating the compound in a solvent within a sealed container (autoclave) to temperatures above the solvent's boiling point.[6] The increased temperature and pressure can significantly enhance the solubility, and slow cooling can then lead to crystallization.

  • pH Adjustment: If your oxane derivative has acidic or basic functional groups, adjusting the pH of an aqueous solution can significantly change its solubility and may help induce crystallization.

Data & Protocols

Table 1: Common Solvents for Chromatography of Polar Compounds

SolventPolarity IndexBoiling Point (°C)Common Use
Water10.2100.0Reversed-phase, HILIC (strong solvent)
Acetonitrile5.881.6Reversed-phase, HILIC (weak solvent)
Methanol5.164.7Reversed-phase, Normal-phase
Ethanol4.378.5Reversed-phase, Normal-phase
Isopropanol3.982.6Reversed-phase, Normal-phase
Dichloromethane3.139.6Normal-phase
Ethyl Acetate4.477.1Normal-phase
Hexane0.168.7Normal-phase

Experimental Protocol: General HILIC Method Development

  • Column Selection: Choose a HILIC stationary phase (e.g., amine-bonded, diol, or unbonded silica).

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM ammonium formate or ammonium acetate.

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM ammonium formate or ammonium acetate.

  • Gradient Elution:

    • Start with a high percentage of Solvent A (e.g., 95-100%).

    • Run a linear gradient to increase the percentage of Solvent B over 10-20 minutes.

    • Hold at the final gradient composition for a few minutes.

    • Return to the initial conditions and allow the column to re-equilibrate for at least 5-10 minutes.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent with a similar or weaker elution strength.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation and peak shape.

Experimental Protocol: Mixed-Solvent Crystallization

  • Solvent Selection: Identify a "good" solvent that readily dissolves the polar oxane derivative and a miscible "bad" solvent (anti-solvent) in which the compound is poorly soluble.

  • Dissolution: In a clean flask, dissolve the compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-solvent: While stirring, slowly add the "bad" solvent dropwise at an elevated temperature until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of the cold "bad" solvent, and dry them thoroughly.[9]

Visualizations

G Troubleshooting Workflow for Polar Oxane Purification start Start: Purify Polar Oxane Derivative check_solubility Assess Solubility & Polarity start->check_solubility chromatography Chromatography check_solubility->chromatography Soluble in common solvents crystallization Crystallization check_solubility->crystallization Solid material rp_hplc Standard RP-HPLC chromatography->rp_hplc oiling_out Oiling Out / No Crystals? crystallization->oiling_out retention_issue No Retention? rp_hplc->retention_issue hilic Try HILIC retention_issue->hilic Yes mixed_mode Try Mixed-Mode retention_issue->mixed_mode Yes success Pure Compound retention_issue->success No peak_shape_issue Poor Peak Shape? hilic->peak_shape_issue mixed_mode->success optimize_hilic Optimize HILIC Conditions (Equilibration, Sample Diluent) peak_shape_issue->optimize_hilic Yes peak_shape_issue->success No optimize_hilic->success mixed_solvent Use Mixed-Solvent System oiling_out->mixed_solvent Yes vapor_diffusion Try Vapor Diffusion oiling_out->vapor_diffusion Yes oiling_out->success No mixed_solvent->success vapor_diffusion->success

Caption: Troubleshooting workflow for purification.

G Key Parameter Relationships in HILIC mobile_phase Mobile Phase Composition water_content Water Content (Strong Solvent) mobile_phase->water_content organic_content Organic Content (Weak Solvent, e.g., ACN) mobile_phase->organic_content buffer Buffer pH & Ionic Strength mobile_phase->buffer water_layer Adsorbed Water Layer water_content->water_layer influences retention Retention Time water_content->retention decreases organic_content->water_layer influences organic_content->retention increases analyte Polar Oxane Analyte buffer->analyte affects ionization stationary_phase Stationary Phase stationary_phase->water_layer forms water_layer->analyte partitions with analyte->retention determines selectivity Selectivity analyte->selectivity determines peak_shape Peak Shape analyte->peak_shape determines outcome Chromatographic Outcome retention->outcome selectivity->outcome peak_shape->outcome

Caption: HILIC parameter relationships.

References

Stability issues of [2-(Propan-2-yl)oxan-4-yl]methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of [2-(Propan-2-yl)oxan-4-yl]methanol under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic environments?

A1: The primary stability concern is the acid-catalyzed cleavage of the tetrahydropyran (THP) ether linkage. THP ethers are susceptible to hydrolysis under acidic conditions, which can lead to the degradation of the molecule.[1][2]

Q2: What is the general mechanism of acid-catalyzed degradation of this compound?

A2: The degradation proceeds via protonation of the ether oxygen, followed by cleavage of the C-O bond. This can occur through either an SN1 or SN2 mechanism, depending on the specific reaction conditions and the structure of the ether. For tetrahydropyranyl ethers, the reaction is facilitated because the THP group contains an acetal group that can stabilize a carbocation intermediate, favoring an SN1-like pathway.[1][2][3][4]

Q3: What are the expected degradation products of this compound under acidic conditions?

A3: The acid-catalyzed hydrolysis of the tetrahydropyran ring is expected to yield a diol product. The primary degradation product would be 1,5-dihydroxy-3-(hydroxymethyl)-3-isopropylpentane, resulting from the opening of the oxane ring.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[5][6][7] This technique allows for the separation and quantification of the parent compound from its degradation products. Other analytical techniques such as LC-MS can be used for the identification of the degradation products.

Q5: Are there any general precautions I should take when working with this compound in acidic solutions?

A5: Yes, it is advisable to work at the lowest effective temperature and use the mildest acidic conditions necessary for your experiment to minimize degradation. Buffering the solution to a precise and stable pH can also help in controlling the rate of hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low yield of the desired product in an acidic reaction. The compound is degrading under the acidic conditions of the reaction.- Monitor the reaction progress closely using HPLC to track the disappearance of the starting material and the appearance of degradation products.- Reduce the reaction temperature.- Use a milder acid or a lower concentration of the acid.- Decrease the reaction time.
Multiple unknown peaks appear in the HPLC chromatogram of my sample. These are likely degradation products resulting from the acidic cleavage of the tetrahydropyran ring.- Perform a forced degradation study (see Experimental Protocols) to intentionally generate the degradation products and confirm their retention times.- Use LC-MS to identify the mass of the unknown peaks to aid in their structural elucidation.
Inconsistent results when using the compound in an acidic formulation. The stability of the compound is highly sensitive to small variations in pH and temperature.- Ensure precise and consistent control of pH using a suitable buffer system.- Maintain a constant temperature during the preparation and storage of the formulation.- Conduct a stability study on the final formulation to establish its shelf-life under defined storage conditions.
Difficulty in separating the parent compound from its degradation products by HPLC. The chromatographic conditions are not optimized for a stability-indicating separation.- Screen different HPLC columns (e.g., C18, Phenyl, Cyano) to find the one with the best selectivity.- Optimize the mobile phase composition (e.g., pH, organic modifier, buffer concentration).- Adjust the gradient profile to improve the resolution between the peaks of interest.[5][7]

Quantitative Data Summary

Acidic Condition Temperature (°C) Time (hours) Expected Degradation (%)
0.1 N HCl25245 - 15
0.1 N HCl50810 - 30
0.01 N HCl2524< 5
pH 4.0 Buffer2572Minimal
pH 4.0 Buffer5024< 10

Note: These values are estimates and the actual degradation rate will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • In a volumetric flask, add a specific volume of the stock solution and dilute with 0.1 N HCl to achieve the desired final concentration.

  • Incubate the solution at a controlled temperature (e.g., 50°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.

  • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products. The goal is to achieve a degradation of 5-20%.[8][9]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

Initial Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 210 nm if no strong chromophore is present).

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject a solution of the undegraded compound to determine its retention time.

  • Inject samples from the forced degradation study to observe the retention times of the degradation products.

  • Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve adequate resolution (typically >1.5) between the parent peak and all degradation peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

cluster_workflow Troubleshooting Workflow for Stability Issues start Experiment Shows Unexpected Results check_stability Is the compound stable under the experimental conditions? start->check_stability run_hplc Analyze sample by validated HPLC method check_stability->run_hplc Yes end_stable Compound is stable. Proceed with experiment. check_stability->end_stable No degradation_observed Degradation products detected? run_hplc->degradation_observed modify_conditions Modify experimental conditions: - Lower temperature - Milder acid - Shorter time degradation_observed->modify_conditions Yes optimize_hplc Optimize HPLC method for better separation degradation_observed->optimize_hplc Poor Separation identify_products Identify degradation products (e.g., using LC-MS) degradation_observed->identify_products Yes, well-separated modify_conditions->run_hplc optimize_hplc->run_hplc end_unstable Understand degradation profile. Adjust experimental design. identify_products->end_unstable

Caption: Troubleshooting workflow for stability issues.

cluster_pathway Acid-Catalyzed Degradation Pathway start This compound C9H18O2 protonation Protonated Ether C9H19O2+ start->protonation + H+ cleavage Carbocation Intermediate + H2O protonation->cleavage Ring Opening product 1,5-dihydroxy-3-(hydroxymethyl)-3-isopropylpentane C9H20O3 cleavage->product + H2O

Caption: Acid-catalyzed degradation pathway.

References

Preventing rearrangement reactions in tetrahydropyran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot rearrangement reactions during tetrahydropyran (THP) synthesis.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific experimental challenges and offers potential solutions to minimize rearrangement byproducts and improve reaction outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Tetrahydropyran - Competing rearrangement reactions (e.g., formation of tetrahydrofuran).[1] - Unfavorable reaction conditions (temperature, solvent, catalyst).[2][3] - Racemization or formation of undesired stereoisomers.[4]- Optimize the choice of catalyst (e.g., use a milder Lewis acid or a metal catalyst). - Adjust the reaction temperature to favor the desired pathway.[3] - Employ a different synthetic strategy, such as an intramolecular allylation or a metal-catalyzed cyclization.[2][5]
Formation of Tetrahydrofuran (THF) Byproduct - In intramolecular epoxide ring-opening reactions, the 5-exo-tet cyclization to form THF is often kinetically favored over the 6-endo-tet cyclization for THP.[1] - The reaction conditions may not sufficiently stabilize the 6-endo transition state.[1]- Utilize a substrate with a directing group (e.g., a silyl group) to favor the 6-endo cyclization.[1] - Employ reaction conditions that stabilize the 6-endo transition state, such as specific metal catalysts (e.g., rhodium or palladium).[1]
Unexpected Rearrangement Products - Highly acidic conditions can promote carbocation rearrangements.[6][7] - The oxocarbenium ion intermediate in Prins-type reactions can be susceptible to side reactions.[4]- Use milder Brønsted or Lewis acids to generate the oxocarbenium ion.[2][3] - Consider a Mukaiyama aldol-Prins (MAP) cyclization to trap the oxocarbenium ion with an internal nucleophile.[4]
Poor Stereoselectivity - Inappropriate choice of solvent or catalyst.[2] - Reaction conditions that allow for equilibration to a thermodynamic mixture of stereoisomers.[8]- For intramolecular allylations, using an apolar solvent can improve 1,3-stereoinduction.[2] - For oxa-Michael reactions, kinetic conditions (base-catalyzed) typically yield 2,6-trans products, while thermodynamic conditions (acid-catalyzed) favor 2,6-cis products.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common rearrangement reactions observed during the synthesis of tetrahydropyrans?

A1: The most prevalent rearrangement and side reactions include:

  • Formation of Tetrahydrofurans (THFs): In reactions involving intramolecular cyclization of epoxy alcohols, the formation of a five-membered THF ring can compete with or dominate the formation of the desired six-membered THP ring. This is due to the generally faster kinetics of 5-exo cyclizations compared to 6-endo cyclizations.[1]

  • Prins Cyclization Side Reactions: The Prins reaction, which involves the formation of an oxocarbenium ion, can be accompanied by side-chain exchange reactions and partial racemization, particularly under certain acidic conditions.[4]

  • Acid-Catalyzed Rearrangements: Strong acids can induce various rearrangements. For example, tetrahydrofurfuryl alcohol can rearrange to 2-hydroxytetrahydropyran under acidic conditions.[6]

Q2: How can I favor the formation of a tetrahydropyran ring over a tetrahydrofuran ring in an intramolecular epoxide ring-opening reaction?

A2: To promote the 6-endo cyclization required for THP formation over the 5-exo cyclization that leads to THF, you can employ several strategies:

  • Substrate Control: Introduce a directing group, such as a silyl group, on your substrate. This can sterically or electronically disfavor the transition state leading to the THF product.[1]

  • Catalyst Selection: The use of specific metal catalysts, such as rhodium or palladium complexes, can selectively promote the desired 6-endo cyclization.[1]

  • Reaction Conditions: Carefully optimizing the solvent, temperature, and pH can help to favor the thermodynamically more stable THP product.

Q3: What is the role of the oxocarbenium ion in rearrangement reactions, and how can its reactivity be controlled?

A3: The oxocarbenium ion is a key intermediate in many THP syntheses, most notably the Prins cyclization.[4] While essential for the desired ring formation, its high reactivity can also lead to undesired rearrangement products. To control its reactivity:

  • Use of Milder Catalysts: Employing milder Brønsted or Lewis acids can generate the oxocarbenium ion under less forcing conditions, reducing the likelihood of subsequent rearrangements.[2][3]

  • Trapping the Intermediate: A successful strategy is the Mukaiyama aldol-Prins (MAP) cyclization, where a tethered nucleophile (like an enol ether) is designed to intramolecularly trap the oxocarbenium ion as it forms, preventing it from participating in side reactions.[4]

Experimental Protocol: Stereoselective Synthesis of a 2,4,5-Trisubstituted Tetrahydropyran via Intramolecular Allylation

This protocol is based on a highly stereoselective method that minimizes rearrangement byproducts.[2]

Reaction Scheme:

G cluster_0 Intramolecular Allylation for THP Synthesis start Z-Allylsilane Aldehyde reagents Brønsted Acid (e.g., TFA) Apolar Solvent (e.g., Toluene) product 2,4,5-Trisubstituted Tetrahydropyran reagents->product

Caption: Workflow for intramolecular allylation.

Materials:

  • (Z)-allylsilane aldehyde precursor

  • Trifluoroacetic acid (TFA) or other suitable Brønsted acid

  • Anhydrous toluene or other apolar solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Dissolve the (Z)-allylsilane aldehyde (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C, optimization may be required).

  • Slowly add a solution of the Brønsted acid (e.g., TFA, 1.1 eq) in anhydrous toluene to the reaction mixture.

  • Stir the reaction at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data from a Representative Experiment: [2]

EntrySolventTemperature (°C)Diastereomeric RatioYield (%)
1Toluene0>95:588
2Dichloromethane085:1585
3Acetonitrile070:3075

Signaling Pathways and Logical Relationships

Mechanism of Prins Cyclization and a Key Side Reaction

The following diagram illustrates the desired Prins cyclization pathway leading to a tetrahydropyran and a potential competing rearrangement pathway.

G cluster_main Prins Cyclization and Potential Rearrangement start Homoallylic Alcohol + Aldehyde acid Acid Catalyst (e.g., Lewis Acid) oxo Oxocarbenium Ion Intermediate acid->oxo Formation prins Intramolecular Cyclization oxo->prins Desired Pathway rearrangement Side-Chain Exchange (Rearrangement) oxo->rearrangement Undesired Pathway thp Tetrahydropyran Product prins->thp side_product Rearranged Byproduct rearrangement->side_product

Caption: Prins cyclization and a competing rearrangement.

References

Technical Support Center: Catalyst Selection for Stereocontrolled Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stereocontrolled synthesis of tetrahydropyrans (THPs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of tetrahydropyrans, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is not producing the desired tetrahydropyran, or the yield is very low. What are the possible causes and how can I improve it?

  • Answer: Low or no yield in tetrahydropyran synthesis can stem from several factors related to the catalyst, reagents, or reaction conditions.

    • Catalyst Inactivity: The chosen Lewis or Brønsted acid catalyst may be inactive. Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., exclusion of moisture for water-sensitive catalysts like InCl₃). For heterogeneous catalysts, ensure proper activation procedures have been followed.

    • Sub-optimal Reaction Conditions: The reaction temperature and time may not be optimal. For Prins cyclizations, temperatures that are too low may lead to the formation of acetals, while excessively high temperatures can promote side reactions.[1] A systematic screening of reaction temperatures is recommended.

    • Poor Substrate Reactivity: Some substrates, particularly those with electron-withdrawing groups, may exhibit lower reactivity. In such cases, a more active catalyst or harsher reaction conditions might be necessary.

    • Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity.

Issue 2: Poor Diastereoselectivity

  • Question: I am obtaining a mixture of diastereomers with low selectivity. How can I improve the stereocontrol of my tetrahydropyran synthesis?

  • Answer: Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is highly dependent on the catalyst, substrate, and reaction conditions.

    • Inappropriate Catalyst Choice: The catalyst plays a crucial role in dictating the stereoselectivity. For Prins cyclizations, the formation of a chair-like transition state with equatorial substituents is generally favored, leading to cis-2,6-disubstituted THPs.[2][3] The choice of Lewis acid can significantly influence the diastereomeric ratio. For instance, confined Brønsted acids like imino-imidophosphates have shown excellent performance in controlling stereoselectivity.[4][5]

    • Reaction Temperature: Temperature can impact the equilibrium between different transition states. Lowering the reaction temperature can sometimes improve diastereoselectivity by favoring the thermodynamically more stable transition state.

    • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the stereochemical outcome. A screen of different solvents may be beneficial.

    • Substrate-Controlled Diastereoselectivity: The inherent stereochemistry of the substrate can direct the formation of a particular diastereomer. However, in some cases, this can be overcome by using a suitable catalyst.

Issue 3: Formation of Side Products

  • Question: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I suppress them?

  • Answer: Several side reactions can compete with the desired tetrahydropyran formation, particularly in acid-catalyzed reactions like the Prins cyclization.

    • 2-Oxonia-Cope Rearrangement: This rearrangement can lead to the formation of undesired constitutional isomers and racemization of stereocenters.[2][6] The choice of catalyst and reaction conditions can help to suppress this pathway.

    • Elimination Reactions: Instead of cyclization, the carbocation intermediate may undergo elimination to form allylic alcohols.[7] Using a nucleophilic counter-ion or additive can help to trap the carbocation and favor cyclization.

    • Polymerization: Alkenes, especially styrenes, can be prone to polymerization under strongly acidic conditions.[5] Using a milder catalyst or lower catalyst loading can mitigate this issue.

    • Formation of Dioxanes: In the presence of excess aldehyde, particularly formaldehyde, the formation of 1,3-dioxanes can be a significant side reaction.[7][8] Using a stoichiometric amount of the aldehyde is crucial to avoid this.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What are the most common types of catalysts used for stereocontrolled tetrahydropyran synthesis?

    • A1: A variety of catalysts are employed, with the choice depending on the specific reaction and desired stereochemistry. Common classes include:

      • Lewis Acids: InCl₃, SnCl₄, BF₃·OEt₂, Sc(OTf)₃, and BiCl₃ are frequently used for Prins cyclizations.[3]

      • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid, and highly acidic confined imino-imidophosphates (iIDPs) are effective catalysts.[1][5]

      • Transition Metal Catalysts: Gold(III) chloride is used for oxa-Michael additions, while nickel catalysts like Ni/SiO₂ are employed for hydrogenation of dihydropyrans.[9][10] Platinum and palladium catalysts have also been used for hydroalkoxylation reactions.[11]

  • Q2: How do I choose the best catalyst for my specific substrate and desired stereoisomer?

    • A2: Catalyst selection is a critical step and often requires empirical screening. However, some general guidelines can be followed:

      • For the synthesis of cis-2,6-disubstituted tetrahydropyrans via Prins cyclization, a wide range of Lewis and Brønsted acids can be effective.

      • For substrates prone to side reactions like the 2-oxonia-Cope rearrangement, milder Lewis acids or confined Brønsted acids may be preferable.[2][5][6]

      • For intramolecular oxa-Michael additions to form tetrahydropyranones, gold(III) chloride has proven to be an effective catalyst, offering milder conditions compared to stoichiometric Lewis acids like BF₃·OEt₂.[9]

      • The flowchart below provides a general decision-making framework for catalyst selection.

Reaction Conditions

  • Q3: What are the typical reaction conditions for a Prins cyclization?

    • A3: The reaction conditions for a Prins cyclization can vary significantly depending on the catalyst and substrates used. Generally, the reaction is carried out in an inert solvent like dichloromethane or acetonitrile at temperatures ranging from -78 °C to room temperature or higher.[7] The concentration of the reactants and the catalyst loading are also important parameters to optimize.

  • Q4: How can I prevent catalyst deactivation?

    • A4: Catalyst deactivation can occur through various mechanisms, including poisoning by impurities, fouling by polymeric materials, or chemical degradation.[12][13][14] To prevent deactivation:

      • Use highly pure, anhydrous solvents and reagents.

      • Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is air-sensitive.

      • Avoid excessively high temperatures that can lead to catalyst decomposition.

      • For heterogeneous catalysts, regeneration procedures such as calcination may be possible.[10]

Quantitative Data on Catalyst Performance

The following tables summarize the performance of selected catalysts for the stereocontrolled synthesis of tetrahydropyrans.

Table 1: Performance of Various Catalysts in Prins Cyclization

CatalystSubstratesSolventTemp (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference
In(OTf)₃Homoallyl alcohol, AldehydeCH₂Cl₂RT85-95>99:1[3]
SnBr₄Homoallyl alcohol, AldehydeCH₂Cl₂-7870-85>95:5[2]
BiCl₃Homoallyl alcohol, AldehydeCH₃CNRT80-92>98:2[3]
iIDPStyrene, ParaformaldehydeCHCl₃/PFIP2474N/A (enantioselective)[5]
Ni/SiO₂3,4-Dihydropyran (DHP)Flow reactor150-20098N/A (hydrogenation)[10]

Table 2: Performance of Gold(III) Chloride in Oxa-Michael Addition for Tetrahydropyranone Synthesis

Substrate (Cycloalkenyl alcohol)Yield (%)DiastereoselectivityReference
3a HMeH85>20:1[9]
3c Hp-MeOPhH82>20:1[9]
3e HMeMe75>20:1[9]

Experimental Protocols

Protocol 1: Gold(III) Chloride-Catalyzed 6-endo-trig Oxa-Michael Addition for Fused Tetrahydropyranone Synthesis [9]

  • To a solution of the cycloalkenyl alcohol (1.0 equiv) in dry CH₂Cl₂ (0.10 M) at 0 °C, add AuCl₃ (10 mol %).

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of hexanes and ethyl acetate to afford the pure fused tetrahydropyranone.

Protocol 2: General Procedure for Prins Cyclization using a Lewis Acid Catalyst

  • To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.1 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere, cool the mixture to the desired temperature (e.g., -78 °C or 0 °C).

  • Add the Lewis acid catalyst (e.g., InCl₃, 10 mol %) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at the specified temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or another suitable quenching agent.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis start Select Substrates (Homoallylic Alcohol & Aldehyde) catalyst Choose Catalyst (e.g., InCl3, AuCl3) start->catalyst solvent Select Anhydrous Solvent catalyst->solvent mix Combine Substrates & Solvent under Inert Atmosphere solvent->mix cool Cool to Desired Temperature mix->cool add_catalyst Add Catalyst cool->add_catalyst react Stir and Monitor Reaction (e.g., by TLC) add_catalyst->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze end Determine Yield & Diastereoselectivity analyze->end

Caption: General experimental workflow for stereocontrolled tetrahydropyran synthesis.

Catalyst_Selection_Flowchart start Define Synthetic Goal: Target Tetrahydropyran Structure reaction_type Choose Reaction Type start->reaction_type prins Prins Cyclization reaction_type->prins Homoallylic alcohol + Aldehyde oxa_michael Oxa-Michael Addition reaction_type->oxa_michael Hydroxy-enone other Other Methods (e.g., Hydrogenation) reaction_type->other Other substrates prins_catalyst Select Prins Catalyst prins->prins_catalyst oxa_michael_catalyst Select Oxa-Michael Catalyst oxa_michael->oxa_michael_catalyst other_catalyst Select Other Catalyst other->other_catalyst lewis_acid Lewis Acid (e.g., InCl3, SnCl4) prins_catalyst->lewis_acid Mild, common bronsted_acid Brønsted Acid (e.g., p-TsOH, iIDP) prins_catalyst->bronsted_acid High stereocontrol optimize Optimize Reaction Conditions (Temp, Solvent, Time) lewis_acid->optimize bronsted_acid->optimize gold_catalyst Gold(III) Chloride oxa_michael_catalyst->gold_catalyst Mild conditions other_lewis_acid Other Lewis Acids (e.g., BF3·OEt2) oxa_michael_catalyst->other_lewis_acid Stronger activation gold_catalyst->optimize other_lewis_acid->optimize hydrogenation_catalyst Hydrogenation Catalyst (e.g., Ni/SiO2) other_catalyst->hydrogenation_catalyst hydrogenation_catalyst->optimize Prins_Mechanism aldehyde Aldehyde (R²CHO) activated_aldehyde Activated Aldehyde [R²CHOH]⁺ aldehyde->activated_aldehyde + cat. catalyst Lewis/Brønsted Acid (cat.) oxocarbenium Oxocarbenium Ion Intermediate activated_aldehyde->oxocarbenium + Homoallylic Alcohol homoallylic_alcohol Homoallylic Alcohol homoallylic_alcohol->oxocarbenium cyclization 6-endo-trig Cyclization oxocarbenium->cyclization chair_ts Chair-like Transition State cyclization->chair_ts thp_cation Tetrahydropyranyl Cation chair_ts->thp_cation product Tetrahydropyran Product thp_cation->product + Nu⁻ nucleophile Nucleophile (Nu⁻) nucleophile->product

References

Overcoming low reactivity of sterically hindered aldehydes in Prins cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Prins Cyclization

Welcome to the technical support center for the Prins Cyclization. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on the low reactivity of sterically hindered aldehydes.

Frequently Asked Questions (FAQs)

Q1: Why is my sterically hindered aldehyde showing low or no reactivity in the Prins cyclization?

The Prins cyclization is an acid-catalyzed reaction that involves the electrophilic addition of an aldehyde to an alkene.[1] The key step is the formation of an oxocarbenium ion intermediate from the aldehyde.[2][3] Sterically hindered aldehydes, such as those with bulky alkyl groups (e.g., pivalaldehyde, isobutyraldehyde), exhibit low reactivity for two main reasons:

  • Steric Hindrance: The bulky groups surrounding the carbonyl carbon impede the approach of the homoallylic alcohol and the catalyst, slowing down the formation of the necessary hemiacetal and subsequent oxocarbenium ion.

  • Electronic Effects: Bulky alkyl groups are electron-donating, which slightly destabilizes the resulting positively charged oxocarbenium ion intermediate compared to less substituted aldehydes, making its formation less favorable.

Q2: What are the primary strategies to overcome the low reactivity of sterically hindered aldehydes?

There are three main avenues to explore when dealing with unreactive, bulky aldehydes:

  • Catalyst Selection: The choice of acid catalyst is critical. Switching to a more powerful Lewis or Brønsted acid can significantly accelerate the reaction.[4][5] Specialized catalyst systems, such as dual-catalyst approaches or confined catalysts, have also proven effective.[2][6]

  • Reaction Condition Optimization: Modifying reaction parameters can overcome the activation energy barrier. This includes increasing the temperature, changing the solvent, or using alternative energy sources like microwave irradiation, which can accelerate reaction rates.[7][8][9]

  • Substrate Modification: In some cases, modifying the substrate can be a viable strategy. For instance, using a more nucleophilic alkene, such as an alkenylsilane (in a silyl-Prins cyclization), can increase reaction rates.[10] Another approach is to use a masked aldehyde, like an α-acetoxy ether, which can generate the oxocarbenium ion under different, potentially milder, conditions.[7][9]

Q3: Which types of catalysts are most effective for hindered aldehydes?

Standard Lewis acids may be insufficient for bulky aldehydes. More potent systems are often required:

  • Strong Lewis Acids: Catalysts like SnCl₄, BiCl₃, and TMSOTf are frequently used to promote the reaction with challenging substrates.[7][11]

  • Highly Acidic Brønsted Acids: Superacids and specialized Brønsted acids, such as confined imino-imidodiphosphate (iIDP) catalysts, have been designed to handle unactivated and sterically demanding aldehydes, showing high efficiency and enantioselectivity.[6][7]

  • Rhenium(VII) Catalysts: Complexes like O₃ReOSiPh₃ and perrhenic acid are particularly effective for Prins cyclizations, offering mild reaction conditions while successfully activating even challenging aldehydes.[3][4][5]

  • Heterogeneous Catalysts: Solid-supported acids like Amberlyst® 15 can be effective and offer the advantage of simplified purification.[7]

Q4: Can alternative energy sources improve the reaction outcome?

Yes, alternative energy sources can be highly effective. Microwave-assisted synthesis, in particular, has been successfully employed for Prins cyclizations. A BiCl₃-catalyzed microwave-assisted protocol has been used to synthesize 4-chloro-cis-2,6-disubstituted tetrahydropyrans efficiently.[7][8][9] Microwave heating can lead to rapid temperature increases, overcoming kinetic barriers and significantly reducing reaction times compared to conventional heating.

Troubleshooting Guide for Low Reactivity

Problem Possible Cause Suggested Solution(s)
Low to No Conversion 1. Insufficient Catalyst Activity: The chosen Lewis or Brønsted acid is too weak to activate the hindered aldehyde.Switch to a stronger catalyst: Replace catalysts like FeCl₃ with more potent options such as SnCl₄, BiCl₃, TMSOTf, or a Rhenium(VII) complex.[4][5][7][12]• Use a highly acidic Brønsted acid: Consider using confined imino-imidodiphosphate (iIDP) catalysts, which are designed for challenging substrates.[6]• Increase catalyst loading: Cautiously increase the mole percentage of the catalyst.
2. Unfavorable Reaction Kinetics: The thermal energy is insufficient to overcome the activation barrier.Increase reaction temperature: Gradually increase the temperature and monitor for product formation and potential decomposition.• Employ microwave irradiation: Use a microwave reactor to achieve rapid and efficient heating, which can dramatically shorten reaction times.[7][8]• Change the solvent: Solvents can significantly impact the reaction. Screen non-coordinating solvents like dichloromethane (DCM) or hexanes.[3]
3. Competing Side Reactions: The reaction conditions may favor undesirable pathways, such as the 2-oxonia-Cope rearrangement, which can be an issue with aliphatic aldehydes.[5]Modify the substrate: Use an α-acetoxy ether derivative of the aldehyde to generate the oxocarbenium ion under conditions that may suppress side reactions.[7][9]• Use silyl-Prins conditions: Employing an alkenylsilane as the nucleophile can lead to higher reaction rates and selectivities, avoiding certain side reactions.[10]
4. Presence of Inhibitors: Trace amounts of water or other nucleophiles can deactivate the catalyst.Ensure anhydrous conditions: Flame-dry glassware and use freshly distilled, anhydrous solvents. The addition of 4 Å molecular sieves can also help.[5]• Avoid proton scavengers: Hindered bases like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) can halt the reaction.[5]

Data & Comparative Analysis

For researchers evaluating different approaches, the following tables summarize quantitative data for various catalytic systems used in Prins cyclizations, including those with challenging substrates.

Table 1: Comparison of Catalytic Systems in Prins Cyclization

Catalyst Aldehyde Type Conditions Yield Comments Reference(s)
BiCl₃ (cat.) Aromatic/Aliphatic Microwave, Solvent-free Good to Excellent Rapid synthesis of 4-chloro-cis-2,6-disubstituted tetrahydropyrans. [7][8][9]
SnCl₄ Aromatic DCM, rt Good Used for the synthesis of 4-chlorotetrahydropyran intermediates. [7]
O₃ReOSiPh₃ Aromatic, α,β-Unsaturated Hexanes, rt High (up to 91%) Mild conditions, excellent stereoselectivity. Less effective for aliphatic aldehydes due to side reactions. [3][4][5]
Confined iIDP Brønsted Acid Aliphatic & Aromatic Toluene, 50 °C Excellent (up to >99%) Broad scope, including unactivated and hindered aldehydes, with high enantioselectivity. [6]
Amberlyst® 15 Aromatic/Aliphatic DCM, rt Good Heterogeneous catalyst, easy to remove post-reaction. [7]

| TMSBr | Isobutyraldehyde | Toluene, -20 °C | 75% | Effective for aza-Prins cyclization with a hindered aldehyde. |[12] |

Experimental Protocols

Protocol 1: Rhenium(VII)-Catalyzed Prins Cyclization of an Aromatic Aldehyde

This protocol is adapted from the work of Rychnovsky and co-workers and is effective for aromatic and α,β-unsaturated aldehydes.[3][4]

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aromatic aldehyde (e.g., p-anisaldehyde, 1.2 equiv)

  • Rhenium(VII) catalyst (O₃ReOSiPh₃, 5 mol%)

  • Anhydrous hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, flame-dried under vacuum

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (1.0 equiv).

  • Dissolve the alcohol in anhydrous hexanes (to make a ~0.1 M solution).

  • Add the aromatic aldehyde (1.2 equiv) to the solution.

  • In a single portion, add the O₃ReOSiPh₃ catalyst (0.05 equiv) to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-hydroxytetrahydropyran product.

Visualizations

Troubleshooting Workflow

G start_node Problem: Low or No Conversion action_node1 Verify Reagent Purity & Anhydrous Conditions start_node->action_node1 Initial Check decision_node decision_node solution_node solution_node action_node action_node stop_node Analysis Complete decision_node1 Conditions OK? action_node1->decision_node1 action_node2 Strategy 1: Modify Catalyst decision_node1->action_node2 Yes solution_node2 FIX: Purify Reagents, Dry Solvents decision_node1->solution_node2 No action_node3 action_node3 action_node2->action_node3 Increase Catalyst Loading action_node4 action_node4 action_node3->action_node4 Switch to Stronger Acid (e.g., SnCl₄, BiCl₃, Re(VII)) solution_node1 SUCCESS: Optimize Yield action_node4->solution_node1 Reaction Proceeds decision_node2 Try New Strategy? action_node4->decision_node2 Still No Reaction solution_node2->stop_node decision_node2->stop_node No action_node5 Strategy 2: Optimize Conditions decision_node2->action_node5 Yes action_node6 action_node6 action_node5->action_node6 Increase Temperature action_node7 action_node7 action_node6->action_node7 Use Microwave Irradiation action_node7->solution_node1 decision_node3 Try New Strategy? action_node7->decision_node3 Still No Reaction decision_node3->stop_node No action_node8 Strategy 3: Modify Substrate decision_node3->action_node8 Yes solution_node3 solution_node3 action_node8->solution_node3 Consider Silyl-Prins or Masked Aldehyde Approach solution_node3->stop_node

Caption: Troubleshooting workflow for low-yield Prins cyclization.

Key Factors Influencing Reactivity

G center Overcoming Low Reactivity of Hindered Aldehydes cat Catalyst Selection center->cat cond Reaction Conditions center->cond sub Substrate Strategy center->sub la Strong Lewis Acids (SnCl₄, BiCl₃, TMSOTf) cat->la ba Potent Brønsted Acids (iIDPs, Superacids) cat->ba re Rhenium(VII) Catalysts (O₃ReOSiPh₃) cat->re temp Increased Temperature cond->temp mw Microwave Irradiation cond->mw solv Anhydrous Solvent Choice (DCM, Hexanes) cond->solv silyl Silyl-Prins Cyclization sub->silyl mask Masked Aldehydes (α-Acetoxy Ethers) sub->mask

Caption: Key factors for enhancing hindered aldehyde reactivity.

References

Validation & Comparative

A Comparative Guide to Chiral Synthons: Evaluating Tetrahydropyran-Based Scaffolds Against Established Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the choice of a chiral synthon is paramount to achieving high stereoselectivity and overall efficiency. This guide provides a comparative analysis of a tetrahydropyran-based chiral building block, specifically (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, against two widely utilized classes of chiral auxiliaries: Evans oxazolidinones and camphor-derived auxiliaries. While direct experimental comparisons are sparse, this document collates available performance data and methodologies to offer researchers, scientists, and drug development professionals a basis for informed selection.

Note: Information on "[2-(Propan-2-yl)oxan-4-yl]methanol" was not available in the surveyed literature. Therefore, (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a structurally related and well-documented terpene-derived chiral building block, is used as a representative for the tetrahydropyran class.

Introduction to the Chiral Synthons

1. (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: This chiral building block, derived from the chiral pool of terpenes, offers a rigid heterocyclic scaffold.[1][2] Its enantiopure forms are accessible through two primary routes: stereoselective synthesis from linalool or kinetic resolution of the racemic mixture, often employing enzymatic methods.[1][2] This synthon is particularly valuable for the synthesis of natural products containing the tetrahydropyran motif.[1][2]

2. Evans Oxazolidinone Auxiliaries: Developed by David A. Evans, these auxiliaries are among the most reliable and widely used for stereoselective transformations.[3][4] Typically derived from amino acids, they are temporarily attached to a substrate to direct the stereochemical outcome of reactions such as aldol additions and alkylations.[3][4] The high degree of stereocontrol arises from the formation of a rigid chelated enolate, where one face is effectively blocked by a substituent on the oxazolidinone ring.[5]

3. Camphor-Derived Auxiliaries: Leveraging the readily available and rigid bicyclic structure of camphor, these auxiliaries, such as Oppolzer's camphorsultam, provide excellent stereochemical control in a variety of reactions.[4][6] Their utility extends to Diels-Alder reactions, Michael additions, and aldol reactions.[4][6] The rigid camphor skeleton effectively shields one face of the reactive intermediate, leading to high diastereoselectivity.[6]

Performance Comparison

The following tables summarize the performance of these chiral synthons in their respective applications, based on data from published literature. It is important to note that the reaction types and conditions are not identical, reflecting the different primary applications of each synthon class.

Table 1: Lipase-Mediated Kinetic Resolution of (±)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol

EnzymeAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (ee) of Remaining AlcoholEnantiomeric Excess (ee) of Acetate
Novozym® 435Vinyl AcetateDiisopropyl ether451>99% (R)-alcohol96% (S)-acetate
Lipase AKVinyl AcetateDiisopropyl ether245098% (S)-alcohol>99% (R)-acetate

Table 2: Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary

SubstrateElectrophileBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
(S)-4-Benzyl-N-propionyloxazolidinoneAllyl IodideNaN(TMS)₂THF-78Not specified98:2
(R)-N-Phenylacetyl-4-phenyloxazolidinoneBenzyl BromideLHMDSTHF-7892>99:1

Table 3: Asymmetric Aldol Reaction using a Camphor-Derived Auxiliary

SubstrateAldehydeLewis AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
N-Propionyl-camphorsultamIsobutyraldehydeTiCl₄CH₂Cl₂-7896>99:1
N-Crotonyl-camphorsultamCyclopentadieneEt₂AlClCH₂Cl₂-7891 (of adduct)96:4

Experimental Protocols

Protocol 1: Lipase-Mediated Kinetic Resolution of (±)-(2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol using Novozym® 435

Materials:

  • Racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Diisopropyl ether (anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol (1.0 g, 5.8 mmol) in anhydrous diisopropyl ether (20 mL), add Novozym® 435 (100 mg) and activated molecular sieves (200 mg).

  • Add vinyl acetate (0.8 mL, 8.7 mmol) to the suspension.

  • Stir the mixture at room temperature and monitor the reaction progress by gas chromatography (GC).

  • After approximately 4 hours (or when ~50% conversion is reached), filter off the enzyme and molecular sieves.

  • Wash the solid residue with diisopropyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the unreacted (R)-alcohol from the (S)-acetate.

Protocol 2: Diastereoselective Alkylation of (S)-4-Benzyl-2-oxazolidinone

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Propionic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Sodium bis(trimethylsilyl)amide (NaN(TMS)₂) solution in THF

  • Allyl iodide

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.77 g, 10 mmol) and DMAP (61 mg, 0.5 mmol) in anhydrous THF (40 mL), add propionic anhydride (1.4 mL, 11 mmol). Stir the mixture at room temperature overnight. Quench with water and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate to obtain the N-propionyl oxazolidinone.

  • Alkylation: Dissolve the N-propionyl oxazolidinone (2.33 g, 10 mmol) in anhydrous THF (50 mL) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add NaN(TMS)₂ (1.0 M in THF, 10.5 mL, 10.5 mmol) and stir for 30 minutes at -78 °C to form the enolate.

  • Add allyl iodide (1.0 mL, 11 mmol) dropwise. Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the alkylated product. The diastereomeric ratio can be determined by GC or NMR analysis.

Protocol 3: Asymmetric Aldol Reaction using a Camphor-Derived Auxiliary

Materials:

  • N-Propionyl-camphorsultam

  • Titanium tetrachloride (TiCl₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve N-propionyl-camphorsultam (2.71 g, 10 mmol) in anhydrous CH₂Cl₂ (50 mL) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add TiCl₄ (1.1 mL, 10 mmol) dropwise, resulting in a yellow suspension. Stir for 5 minutes.

  • Add DIPEA (1.74 mL, 10 mmol) dropwise. The mixture will turn a deep red color. Stir for 30 minutes at -78 °C.

  • Add isobutyraldehyde (0.91 mL, 10 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the aldol adduct. The diastereomeric ratio can be determined by NMR analysis.

Visualizing the Synthetic Workflows

The following diagrams illustrate the generalized workflows for utilizing these chiral synthons.

G cluster_0 Kinetic Resolution Workflow racemate Racemic Alcohol (e.g., (±)-Tetrahydropyran Derivative) enzyme Enzyme (e.g., Lipase) + Acyl Donor racemate->enzyme separation Chromatographic Separation enzyme->separation enant1 Enantiopure Alcohol (>99% ee) separation->enant1 enant2 Enantiopure Acetate (96% ee) separation->enant2

Caption: Generalized workflow for enzymatic kinetic resolution.

G cluster_1 Chiral Auxiliary Workflow auxiliary Chiral Auxiliary (e.g., Evans or Camphor) attachment Attachment of Auxiliary auxiliary->attachment substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) substrate->attachment chiral_substrate Chiral Substrate-Auxiliary Adduct attachment->chiral_substrate reaction Asymmetric Reaction (e.g., Alkylation, Aldol) chiral_substrate->reaction diastereomers Diastereomeric Products reaction->diastereomers cleavage Cleavage of Auxiliary diastereomers->cleavage product Enantioenriched Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Generalized workflow for chiral auxiliary-mediated synthesis.

Conclusion

The selection of a chiral synthon is a critical decision in the design of an asymmetric synthesis.

  • (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol , as a representative of tetrahydropyran-based synthons, is a valuable building block, particularly when the target molecule contains this cyclic ether moiety. The accessibility of its enantiopure forms via enzymatic resolution offers a practical and green chemistry approach.

  • Evans oxazolidinone auxiliaries remain a gold standard for achieving high diastereoselectivity in a wide range of C-C bond-forming reactions.[3][4] Their predictability and the vast body of literature supporting their application make them a reliable choice for complex molecule synthesis.[3][4]

  • Camphor-derived auxiliaries provide a robust and often highly crystalline platform for asymmetric transformations.[6] The rigidity of the camphor backbone imparts excellent facial bias, leading to high levels of stereocontrol.[6]

Ultimately, the optimal choice will depend on the specific synthetic challenge, including the desired stereochemistry, the nature of the substrate, and the overall synthetic strategy. This guide provides a foundational comparison to aid researchers in navigating these choices.

References

A Comparative Guide to the Synthesis of 2,4-Disubstituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: November 2025

The 2,4-disubstituted tetrahydropyran (THP) motif is a prevalent structural feature in a vast array of biologically active natural products and pharmaceutical agents. Its stereocontrolled synthesis has therefore been a significant focus of research in organic chemistry. This guide provides a comparative overview of prominent synthetic methodologies for accessing 2,4-disubstituted THPs, presenting key experimental data, detailed protocols for representative reactions, and visual summaries of the underlying reaction pathways. This information is intended to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable synthetic strategies for their specific targets.

Key Synthetic Strategies and Performance Data

Several powerful methods have been developed for the stereoselective construction of 2,4-disubstituted tetrahydropyran rings. The choice of method often depends on the desired stereochemistry, the nature of the substituents, and the availability of starting materials. Below is a summary of some of the most effective strategies with their corresponding performance data.

Synthesis MethodCatalyst/ReagentSubstratesDiastereoselectivity (d.r.)Yield (%)Reference
Prins Cyclization InCl₃Homoallylic alcohol and aldehyde>95:585-95[1][2]
TMSOTfMethylene diol and acetal>95:5 (all-cis)70-88[3]
Brønsted Acid (MeSO₃H)(Z)-allylsilane aldehyde>20:172[4]
Hetero-Diels-Alder Reaction Cr(III) catalyst (Jacobsen)Danishefsky's diene and aldehydeHighGood[4]
Intramolecular Oxa-Michael Chiral Phosphoric Acid (TRIP)ω-Unsaturated alcohol with thioesterup to >99% ee70-95[5]
KOt-Buα,β-Unsaturated ester with a hydroxyl groupHighGood[4]
Ring-Closing Metathesis (RCM) Grubbs II catalystDiene derived from acylation of a homoallylic alcoholN/AGood[4]
Organocatalytic Methods Peptide catalystα,β-Unsaturated ketone and dimethyl malonateHigh (83–98% ee)Good[6]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are protocols for two key reactions that exemplify the synthesis of 2,4-disubstituted tetrahydropyrans.

Indium Trichloride-Mediated Prins Cyclization

This protocol describes the diastereoselective synthesis of polysubstituted tetrahydropyrans from a homoallylic alcohol and an aldehyde, catalyzed by indium(III) chloride.[1][2]

Procedure: To a solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in a suitable solvent such as CH₂Cl₂ (10 mL) at room temperature is added InCl₃ (10 mol%). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2,4-disubstituted tetrahydropyran.

Organocatalytic Intramolecular Oxa-Michael Addition

This method illustrates the enantioselective synthesis of 2,6-disubstituted tetrahydropyrans via a chiral phosphoric acid-catalyzed intramolecular oxa-Michael addition.[5]

Procedure: To a solution of the ω-unsaturated alcohol substrate (0.1 mmol) and the chiral phosphoric acid catalyst (R)-TRIP (5 mol%) in cyclohexane (1.0 mL) is added the thioester (0.12 mmol). The reaction mixture is stirred at 50 °C for the time indicated by TLC analysis. After completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched tetrahydropyran.

Visualizing the Reaction Pathways

Understanding the underlying mechanisms of these synthetic transformations is key to predicting their stereochemical outcomes and optimizing reaction conditions. Graphviz diagrams are provided below to illustrate the logical flow of two important synthetic strategies.

Prins_Cyclization Start Homoallylic Alcohol + Aldehyde Catalyst Lewis Acid (e.g., InCl3) Start->Catalyst Activation Oxocarbenium Oxocarbenium Ion Intermediate Catalyst->Oxocarbenium Cyclization Intramolecular Cyclization Oxocarbenium->Cyclization Cation Tertiary Carbocation Cyclization->Cation Nucleophile Nucleophilic Quench (e.g., H2O) Cation->Nucleophile Product 2,4-Disubstituted Tetrahydropyran Nucleophile->Product

Caption: General mechanism of the Lewis acid-catalyzed Prins cyclization.

Oxa_Michael_Addition Substrate ω-Hydroxy-α,β-unsaturated Ester Catalyst Chiral Brønsted Acid Substrate->Catalyst Activation Dual Activation of Nucleophile and Electrophile Catalyst->Activation Cyclization Intramolecular 1,4-Addition Activation->Cyclization Enolate Enolate Intermediate Cyclization->Enolate Protonation Protonation Enolate->Protonation Product Enantioenriched Tetrahydropyran Protonation->Product

Caption: Organocatalytic intramolecular oxa-Michael addition pathway.

References

A Comparative Analysis of the Biological Activity of Tetrahydropyran Methanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of derivatives structurally related to [2-(Propan-2-yl)oxan-4-yl]methanol. Due to the limited availability of public data on the specific named compound, this guide focuses on analogous tetrahydropyran-containing molecules with reported anticancer and antimicrobial activities, supported by experimental data from peer-reviewed studies.

The tetrahydropyran (oxane) ring is a prevalent scaffold in a multitude of biologically active natural products and synthetic compounds, demonstrating a wide range of therapeutic applications. This guide synthesizes the available data to offer a comparative perspective on the potential of these derivatives in drug discovery.

Anticancer Activity of Tetrahydropyran Derivatives

Several studies have highlighted the potential of tetrahydropyran derivatives as anticancer agents. The primary mechanism often involves the inhibition of critical cellular processes like tubulin polymerization or the modulation of signaling pathways involved in cell growth and proliferation.

The following table summarizes the in vitro cytotoxic activity of representative tetrahydropyran derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
5-Oxo-dihydropyranopyranEthyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylateSW-480 (Colon)35.9[1]
MCF-7 (Breast)34.2[1]
Ethyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylateSW-480 (Colon)34.6[1]
MCF-7 (Breast)42.6[1]
Ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylateSW-480 (Colon)38.6[1]
MCF-7 (Breast)26.6[1]
Heterocyclic trans-cyanocombretastatin analoguesIndol-2-yl analogue (Compound 8)Various (NCI-60 panel)<0.01 (GI50)[2]
Benzo[b]furan-2-yl analogue (Compound 12)Various (NCI-60 panel)<0.01 (GI50)[2]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1][3]

anticancer_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Lines seed Seed cells in 96-well plates start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with Tetrahydropyran Derivatives adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt formazan Incubate to form formazan add_mtt->formazan solubilize Solubilize formazan with DMSO formazan->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate end End: Cytotoxicity Data calculate->end

Experimental workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity of Tetrahydropyran Derivatives

Derivatives of tetrahydropyran have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria.

The following table presents the minimum inhibitory concentration (MIC) values for representative tetrahydropyran derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Tetrahydropyran-based LpxC InhibitorCompound 23P. aeruginosa PAO125[4]
E. coli W3110<3.13[4]
Compound 25P. aeruginosa PAO125[4]
E. coli W3110<3.13[4]
1,4-DihydropyranTa-MOF NanoparticlesStaphylococcus aureus16-256[5][6]
Escherichia coli16-256[5][6]

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Bacterial Culture inoculum Prepare standardized inoculum start->inoculum serial_dilution Perform serial dilutions of compounds start->serial_dilution inoculate Inoculate microtiter plate inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 24h inoculate->incubate observe Observe for visible growth incubate->observe determine_mic Determine MIC observe->determine_mic end End: MIC Value determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Signaling Pathways and Mechanisms of Action

While specific signaling pathway data for this compound derivatives is unavailable, related heterocyclic compounds exert their anticancer effects through various mechanisms. One prominent mechanism for compounds with a similar structural backbone is the inhibition of tubulin polymerization, which is crucial for cell division.

signaling_pathway cluster_drug_action Drug Action cluster_cellular_process Cellular Process cluster_cellular_outcome Cellular Outcome drug Tetrahydropyran Derivative (e.g., Combretastatin Analogue) microtubules Microtubule Polymerization drug->microtubules Inhibition tubulin Tubulin Dimers tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle_arrest Disruption leads to apoptosis Apoptosis (Programmed Cell Death) cell_cycle_arrest->apoptosis

Potential mechanism of action for anticancer tetrahydropyran derivatives.

Disclaimer: The data presented in this guide is based on structurally similar compounds to this compound and should be interpreted with caution. Further experimental validation is necessary to ascertain the specific biological activities of the named derivative.

References

Spectroscopic Differentiation of Cis and Trans Substituted Oxane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The stereochemical configuration of substituted oxanes (tetrahydropyrans) is a critical determinant of their biological activity and physical properties, making the unambiguous identification of cis and trans isomers essential in drug discovery and materials science. Spectroscopic techniques offer a powerful, non-destructive means to elucidate the three-dimensional structure of these molecules. This guide provides a comparative analysis of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques, supported by experimental data and protocols, to distinguish between cis and trans isomers of substituted oxanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most conclusive method for differentiating cis and trans isomers of saturated cyclic systems like oxanes. The distinction relies heavily on the analysis of proton (¹H) coupling constants and carbon (¹³C) chemical shifts, which are highly sensitive to the spatial arrangement of atoms.

¹H NMR Spectroscopy: Coupling Constants as the Key Differentiator

In a chair-conformation oxane ring, substituents and hydrogen atoms occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The magnitude of the vicinal coupling constant (³J) between two adjacent protons is dictated by the dihedral angle between them, a relationship described by the Karplus equation. This angular dependence is the cornerstone of isomer identification.

  • Trans Isomers : In a common substitution pattern like 2,6-disubstituted oxanes, the thermodynamically stable trans isomer typically adopts a di-equatorial conformation for the substituents. This places the protons at the C2 and C6 positions in an axial orientation. The coupling between these axial protons and the adjacent axial protons on C3 and C5 results in a large coupling constant (³J_ax,ax), typically in the range of 8-13 Hz.

  • Cis Isomers : The cis isomer must have one substituent in an axial position and the other in an equatorial position. This results in the proton at one substituted carbon being equatorial and the other axial. The resulting couplings are axial-equatorial (³J_ax,eq) or equatorial-equatorial (³J_eq,eq), which are significantly smaller, generally ranging from 2-5 Hz.[1]

¹³C NMR Spectroscopy: The Gamma-Gauche Effect

The chemical shifts in ¹³C NMR spectra also provide valuable, albeit less direct, evidence for stereochemistry. The key principle is the gamma-gauche effect , which states that a carbon atom will be shielded (shifted to a lower chemical shift, i.e., upfield) when it is in a gauche steric interaction with another carbon or heteroatom three bonds away.

  • In a cis isomer with an axial substituent, the axial group is gauche to the C3 and C5 carbons in the ring. This steric compression shields these carbons, causing their signals to appear at a higher field (lower ppm) compared to the corresponding carbons in the trans isomer, where the substituents are equatorial and do not induce this effect.

Summary of NMR Data for a Model 2,6-Disubstituted Oxane
Spectroscopic Parametertrans Isomer (Di-equatorial Substituents)cis Isomer (Axial/Equatorial Substituents)Rationale
¹H NMR: ³J(H2,H3) ~8–13 Hz~2–5 HzLarge coupling from ~180° dihedral angle (axial-axial).[1]
¹H NMR: Chemical Shift Protons in equatorial positions are typically deshielded (higher ppm) compared to axial ones.Protons in axial positions are typically shielded (lower ppm).Anisotropic effects of C-C and C-O bonds.
¹³C NMR: C3/C5 Shift Lower field (higher ppm)Higher field (lower ppm)Gamma-gauche effect from the axial substituent shields the C3/C5 carbons.
¹³C NMR: Substituent C Shift Lower field (higher ppm)Higher field (lower ppm)An axial substituent carbon is shielded compared to an equatorial one.

Infrared (IR) Spectroscopy

While NMR is the definitive technique, IR spectroscopy can sometimes provide corroborating evidence. The differences in the IR spectra of cis and trans isomers are often subtle and typically arise from differences in molecular symmetry and the vibrational modes of the C-O bond.[2][3]

  • Symmetry : Trans isomers often possess a higher degree of symmetry than their cis counterparts.[2] For molecules with a center of inversion, certain vibrational modes may be IR-inactive, leading to fewer observable bands in the spectrum of the trans isomer compared to the cis isomer.[2]

  • Fingerprint Region : Small but consistent differences in the pattern of bands in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between isomers, provided that reference spectra are available.

  • C-O Stretching : The exact frequency of the C-O stretching vibration (typically 1000-1200 cm⁻¹) can be influenced by the overall molecular geometry, sometimes showing slight shifts between isomers.

Spectroscopic Featuretrans Isomercis IsomerRationale
Number of Bands May have fewer IR-active bands.[2]May have more IR-active bands.Higher molecular symmetry can render some vibrations IR-inactive.
Fingerprint Region Unique patternUnique, but different from transOverall molecular vibration modes are distinct for each isomer.

Mass Spectrometry (MS)

Mass spectrometry is generally not a suitable technique for distinguishing between cis and trans isomers.

  • Identical Mass : As stereoisomers, cis and trans isomers have the same molecular formula and therefore the same molecular weight, resulting in identical molecular ion peaks (M⁺).[4][5]

  • Similar Fragmentation : The high energy involved in ionization techniques like Electron Ionization (EI) typically leads to the loss of stereochemical integrity before fragmentation.[6][7] Consequently, the fragmentation patterns of cis and trans isomers are often nearly identical, making them difficult to differentiate based on their mass spectra alone.[4][5]

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified oxane isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Spectrometer : Use a 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : ~12 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition :

    • Spectrometer : Same as above.

    • Pulse Sequence : Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width : ~220 ppm.

    • Acquisition Time : ~1 second.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 512-1024 scans, as ¹³C has low natural abundance.

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal (0 ppm) or the residual solvent peak. Measure chemical shifts (δ) and coupling constants (J).

Protocol 2: IR Spectroscopy
  • Sample Preparation :

    • Liquid Samples : Place a single drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Solid Samples : Prepare a KBr pellet by grinding ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk using a hydraulic press.

  • Data Acquisition :

    • Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.

    • Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing : Perform a background scan with no sample in the beam path. Acquire the sample spectrum and ratio it against the background to generate the final absorbance or transmittance spectrum.

Visualizations

Experimental Workflow

The following diagram outlines the typical workflow for separating and identifying cis and trans isomers of a substituted oxane.

G cluster_start Sample Preparation cluster_isomers Isolated Isomers cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Elucidation A Synthesis Product (Cis/Trans Mixture) B Chromatographic Separation (e.g., Column, HPLC) A->B Purification C1 Isomer 1 B->C1 C2 Isomer 2 B->C2 D_NMR NMR Spectroscopy (¹H and ¹³C) C1->D_NMR E_IR IR Spectroscopy C1->E_IR C2->D_NMR C2->E_IR F Data Interpretation D_NMR->F Key Data E_IR->F Supporting Data G Assign Cis/Trans Configuration F->G

Caption: Workflow for isomer separation and identification.

Logical Diagram for NMR-Based Isomer Assignment

This diagram illustrates the decision-making process for assigning stereochemistry based on ¹H NMR coupling constants.

G A Acquire ¹H NMR Spectrum of Purified Isomer B Identify Signal for Proton at Substituted Carbon (e.g., H2) A->B C Measure Vicinal Coupling Constant (³J) B->C D_trans ³J is large (8-13 Hz) C->D_trans YES D_cis ³J is small (2-5 Hz) C->D_cis NO E_trans Conclusion: Trans Isomer D_trans->E_trans Indicates Axial-Axial Coupling E_cis Conclusion: Cis Isomer D_cis->E_cis Indicates Ax-Eq or Eq-Eq Coupling

Caption: Decision tree for assigning configuration via ¹H NMR.

References

A Comparative Guide to the Enantiomeric Separation of Tetrahydropyran Methanol Racemates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient separation of enantiomers is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. Tetrahydropyran methanol and its derivatives are common structural motifs in numerous pharmaceuticals and natural products, making the resolution of their racemic mixtures a frequent challenge. This guide provides an objective comparison of two distinct and effective methods for the enantiomeric separation of tetrahydropyran methanol racemates: enzymatic kinetic resolution and direct enantioseparation by gas chromatography.

This comparison will utilize experimental data from studies on closely related model compounds to illustrate the principles and performance of each technique. Specifically, we will examine the lipase-mediated resolution of racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol and the gas chromatographic separation of a racemic cyclic alcohol, which serves as a suitable analogue for tetrahydropyran methanol.

Quantitative Data Summary

The following table summarizes the key quantitative performance metrics for the two compared enantioseparation methods. It is important to note that the substrates are similar in that they are chiral alcohols, but they are not identical. The data presented is intended to provide a comparative overview of the efficacy of each technique.

ParameterEnzymatic Resolution of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanolGas Chromatographic Separation of a Racemic Cyclic Alcohol
Method Lipase-mediated kinetic resolutionDirect enantioseparation on a chiral stationary phase
Chiral Selector Novozym® 435 lipase or Lipase AKCP Chirasil-DEX CB (Cyclodextrin-based)
Analyte (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanolRacemic Cyclic Alcohols (e.g., cyclohexanol derivatives)
Separation Factor (α) Not directly applicable; measured by conversion and enantiomeric excessVaries by analyte; typically in the range of 1.1 - 1.5
Resolution (Rs) Not directly applicableBaseline resolution is often achievable (Rs > 1.5)
Enantiomeric Excess (e.e.) >99% for the unreacted (S)-alcohol with Novozym® 435Not applicable for the separation itself, but can quantify e.e.
Conversion (%) ~50% for optimal resolutionNot applicable
Throughput Lower; requires reaction and subsequent purificationHigher; direct analytical or preparative separation
Instrumentation Standard laboratory glassware, shaker, and purification equipmentGas chromatograph with a chiral column

Experimental Protocols

Method 1: Enzymatic Kinetic Resolution of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol

This method relies on the enantioselective acylation of one enantiomer of the racemic alcohol by a lipase, leaving the other enantiomer unreacted. The resulting mixture of the acylated and unreacted alcohol can then be separated by standard chromatography.

Materials and Equipment:

  • Racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol

  • Novozym® 435 (immobilized lipase B from Candida antarctica)

  • Vinyl acetate (acyl donor)

  • tert-Butyl methyl ether (t-BuOMe) (solvent)

  • Orbital shaker

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • A solution of racemic (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol (1.0 M) and vinyl acetate (2.0 M) in t-BuOMe is prepared.

  • Novozym® 435 is added to the solution (typically 10-20% by weight of the substrate).

  • The reaction mixture is incubated in an orbital shaker at a controlled temperature (e.g., 30 °C).

  • The reaction progress is monitored by TLC or GC until approximately 50% conversion is achieved.

  • Upon reaching the desired conversion, the enzyme is removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The resulting residue, containing the unreacted alcohol and the acetylated product, is purified by silica gel column chromatography to separate the two components.

Method 2: Gas Chromatographic Enantioseparation of a Racemic Cyclic Alcohol

This method involves the direct separation of the enantiomers on a chiral stationary phase (CSP) in a gas chromatograph. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

Materials and Equipment:

  • Racemic cyclic alcohol (e.g., a cyclohexanol derivative)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Chiral capillary column (e.g., CP Chirasil-DEX CB)

  • Helium or hydrogen as carrier gas

  • Standard GC vials and syringes

Procedure:

  • A dilute solution of the racemic cyclic alcohol is prepared in a suitable solvent (e.g., dichloromethane).

  • The GC is equipped with a chiral capillary column.

  • The GC oven temperature program is set. A typical program might be: initial temperature of 60°C, hold for 2 minutes, then ramp to 180°C at a rate of 5°C/min.

  • The injector and detector temperatures are set to appropriate values (e.g., 250°C).

  • The carrier gas flow rate is optimized for the column dimensions.

  • A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

  • The retention times of the two enantiomers are recorded from the resulting chromatogram. The separation factor (α) and resolution (Rs) are calculated from the retention times and peak widths.

Workflow Diagrams

Enantiomeric_Separation_Workflows cluster_enzymatic Enzymatic Resolution Workflow cluster_chromatographic Direct Chromatographic Separation Workflow e_start Racemic Tetrahydropyran Methanol Derivative e_reaction Enzymatic Acylation (e.g., with Novozym® 435) e_start->e_reaction e_mixture Mixture of Acylated Enantiomer and Unreacted Enantiomer e_reaction->e_mixture e_separation Chromatographic Separation (e.g., Silica Gel) e_mixture->e_separation e_product1 Enantiopure Acylated Product e_separation->e_product1 e_product2 Enantiopure Unreacted Alcohol e_separation->e_product2 c_start Racemic Tetrahydropyran Methanol Analogue c_injection Injection into GC with Chiral Column c_start->c_injection c_separation Separation on Chiral Stationary Phase c_injection->c_separation c_detection Detection (e.g., FID) c_separation->c_detection c_result Chromatogram with Separated Enantiomer Peaks c_detection->c_result

Caption: Comparative workflows for enantiomeric separation.

Concluding Remarks

The choice between enzymatic resolution and direct chromatographic separation for the enantiomers of tetrahydropyran methanol racemates depends on the specific goals of the researcher.

Enzymatic resolution is an excellent choice for preparative scale applications where high enantiomeric purity of one enantiomer is desired. While the throughput is lower due to the reaction and subsequent purification steps, it can be a cost-effective method that does not require specialized chiral chromatography equipment. The key is to achieve a conversion of approximately 50% to maximize the enantiomeric excess of the remaining substrate.

Direct gas chromatographic separation on a chiral stationary phase is a powerful analytical technique for determining the enantiomeric composition of a sample with high accuracy and speed. It is also suitable for preparative separations on a smaller scale. This method offers high throughput and provides direct information on the ratio of the two enantiomers. The development of a suitable chromatographic method may require screening of different chiral stationary phases and optimization of the separation conditions.

For professionals in drug development, the choice of method will be dictated by the stage of the project. In early discovery phases, rapid analytical methods like chiral GC are invaluable for screening and optimization of asymmetric syntheses. For the production of larger quantities of a single enantiomer for preclinical and clinical studies, enzymatic resolution offers a scalable and efficient solution. Ultimately, a thorough understanding of both approaches allows for the selection of the most appropriate strategy to achieve the desired enantiomeric purity and yield.

A Comparative Guide to Catalysts for Stereoselective Tetrahydropyran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The precise control of stereochemistry within the THP ring is often crucial for its therapeutic efficacy. This guide provides a comparative overview of modern catalytic systems for the stereoselective synthesis of tetrahydropyrans, focusing on organocatalysis, metal catalysis, and biocatalysis. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal catalytic strategy for their specific synthetic challenges.

Performance Comparison of Catalytic Systems

The choice of catalyst for stereoselective tetrahydropyran synthesis depends on several factors, including the desired stereochemical outcome (diastereoselectivity and enantioselectivity), substrate scope, and tolerance of functional groups. Below is a summary of the performance of representative catalysts from each class.

Catalyst ClassRepresentative CatalystReaction TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Key AdvantagesLimitations
Organocatalysis Squaramide-based Cinchona AlkaloidDomino Michael-Hemiacetalization59-91[1]26-98% de[1]71-99[1]Metal-free, mild conditions, high enantioselectivity.Substrate scope can be limited; catalyst loading can be high.
BINOL-derived Phosphoric AcidPrins CyclizationHighHighup to 99Excellent enantiocontrol for specific substrates.Often requires specific substrate pre-activation.
Metal Catalysis Jacobsen's (Cr-salen) CatalystHetero-Diels-Alder75-83[2]97:3[2]91-93[3]High diastereo- and enantioselectivity, broad aldehyde scope.Catalyst can be sensitive to air and moisture.
Platinum/Ruthenium ComplexesIntramolecular HydroalkoxylationGood to ExcellentHighN/A (diastereoselective)High functional group tolerance.[4]Primarily for diastereoselective synthesis from chiral precursors.
Cobalt/Iron ComplexesCross-Coupling ReactionsModerateN/AN/AUtilizes readily available and less toxic metals.[5]Can suffer from side reactions like elimination and homocoupling.[5]
Biocatalysis Cyclase (e.g., AmbDH3)Intramolecular oxa-Michael AdditionHigh (preparative scale)[6]High (control of up to four stereocenters)[6]High (kinetic resolution)[6]Extremely high selectivity, environmentally benign (aqueous media).[6]Substrate specificity can be narrow; enzyme availability and stability.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are representative experimental protocols for each catalyst class.

Organocatalytic Domino Michael-Hemiacetalization

This protocol describes the synthesis of functionalized dihydropyrans using a squaramide-based organocatalyst.

Materials:

  • α-hydroxymethyl nitroalkene (1.0 mmol)

  • 1,3-dicarbonyl compound (1.0 mmol)

  • Squaramide catalyst E (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • p-Toluenesulfonic acid (PTSA) (20 mol%)

Procedure:

  • To a solution of the α-hydroxymethyl nitroalkene and the 1,3-dicarbonyl compound in dichloromethane, add the squaramide catalyst E.

  • Stir the reaction mixture at ambient temperature and monitor the reaction progress by TLC.

  • After complete conversion of the starting material, evaporate the solvent under reduced pressure.

  • To the crude tetrahydropyranol intermediate, add toluene and p-toluenesulfonic acid.

  • Stir the mixture at 100 °C for 1 hour.

  • After completion, evaporate the solvent and purify the crude product by column chromatography to afford the dihydropyran.

Metal-Catalyzed Hetero-Diels-Alder Reaction

This protocol outlines the synthesis of a tetrahydropyran-4-one derivative using Jacobsen's chromium catalyst.

Materials:

  • Silyl enol ether (1.0 equiv)

  • Aldehyde (3.0 equiv)

  • Jacobsen's catalyst (7.5 mol%)

  • 4Å molecular sieves

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

Procedure:

  • To a mixture of the silyl enol ether, aldehyde, and 4Å molecular sieves, add Jacobsen's catalyst.

  • Stir the reaction at the appropriate temperature and monitor by TLC.

  • Upon completion, quench the reaction and perform an acidic workup with trifluoroacetic acid to yield the tetrahydropyran-4-one.

  • Purify the product by column chromatography.

Biocatalytic Intramolecular Oxa-Michael Addition

This protocol describes the enzymatic synthesis of a chiral tetrahydropyran using a cyclase.

Materials:

  • Acyclic precursor (e.g., hydroxy-enone)

  • Purified cyclase enzyme (e.g., AmbDH3)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Cofactors (if required by the enzyme)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a solution of the acyclic precursor.

  • In a suitable reaction vessel, combine the buffer solution and the purified enzyme.

  • Add the substrate solution to the enzyme mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by HPLC or GC analysis.

  • Upon completion, extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the chiral tetrahydropyran product by chromatography.

Mechanistic Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of these complex transformations.

Organocatalytic_Domino_Reaction cluster_workflow Experimental Workflow Start Start Reactants_Catalyst Mix Reactants & Catalyst in DCM Start->Reactants_Catalyst Stir Stir at Room Temp. Reactants_Catalyst->Stir Evaporate_DCM Evaporate DCM Stir->Evaporate_DCM Add_Toluene_PTSA Add Toluene & PTSA Evaporate_DCM->Add_Toluene_PTSA Heat Heat at 100°C Add_Toluene_PTSA->Heat Evaporate_Toluene Evaporate Toluene Heat->Evaporate_Toluene Purify Column Chromatography Evaporate_Toluene->Purify Product Product Purify->Product

Caption: Experimental workflow for the organocatalytic domino reaction.

Michael_Hemiacetalization_Pathway Nitroalkene α-hydroxymethyl nitroalkene Michael_Adduct Michael Adduct Intermediate Nitroalkene->Michael_Adduct Dicarbonyl 1,3-dicarbonyl Dicarbonyl->Michael_Adduct Catalyst Squaramide Catalyst Catalyst->Michael_Adduct activates Hemiacetal Intramolecular Hemiacetalization Michael_Adduct->Hemiacetal THP_intermediate Tetrahydropyranol Hemiacetal->THP_intermediate Dehydration Dehydration (PTSA, Heat) THP_intermediate->Dehydration Dihydropyran Dihydropyran Product Dehydration->Dihydropyran

Caption: Domino Michael-Hemiacetalization pathway.

Hetero_Diels_Alder_Pathway Diene Silyl Enol Ether (Diene) Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Dienophile Aldehyde (Dienophile) Dienophile->Cycloaddition Catalyst Jacobsen's Catalyst (Cr) Catalyst->Cycloaddition catalyzes Cycloadduct Silylated Dihydropyran Cycloaddition->Cycloadduct Acid_Workup Acidic Workup (TFA) Cycloadduct->Acid_Workup THP_Product Tetrahydropyran-4-one Acid_Workup->THP_Product

Caption: Hetero-Diels-Alder reaction pathway.

Biocatalytic_Cyclization_Workflow cluster_workflow Biocatalytic Workflow Start Start Prepare_Substrate Prepare Substrate Solution Start->Prepare_Substrate Enzyme_Buffer Combine Enzyme & Buffer Prepare_Substrate->Enzyme_Buffer Incubate Incubate at Optimal Temp. Enzyme_Buffer->Incubate Extraction Product Extraction Incubate->Extraction Purification Chromatographic Purification Extraction->Purification Product Product Purification->Product

Caption: General workflow for biocatalytic tetrahydropyran synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for [2-(Propan-2-yl)oxan-4-yl]methanol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantification of [2-(Propan-2-yl)oxan-4-yl]methanol, a substituted tetrahydropyran derivative. As a crucial aspect of pharmaceutical development and quality control, the validation of analytical procedures ensures data reliability and regulatory compliance. This document outlines detailed experimental protocols and expected performance characteristics for two common chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. Based on the structure of this compound, which suggests moderate polarity and volatility, both GC and LC techniques are viable options.

Physicochemical Properties of the Analyte Family

The target analyte, this compound, belongs to the family of substituted oxanes. The parent compound, (Oxan-4-yl)methanol, has a molecular weight of 116.16 g/mol , a boiling point of 210-214 °C, and is slightly soluble in water[1][2]. These properties suggest that the analyte is amenable to both GC and LC analysis.

Comparison of Proposed Analytical Methods

The following tables summarize the expected performance characteristics of GC-FID and LC-MS/MS for the quantification of this compound. These values are based on typical performance for similar analytes and should be confirmed during method validation.

Table 1: Method Performance Characteristics

ParameterGC-FIDLC-MS/MS
**Linearity (R²) **≥ 0.99≥ 0.99
Range 1 - 1000 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) ≤ 2%≤ 5%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL

Table 2: Instrumentation and Sample Handling

ParameterGC-FIDLC-MS/MS
Instrumentation Gas Chromatograph with Flame Ionization DetectorLiquid Chromatograph with Tandem Mass Spectrometer
Column Capillary column (e.g., DB-5ms)C18 reversed-phase column
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Gradient of organic solvent (e.g., acetonitrile, methanol) and water
Sample Preparation Dilution in a suitable organic solvent (e.g., dichloromethane, ethyl acetate)Dilution in mobile phase or a compatible solvent
Injection Volume 1 µL5 - 20 µL

Experimental Protocols

The validation of the chosen analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2)[3][4][5].

Gas Chromatography with Flame Ionization Detection (GC-FID)

a. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 50, 100, 500, 1000 µg/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • For unknown samples, dissolve and dilute them in the same solvent to an expected concentration within the calibration range.

b. GC-FID Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Helium): 25 mL/min.

c. Data Analysis:

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of the analyte in unknown samples and QC samples using the regression equation of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

a. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare calibration standards by serial dilution of the stock solution in the initial mobile phase composition to cover the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • For unknown samples, dissolve and dilute them in the initial mobile phase to an expected concentration within the calibration range.

b. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

  • Column Temperature: 40 °C.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of the analyte. A precursor ion corresponding to [M+H]⁺ would be selected, and characteristic product ions would be monitored.

c. Data Analysis:

  • Integrate the peak area of the selected MRM transition.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of the analyte in unknown samples and QC samples using the regression equation of the calibration curve.

Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation, ensuring the method is suitable for its intended purpose.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation & Lifecycle A Define Analytical Requirements B Select Analytical Technique (GC/LC) A->B C Optimize Method Parameters B->C D Write Validation Protocol C->D Method Ready for Validation E Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, Range, LOD, LOQ, Robustness) D->E F Analyze Validation Data E->F G Write Validation Report F->G H Routine Sample Analysis G->H Validated Method for Routine Use I Method Monitoring & System Suitability H->I J Change Control & Revalidation I->J J->H

Caption: Workflow for Analytical Method Validation.

Conclusion

Both GC-FID and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them will depend on the specific requirements of the analysis. GC-FID is a robust and cost-effective method suitable for routine quality control where high sensitivity is not paramount. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of the analyte in complex matrices, which is often required in drug metabolism and pharmacokinetic studies. A thorough method validation following ICH guidelines is essential to ensure the reliability and accuracy of the analytical data generated.

References

A Comparative Guide to Modern Synthetic Routes for Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) motif is a ubiquitous structural feature in a vast array of biologically active natural products and pharmaceuticals. Its prevalence underscores the continuous demand for efficient and stereoselective synthetic methods to access diversely substituted THP rings. This guide provides a comparative analysis of prominent modern synthetic routes, offering a benchmark for researchers to select the most suitable strategy for their target molecules.

Data Presentation: Comparison of Key Synthetic Routes

The following table summarizes and compares the performance of four principal synthetic routes to substituted tetrahydropyrans, based on reported experimental data.

Synthetic RouteBrief DescriptionKey Reagents/CatalystsTypical YieldsDiastereoselectivityKey AdvantagesLimitations
Acid-Catalyzed Cyclization of Silylated Alkenols Intramolecular cyclization of hydroxyalkenes bearing a silyl group, activated by a Brønsted or Lewis acid.p-TsOH, TMSOTf, BiCl₃Good to Excellent (70-95%)High to Excellent (>95:5 dr)High stereocontrol, especially for polysubstituted THPs with quaternary centers. Atom economical.[1]Requires preparation of silylated precursors.
Prins-Type Cyclization An acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran ring.Lewis acids (e.g., SnCl₄, InBr₃, TMSOTf), Brønsted acids (e.g., TFA)Moderate to Good (50-85%)Generally good, but can be substrate and catalyst dependent.Convergent, forms multiple C-C and C-O bonds in one step. Wide substrate scope.[2][3]Can be prone to side reactions and racemization. Stereoselectivity can be challenging to control.[4]
Hetero-Diels-Alder Reaction A [4+2] cycloaddition between an electron-rich diene (e.g., Danishefsky's diene) and a dienophile (e.g., an aldehyde).Lewis acids (e.g., ZnCl₂, Eu(fod)₃), chiral catalysts for asymmetric versions.Good to Excellent (75-95%)High, often predictable based on reaction mode (endo/exo).Excellent control over regioselectivity and stereoselectivity. Access to functionalized THP-4-ones.Limited to specific substitution patterns accessible through the cycloaddition.
Intramolecular Oxa-Michael Addition Cyclization of a δ-hydroxy-α,β-unsaturated carbonyl compound, typically under basic or acidic conditions.Bases (e.g., NaH, DBU), Acids (e.g., CSA), Organocatalysts.Good to Excellent (70-99%)High, dependent on reaction conditions (kinetic vs. thermodynamic control).Effective for the synthesis of highly functionalized THPs. Can be rendered enantioselective with chiral catalysts.[5]Requires synthesis of the linear hydroxy-enone precursor. Potential for retro-Michael reaction.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.

Acid-Catalyzed Cyclization of a Vinylsilyl Alcohol

This protocol is adapted from the work of Barbero and coworkers and describes the p-TsOH-catalyzed cyclization to form a polysubstituted tetrahydropyran.[1]

Procedure:

  • To a solution of p-toluenesulfonic acid (1 mmol) in dry dichloromethane (10 mL) under a nitrogen atmosphere, add a solution of the vinylsilyl alcohol (1 mmol) in dichloromethane.

  • Stir the mixture at the desired temperature (e.g., room temperature) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Separate the organic layer and wash it three times with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired tetrahydropyran.

Prins-Type Cyclization

The following is a general procedure for a Lewis acid-mediated Prins cyclization to yield a 4-halotetrahydropyran, a versatile intermediate.

Procedure:

  • To a stirred solution of the homoallylic alcohol (1.0 equiv) and an aldehyde (1.2 equiv) in a dry chlorinated solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, add the Lewis acid (e.g., SnCl₄, 1.1 equiv) dropwise.

  • Maintain the reaction at -78 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the substituted tetrahydropyran.

Hetero-Diels-Alder Reaction with Danishefsky's Diene

This protocol outlines the synthesis of a dihydropyranone, a precursor to substituted tetrahydropyrans, using Danishefsky's diene, adapted from the original Organic Syntheses procedure.[6]

Procedure:

  • To a solution of the aldehyde (1.0 equiv) in dry benzene or toluene at room temperature, add a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.1 equiv).

  • Add Danishefsky's diene (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature, or with gentle heating, monitoring by TLC until the aldehyde is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude cycloadduct is often treated with an acid (e.g., trifluoroacetic acid or aqueous HCl in THF) to hydrolyze the silyl enol ether to the corresponding dihydropyranone.

  • Purify the resulting product by flash chromatography or distillation.

Intramolecular Oxa-Michael Addition

This general procedure describes the base-catalyzed intramolecular cyclization of a δ-hydroxy-α,β-unsaturated ester.

Procedure:

  • To a solution of the δ-hydroxy-α,β-unsaturated ester (1.0 equiv) in a dry aprotic solvent (e.g., THF) at 0 °C under an inert atmosphere, add a base (e.g., sodium hydride, 1.1 equiv) portionwise.

  • Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford the substituted tetrahydropyran.

Mandatory Visualization

The selection of an appropriate synthetic route is often dictated by the desired substitution pattern and stereochemistry of the target tetrahydropyran. The following diagram illustrates a logical workflow to guide this decision-making process.

G start Target Substituted Tetrahydropyran sub_pattern Define Substitution Pattern and Stereochemistry start->sub_pattern q1 Polysubstituted with Quaternary Center? sub_pattern->q1 q2 Convergent Assembly of Multiple Fragments? q1->q2 No r1 Acid-Catalyzed Cyclization of Silylated Alkenols q1->r1 Yes q3 Target is a THP-4-one Precursor? q2->q3 No r2 Prins-Type Cyclization q2->r2 Yes q4 Linear Precursor with δ-Hydroxy-α,β-unsaturation? q3->q4 No r3 Hetero-Diels-Alder Reaction q3->r3 Yes q4->r2 No r4 Intramolecular Oxa-Michael Addition q4->r4 Yes

Caption: Decision workflow for selecting a synthetic route to substituted tetrahydropyrans.

This second diagram illustrates the general signaling pathway for a Prins-type cyclization, a common and powerful method for tetrahydropyran synthesis.

G homoallylic_alcohol Homoallylic Alcohol oxocarbenium Oxocarbenium Ion Intermediate homoallylic_alcohol->oxocarbenium aldehyde Aldehyde aldehyde->oxocarbenium lewis_acid Lewis Acid (e.g., SnCl4) lewis_acid->aldehyde Activation cyclic_cation Cyclized Cationic Intermediate oxocarbenium->cyclic_cation 6-endo-trig Cyclization tetrahydropyran Substituted Tetrahydropyran cyclic_cation->tetrahydropyran nucleophile Nucleophile (e.g., Cl-) nucleophile->cyclic_cation Trapping

Caption: Signaling pathway of a Lewis acid-catalyzed Prins-type cyclization.

References

Efficacy Comparison of [2-(Propan-2-yl)oxan-4-yl]methanol Analogues in Biological Assays: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of biological efficacy data for [2-(Propan-2-yl)oxan-4-yl]methanol and its direct structural analogues. At present, there are no published studies detailing the comparative performance of this specific class of compounds in biological assays.

While the tetrahydropyran (oxane) moiety is a common scaffold in many biologically active molecules, and structure-activity relationship (SAR) studies have been conducted on various substituted tetrahydropyran derivatives, specific data pertaining to the "this compound" core structure is not available. Searches for this compound and its close analogues did not yield any relevant experimental data on its synthesis, biological evaluation, or mechanism of action.

Therefore, it is not possible to provide a comparison guide with supporting experimental data, detailed methodologies, or signaling pathway diagrams as requested. The core requirement of summarizing quantitative data into structured tables cannot be fulfilled due to the absence of such data in the accessible scientific domain.

Researchers, scientists, and drug development professionals interested in this particular chemical scaffold may need to initiate primary research to synthesize and evaluate these compounds in relevant biological assays to determine their potential efficacy and mechanism of action. Such research would be foundational in establishing the biological profile of this compound class.

Safety Operating Guide

Personal protective equipment for handling [2-(Propan-2-yl)oxan-4-yl]methanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling, operation, and disposal of [2-(Propan-2-yl)oxan-4-yl]methanol. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical Identifier and Properties

Quantitative Data Summary

The following table summarizes key quantitative data for the related compound (Oxan-4-yl)methanol (CAS: 14774-37-9), which should be considered as indicative for this compound until specific data is available.

PropertyValue
Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
Boiling Point 210-214 °C
Flash Point 61 °C (142 °F)
Density ~1.000 g/cm³
Water Solubility Slightly soluble

Personal Protective Equipment (PPE)

A risk assessment is the foundation for selecting appropriate PPE.[1] For handling this compound, the following PPE is mandatory to minimize exposure and ensure personal safety.[2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards.[3] A face shield should be worn over safety glasses when there is a risk of splashing.[3]Protects against splashes that can cause serious eye irritation or damage.[4]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[3] Gloves should be inspected before use and changed immediately upon contamination.[3]Prevents skin contact, which can cause skin irritation.[4]
Body Protection A laboratory coat.[3] For larger quantities or increased splash risk, a chemical-resistant apron or coveralls should be used.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.[5] If vapors or mists are generated, a NIOSH-approved respirator may be necessary.[3]Prevents inhalation of potentially irritating vapors.

Operational Plan and Experimental Protocols

Adherence to standard operating procedures is critical for the safe handling of this chemical.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[6]

  • For procedures with a potential for generating aerosols or vapors, use a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

2. Handling Procedures:

  • Avoid contact with skin and eyes.[7]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

  • Keep the container tightly closed when not in use.[6][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][8]

  • Use non-sparking tools and take precautionary measures against static discharge.[8]

3. First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

  • If on skin: Wash with plenty of soap and water.[6] Remove contaminated clothing.

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6]

  • If swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[8]

Disposal Plan

Chemical waste must be managed in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in a suitable, labeled, and closed container.

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant.[6] Do not dispose of it down the drain.

  • Empty Containers: Rinse empty containers thoroughly before recycling or disposal.[7]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive_Chemical Receive and Verify Chemical Store_Chemical Store in a Cool, Dry, Well-Ventilated Area Receive_Chemical->Store_Chemical Risk_Assessment Conduct Risk Assessment Store_Chemical->Risk_Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Transfer_Chemical Transfer to Fume Hood Don_PPE->Transfer_Chemical Conduct_Experiment Conduct Experiment Transfer_Chemical->Conduct_Experiment Decontaminate_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Collect_Waste Collect Waste in Labeled Container Decontaminate_Area->Collect_Waste Dispose_Waste Dispose via Approved Waste Stream Collect_Waste->Dispose_Waste Doff_PPE Doff and Dispose of Contaminated PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.